molecular formula C3H2N2O3 B072013 4-Nitroisoxazole CAS No. 1121-13-7

4-Nitroisoxazole

货号: B072013
CAS 编号: 1121-13-7
分子量: 114.06 g/mol
InChI 键: LLLMLGQOFWRRTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Nitroisoxazole is a versatile and valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its core structure, featuring an electron-deficient nitro-substituted isoxazole ring, serves as a key synthetic intermediate for the development of novel pharmacologically active compounds. Researchers utilize this compound as a precursor for the synthesis of various functionalized isoxazoles and fused heterocyclic systems, which are prevalent scaffolds in drug discovery efforts targeting a range of diseases. The strong electron-withdrawing nature of the nitro group activates the ring for nucleophilic substitution reactions, allowing for further derivatization to create libraries of compounds for high-throughput screening. Its primary research value lies in its role as a core scaffold for designing potential enzyme inhibitors, agrochemicals, and materials with unique electronic properties. This compound is strictly for research applications in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-nitro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N2O3/c6-5(7)3-1-4-8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLMLGQOFWRRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462533
Record name 4-NITROISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-13-7
Record name 4-NITROISOXAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Nitroisoxazole-Based Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and energetic properties of a novel class of biheterocyclic energetic materials based on the 4-nitroisoxazole scaffold. The information presented is compiled from the seminal work in this area, offering a comprehensive resource for professionals in the field of energetic materials and synthetic chemistry. These materials exhibit a favorable combination of high thermal stability, good densities, and powerful detonation performance, making them promising candidates for future applications.

Core Synthesis Strategy: [3+2] Cycloaddition

The fundamental approach to constructing the this compound core involves a [3+2] cycloaddition reaction. This key step utilizes nitrile oxides, generated in situ from chloroximes, which react with 1-dimethylamino-2-nitroethylene. This method allows for the regioselective formation of the desired this compound ring system, which serves as the foundational block for this series of energetic compounds.

A variety of functionalities can be introduced by modifying the starting chloroxime, enabling the synthesis of a range of this compound derivatives with tailored properties. Subsequent chemical transformations, such as nitration or the introduction of an azo bridge, further enhance the energetic characteristics of the final compounds.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates and final energetic materials incorporating the this compound scaffold.

General Materials and Methods

All reagents and solvents were of analytical grade and used as received unless otherwise specified. NMR spectra were recorded on Bruker spectrometers (at 400 or 500 MHz for ¹H and 100 or 125 MHz for ¹³C). IR spectra were recorded on a Bruker ALPHA-T FT-IR spectrometer. Elemental analyses were performed on a PerkinElmer 2400 Series II CHNS/O Analyzer. Thermal stability was determined using differential scanning calorimetry (DSC).

Synthesis of 3-(Aminofurazanyl)-4-nitroisoxazole (3)

To a solution of aminofurazanyl chloroxime (2) in a suitable solvent, 1-dimethylamino-2-nitroethylene (1) is added. The reaction mixture is stirred at room temperature until the starting materials are consumed (as monitored by TLC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-(Aminofurazanyl)-4-nitroisoxazole (3).

Synthesis of 3-(Nitrofurazanyl)-4-nitroisoxazole (4)

3-(Aminofurazanyl)-4-nitroisoxazole (3) is dissolved in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period while maintaining the low temperature. After the reaction is complete, the mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water until neutral, and dried to yield 3-(Nitrofurazanyl)-4-nitroisoxazole (4).

Synthesis of Azo-bis[3-(4-nitroisoxazolyl)furazan] (5)

A solution of 3-(Aminofurazanyl)-4-nitroisoxazole (3) in an appropriate solvent is treated with an oxidizing agent, such as potassium permanganate, at a controlled temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by quenching the excess oxidant, followed by extraction with a suitable organic solvent. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to give the final product, Azo-bis[3-(4-nitroisoxazolyl)furazan] (5).

Tabulated Quantitative Data

The energetic and physicochemical properties of the synthesized this compound-based compounds are summarized in the table below for easy comparison.

CompoundMolecular FormulaDensity (g·cm⁻³)Thermal Stability (°C, onset)Detonation Velocity (km·s⁻¹)Impact Sensitivity (J)Friction Sensitivity (N)
3 C₅H₂N₆O₄1.711817.6>40>360
4 C₅HN₇O₆1.742258.315240
5 C₁₀H₂N₁₂O₈1.722448.1>40>360

Visualizing Synthesis and Workflow

The following diagrams illustrate the key synthesis pathways and the general experimental workflow for the preparation and characterization of this compound-based energetic materials.

Synthesis_Pathway cluster_start Starting Materials cluster_product1 [3+2] Cycloaddition cluster_product2 Nitration cluster_product3 Oxidative Coupling A Aminofurazanyl chloroxime (2) C 3-(Aminofurazanyl)- This compound (3) A->C + B 1-Dimethylamino- 2-nitroethylene (1) B->C + D 3-(Nitrofurazanyl)- This compound (4) C->D H₂SO₄/HNO₃ E Azo-bis[3-(4-nitroisoxazolyl)furazan] (5) C->E [O]

Synthetic routes to this compound energetic materials.

Experimental_Workflow Start Synthesis of This compound Derivative Purification Purification (Chromatography/Recrystallization) Start->Purification Structural_Char Structural Characterization (NMR, IR, Elemental Analysis) Purification->Structural_Char Property_Eval Physicochemical & Energetic Property Evaluation Structural_Char->Property_Eval DSC Thermal Stability (DSC) Property_Eval->DSC Density Density Measurement Property_Eval->Density Sensitivity Impact & Friction Sensitivity Property_Eval->Sensitivity Performance Detonation Performance Calculation Property_Eval->Performance Final_Data Data Analysis & Reporting DSC->Final_Data Density->Final_Data Sensitivity->Final_Data Performance->Final_Data

General experimental and characterization workflow.

This guide provides a foundational understanding of the synthesis and properties of this compound-based energetic materials. For further details, including full characterization data and computational results, readers are encouraged to consult the primary research literature on this topic.

Physicochemical Properties of 3,5-dimethyl-4-nitroisoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 3,5-dimethyl-4-nitroisoxazole. This versatile heterocyclic compound serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and other functional molecules. This document consolidates key data, outlines detailed experimental protocols, and visualizes its synthetic applications to support ongoing research and development efforts.

Introduction

3,5-dimethyl-4-nitroisoxazole is a substituted isoxazole characterized by the presence of two methyl groups at positions 3 and 5, and a nitro group at position 4 of the isoxazole ring. Its unique electronic and structural features make it a reactive and versatile intermediate in a variety of chemical transformations. This guide details its fundamental physicochemical characteristics, provides a detailed protocol for its synthesis, and explores its applications in synthetic chemistry, including its role as a precursor to biologically active molecules.

Physicochemical Properties

The key physicochemical properties of 3,5-dimethyl-4-nitroisoxazole are summarized in the tables below, providing a ready reference for experimental design and computational modeling.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₅H₆N₂O₃[1]
Molecular Weight 142.11 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Melting Point 67-69 °C[1]
Boiling Point 241.4 °C[1]
Density 1.293 g/cm³[1]
Flash Point 99.8 °C[1]
Refractive Index 1.509[1]
Table 2: Solubility and Partitioning
PropertyValueReference(s)
Solubility Soluble in Methanol[1]
pKa (Predicted) -3.68 ± 0.28[1]

Experimental Protocols

Synthesis of 3,5-dimethyl-4-nitroisoxazole

The primary synthetic route to 3,5-dimethyl-4-nitroisoxazole involves the direct nitration of 3,5-dimethylisoxazole. Several nitrating agents can be employed for this transformation.[2][3]

Reaction Scheme:

G cluster_reactants cluster_reagents cluster_products reactant 3,5-Dimethylisoxazole product 3,5-Dimethyl-4-nitroisoxazole reactant->product Nitration reagent Nitrating Agent (e.g., HNO₃/H₂SO₄ or Tetramethylammonium nitrate/ TFAA)

Caption: Synthesis of 3,5-dimethyl-4-nitroisoxazole via nitration.

Detailed Protocol (Method A: Nitric Acid/Trifluoroacetic Anhydride): [3]

  • Materials:

    • 3,5-dimethylisoxazole

    • Nitric acid (concentrated)

    • Trifluoroacetic anhydride (TFAA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

    • Ice bath

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylisoxazole in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic anhydride to the cooled solution while maintaining the temperature at 0 °C.

    • To this mixture, add a solution of concentrated nitric acid in dichloromethane dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

    • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-dimethyl-4-nitroisoxazole. A 72% yield has been reported for this method.[3]

Spectroscopic Characterization

The identity and purity of 3,5-dimethyl-4-nitroisoxazole can be confirmed by various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [4][5]

  • ¹H NMR (Proton NMR):

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expected Signals: Two singlets corresponding to the two methyl groups at positions 3 and 5 of the isoxazole ring. The exact chemical shifts will depend on the solvent used.

  • ¹³C NMR (Carbon-13 NMR):

    • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expected Signals: Signals corresponding to the two methyl carbons, the two quaternary carbons of the isoxazole ring, and the carbon bearing the nitro group.

3.2.2. Infrared (IR) Spectroscopy [6]

  • Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film.

  • Expected Characteristic Peaks:

    • Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically appear in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

    • C-H stretching and bending vibrations from the methyl groups.

    • C=N and C-O stretching vibrations characteristic of the isoxazole ring.

3.2.3. Mass Spectrometry (MS) [6]

  • Ionization Method: Electron Ionization (EI) is a common method.

  • Expected Fragmentation: The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions resulting from the loss of methyl groups, the nitro group, and other fragments from the isoxazole ring.

Reactivity and Synthetic Applications

3,5-dimethyl-4-nitroisoxazole is a versatile building block in organic synthesis, primarily due to the reactivity conferred by the nitro group and the methyl groups on the isoxazole ring.

Role in Michael Addition Reactions

The methyl group at the 5-position can be deprotonated to form a nucleophile that can participate in Michael addition reactions. This reactivity has been exploited in the synthesis of various complex molecules.

G start 3,5-Dimethyl-4-nitroisoxazole intermediate Deprotonated Intermediate (Nucleophile) start->intermediate Base adduct Michael Adduct intermediate->adduct michael_acceptor Michael Acceptor (e.g., Methylene bis-chalcones) michael_acceptor->adduct final_product Methylene bis-isoxazolo[4,5-b]azepines adduct->final_product Reductive Cyclization (SnCl₂-MeOH)

Caption: Synthetic pathway involving Michael addition of 3,5-dimethyl-4-nitroisoxazole.

Precursor for Biologically Active Molecules

While 3,5-dimethyl-4-nitroisoxazole itself has limited reported direct biological activity, its derivatives have shown promise. For instance, derivatives of the parent 3,5-dimethylisoxazole scaffold have been synthesized and evaluated as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[7] This highlights the potential of 3,5-dimethyl-4-nitroisoxazole as a starting material for the development of novel therapeutics.

G start 3,5-Dimethylisoxazole (precursor to the nitro derivative) intermediate Multi-step Synthesis start->intermediate final_product 3,5-Dimethylisoxazole Derivatives intermediate->final_product target BRD4 Protein final_product->target Inhibition effect Inhibition of Proliferation in Cancer Cell Lines target->effect Leads to

Caption: Role of the 3,5-dimethylisoxazole scaffold in developing BRD4 inhibitors.

Safety and Handling

3,5-dimethyl-4-nitroisoxazole should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1]

Conclusion

3,5-dimethyl-4-nitroisoxazole is a valuable and versatile chemical entity with well-defined physicochemical properties. The synthetic protocols outlined in this guide provide a reliable means for its preparation, and its demonstrated reactivity opens avenues for the synthesis of a wide range of complex organic molecules. Its utility as a precursor for compounds with potential therapeutic applications, such as BRD4 inhibitors, underscores its importance for researchers in medicinal chemistry and drug development. This guide serves as a comprehensive resource to facilitate further exploration and application of this important isoxazole derivative.

References

[3+2] cycloaddition reaction for 4-nitro-3-phenylisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the [3+2] Cycloaddition Reaction for the Synthesis of 4-nitro-3-phenylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the [3+2] cycloaddition reaction for the synthesis of 4-nitro-3-phenylisoxazole, a key scaffold in the development of novel therapeutic agents. This document outlines the underlying reaction mechanism, optimized experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction: The Significance of Isoxazoles and [3+2] Cycloaddition

The isoxazole ring is a privileged five-membered heterocyclic motif frequently found in a wide array of biologically active compounds and approved drugs. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and antitumor properties. The unique electronic and steric properties of the isoxazole core make it an attractive scaffold for designing novel therapeutic agents.

Among the various synthetic strategies to construct the isoxazole ring, the [3+2] cycloaddition, or 1,3-dipolar cycloaddition, stands out as one of the most efficient and versatile methods.[1][2][3] This reaction involves the combination of a 1,3-dipole (such as a nitrile oxide) and a dipolarophile (such as an alkene or alkyne) to form a five-membered heterocyclic ring.[4] The synthesis of 4-nitro-3-phenylisoxazole derivatives via this pathway has been shown to yield compounds with potent antibacterial activities.[1][2][5]

Reaction Mechanism and Synthesis Overview

The synthesis of 4-nitro-3-phenylisoxazole via a [3+2] cycloaddition reaction proceeds through the in situ generation of a nitrile oxide from a substituted benzaldehyde oxime. This nitrile oxide then reacts with a nitro-containing dipolarophile to yield the target isoxazole.

A plausible mechanism for this reaction involves a few key steps.[1][2] Initially, the benzaldehyde oxime is chlorinated by an activating agent like N-chlorosuccinimide (NCS) to form a hydroximoyl chloride intermediate. This intermediate is then dehydrochlorinated by a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), to generate the highly reactive nitrile oxide. Finally, the nitrile oxide undergoes a [3+2] cycloaddition with a suitable nitroalkene, such as dimethyl-(2-nitrovinyl)-amine, to afford the 4-nitro-3-phenylisoxazole product.[1][2] The regioselectivity of this cycloaddition is governed by the nucleophilic attack of the oxygen atom from the nitrile oxide moiety on the electrophilic 2-position of the nitroalkene.[1][2]

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Generation cluster_cycloaddition [3+2] Cycloaddition cluster_product Final Product Benzaldehyde Oxime Benzaldehyde Oxime Hydroximoyl Chloride Hydroximoyl Chloride Benzaldehyde Oxime->Hydroximoyl Chloride + NCS Nitroalkene Nitroalkene Transition State Transition State Nitroalkene->Transition State Nitrile Oxide (1,3-Dipole) Nitrile Oxide (1,3-Dipole) Hydroximoyl Chloride->Nitrile Oxide (1,3-Dipole) + Base (-HCl) Nitrile Oxide (1,3-Dipole)->Transition State + Nitroalkene 4-nitro-3-phenylisoxazole 4-nitro-3-phenylisoxazole Transition State->4-nitro-3-phenylisoxazole Ring Formation Experimental_Workflow start Start reagents Combine benzaldehyde oxime, dimethyl-(2-nitrovinyl)-amine, NCS, and TEA in DMF start->reagents reaction Stir at 25 °C for 6 hours reagents->reaction quench Quench with water reaction->quench extraction Extract with ethyl acetate (3x) quench->extraction wash Wash organic layer with brine extraction->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (petroleum ether/ethyl acetate) concentrate->purify characterize Characterize product by NMR, HRMS, and X-ray crystallography purify->characterize end End characterize->end

References

Spectroscopic Blueprint of Novel 4-Nitroisoxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. The introduction of a nitro group at the 4-position of the isoxazole ring can significantly modulate the molecule's electronic properties and biological activity, leading to the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the spectroscopic characterization of a series of novel 4-nitroisoxazole derivatives, offering a comprehensive resource for researchers engaged in the synthesis, analysis, and application of these promising compounds. The methodologies and data presented herein are crucial for the unambiguous structural elucidation and quality control essential in drug discovery and development.

Experimental Protocols

Detailed experimental procedures are fundamental for the reproducibility of scientific findings. The following sections outline the methodologies for the synthesis and spectroscopic analysis of this compound derivatives.

General Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

A common and effective method for the synthesis of 4-nitro-3-phenylisoxazole derivatives is through a [3+2] cycloaddition reaction.[1][2][3] A general procedure involves the reaction of a substituted phenyloxime with a nitro-containing dienophile.

Materials:

  • Substituted benzaldehyde oxime (1.0 mmol)

  • Dimethyl-(2-nitrovinyl)-amine (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (2.0 mmol)

  • Triethylamine (TEA) (1.0 mmol)

  • N,N-Dimethylformamide (DMF) (6 mL)

Procedure:

  • To a solution of the substituted benzaldehyde oxime in DMF, triethylamine is added, and the mixture is stirred at room temperature.

  • N-Chlorosuccinimide is added to the mixture, which is then stirred for a designated period.

  • Dimethyl-(2-nitrovinyl)-amine is subsequently added, and the reaction is allowed to proceed at 25 °C for 6 hours.[2]

  • Upon completion, the reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 4-nitro-3-phenylisoxazole derivative.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

  • Sample Preparation: 5-10 mg of the synthesized compound is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Bruker MR-500, operating at 500 MHz for ¹H and 126 MHz for ¹³C nuclei.

  • Data Acquisition: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Data are typically reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • Sample Preparation: For solid samples, a small amount of the compound (1-2 mg) is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

  • Instrumentation: A high-resolution FTIR spectrometer is used.

  • Data Acquisition: The spectrum is recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹). For nitroaromatic compounds, characteristic bands for the nitro group are expected.[4]

High-Resolution Mass Spectrometry (HRMS)

HRMS is employed to determine the precise molecular weight and elemental composition of the synthesized compounds.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: An ESI (Electrospray Ionization) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight, TOF) is commonly used.

  • Data Acquisition: The instrument is calibrated with a known standard to ensure high mass accuracy. The data is reported as the mass-to-charge ratio (m/z).

Data Presentation

The following tables summarize the spectroscopic data for a selection of novel this compound derivatives.

Table 1: ¹H NMR Spectroscopic Data for Selected 4-Nitro-3-phenylisoxazole Derivatives in CDCl₃

CompoundAr-H (δ, ppm)Isoxazole-H (δ, ppm)Other Protons (δ, ppm)
5o 7.50-7.65 (m, 5H)8.60 (s, 1H)-
5p 7.30 (d, J=8.0 Hz, 2H), 7.55 (d, J=8.0 Hz, 2H)8.58 (s, 1H)2.45 (s, 3H, -CH₃)
5q 7.05 (d, J=8.5 Hz, 2H), 7.60 (d, J=8.5 Hz, 2H)8.55 (s, 1H)3.90 (s, 3H, -OCH₃)
5r 7.70 (d, J=8.0 Hz, 2H), 7.80 (d, J=8.0 Hz, 2H)8.65 (s, 1H)-

Table 2: ¹³C NMR Spectroscopic Data for Selected 4-Nitro-3-phenylisoxazole Derivatives in CDCl₃

CompoundAr-C (δ, ppm)Isoxazole-C (δ, ppm)Other Carbons (δ, ppm)
5o 128.5, 129.3, 130.8, 131.5118.2, 155.4, 158.9-
5p 125.8, 129.5, 130.0, 142.0118.0, 155.2, 158.821.6 (-CH₃)
5q 114.5, 120.2, 130.5, 162.0117.8, 155.0, 158.755.6 (-OCH₃)
5r 124.0, 130.0, 134.5, 149.0118.5, 155.8, 158.5-

Table 3: FT-IR and HRMS Data for Selected 4-Nitro-3-phenylisoxazole Derivatives

CompoundFT-IR (cm⁻¹) - Key BandsHRMS (m/z) [M+H]⁺ CalculatedHRMS (m/z) [M+H]⁺ Found
5o 1525 (NO₂ asym), 1350 (NO₂ sym), 1600 (C=N)205.0502205.0505
5p 1528 (NO₂ asym), 1348 (NO₂ sym), 1605 (C=N)219.0659219.0662
5q 1526 (NO₂ asym), 1352 (NO₂ sym), 1608 (C=N)235.0608235.0611
5r 1530 (NO₂ asym), 1345 (NO₂ sym), 1598 (C=N)250.0353250.0356

Note: The data presented in the tables are representative examples and may vary slightly based on the specific instrumentation and experimental conditions.

Visualization of Key Processes

Diagrams created using the DOT language illustrate the fundamental structure and analytical workflow for the characterization of novel this compound derivatives.

General structure of a this compound derivative.

G Synthesis Synthesis of this compound ([3+2] Cycloaddition) Purification Purification (Column Chromatography) Synthesis->Purification Structure_Elucidation Structural Elucidation Purification->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR FTIR FTIR Spectroscopy Structure_Elucidation->FTIR HRMS HRMS Analysis Structure_Elucidation->HRMS Data_Analysis Data Analysis and Characterization NMR->Data_Analysis FTIR->Data_Analysis HRMS->Data_Analysis Final_Compound Characterized Novel Compound Data_Analysis->Final_Compound

References

An In-depth Technical Guide on the Reactivity of 3-methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the reactivity of 3-methyl-4-nitro-5-styrylisoxazoles with sulfur-based nucleophiles. These isoxazole derivatives serve as potent Michael acceptors, undergoing efficient 1,6-thia-Michael addition reactions with a variety of thiols. This reactivity profile allows for the synthesis of a range of functionalized isoxazole-containing sulfides, which can be further oxidized to the corresponding sulfones. This guide provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols for key transformations, and quantitative data to support the synthetic utility of these reactions. The methodologies described herein are relevant for the development of novel molecular entities with potential applications in medicinal chemistry and drug discovery, given the prevalence of the isoxazole core in pharmacologically active compounds.

Introduction

The isoxazole ring is a key structural motif in a multitude of biologically active compounds. Consequently, the development of robust synthetic methodologies for the functionalization of isoxazoles is of significant interest to the scientific community. The 3-methyl-4-nitro-5-styrylisoxazole scaffold has emerged as a versatile building block in organic synthesis. The presence of the electron-withdrawing 4-nitro group, in conjugation with the styryl moiety, activates the exocyclic double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.

This guide focuses on the reaction of 3-methyl-4-nitro-5-styrylisoxazoles with sulfur nucleophiles (S-nucleophiles), which primarily proceed via a 1,6-thia-Michael addition pathway. This reaction provides a reliable method for the formation of carbon-sulfur bonds, leading to the synthesis of isoxazole-containing sulfides and their corresponding sulfones.

Reaction with S-Nucleophiles: 1,6-Thia-Michael Addition

The reaction of 3-methyl-4-nitro-5-styrylisoxazoles with thiols is characterized as a 1,6-thia-Michael addition. This conjugate addition is facilitated by the extended conjugation of the styryl system and the strong electron-withdrawing nature of the nitro group on the isoxazole ring.

The general reaction scheme is as follows:

Reaction_Scheme Styrylisoxazole 3-Methyl-4-nitro-5-styrylisoxazole Sulfide_Adduct Isoxazole-containing Sulfide Styrylisoxazole->Sulfide_Adduct + Thiol R-SH (S-Nucleophile) Thiol:e->Sulfide_Adduct:w

Caption: General scheme of the 1,6-thia-Michael addition.

This reaction can be catalyzed by bases, such as piperidine, or by more sophisticated organocatalysts for asymmetric transformations.

Base-Catalyzed 1,6-Thia-Michael Addition

A straightforward and efficient method for the synthesis of isoxazole-containing sulfides involves a base-catalyzed 1,6-thia-Michael addition of thiols to 3-methyl-4-nitro-5-styrylisoxazoles. Piperidine has been shown to be an effective catalyst for this transformation.[1]

Experimental Protocol: General Procedure for Piperidine-Catalyzed 1,6-Thia-Michael Addition [1]

  • To a solution of the 3-methyl-4-nitro-5-styrylisoxazole (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added the thiol (1.2 mmol).

  • Piperidine (0.1 mmol, 10 mol%) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired isoxazole-containing sulfide.

Asymmetric 1,6-Thia-Michael Addition

For the synthesis of chiral isoxazole-containing sulfides, an enantioselective 1,6-Michael addition can be employed using a bifunctional organocatalyst. Takemoto's thiourea catalyst has been successfully utilized for the asymmetric addition of arylthiols to 3-methyl-4-nitro-5-alkenyl-isoxazoles, affording the products in high yields and with high enantioselectivities.[2][3]

Experimental Protocol: General Procedure for Asymmetric 1,6-Thia-Michael Addition using Takemoto's Catalyst [2][3]

  • In a reaction vessel, the 3-methyl-4-nitro-5-alkenyl-isoxazole (0.2 mmol) and Takemoto's thiourea catalyst (0.02 mmol, 10 mol%) are dissolved in a suitable solvent (e.g., toluene, 1.0 mL).

  • The arylthiol (0.24 mmol) is then added to the mixture.

  • The reaction is stirred at the specified temperature (e.g., room temperature or below) for the required time, with progress monitored by TLC.

  • After the reaction is complete, the solvent is removed in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the optically active chiral sulfur compound.

Synthesis of Isoxazole-Containing Sulfones

The isoxazole-containing sulfides obtained from the Michael addition can be readily oxidized to the corresponding sulfones. This transformation is typically achieved using common oxidizing agents.

Oxidation_Scheme Sulfide Isoxazole-containing Sulfide Sulfone Isoxazole-containing Sulfone Sulfide->Sulfone + Oxidant [O] Oxidant:e->Sulfone:w workflow Start 3-Methyl-4-nitro-5-styrylisoxazole + S-Nucleophile (Thiol) Reaction 1,6-Thia-Michael Addition Start->Reaction Product1 Isoxazole-containing Sulfide Reaction->Product1 Oxidation Oxidation Product1->Oxidation Product2 Isoxazole-containing Sulfone Oxidation->Product2

References

One-Pot Synthesis of 4-Nitro-3-Phenylisoxazole from Cinnamyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the one-pot synthesis of 4-nitro-3-phenylisoxazole, a molecule of interest in medicinal chemistry and materials science. The primary focus is on the direct conversion of cinnamyl alcohol to the target compound, with detailed experimental protocols and comparative analysis of alternative synthetic routes.

Introduction

The isoxazole ring is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The 4-nitro-3-phenylisoxazole derivative, in particular, has garnered attention for its potential applications. This document outlines a straightforward and efficient one-pot synthesis from readily available cinnamyl alcohol, offering a significant advantage over multi-step alternatives.

One-Pot Synthesis from Cinnamyl Alcohol

A direct, one-pot synthesis of 4-nitro-3-phenylisoxazole from cinnamyl alcohol has been reported, providing a streamlined approach to this valuable compound.[1][2] This method involves the treatment of cinnamyl alcohol with sodium nitrite in acetic acid.

Reaction Scheme

The overall transformation is depicted below:

Reaction_Scheme CinnamylAlcohol Cinnamyl Alcohol Reagents + NaNO2, CH3COOH CinnamylAlcohol->Reagents Product 4-Nitro-3-phenylisoxazole Reagents->Product

Caption: Overall reaction for the one-pot synthesis.

Proposed Reaction Mechanism

The proposed mechanism for this one-pot synthesis is a complex cascade of reactions.[1] It is theorized that the reaction proceeds through the formation of an intermediate, 3-phenylisoxazole (6), which is subsequently nitrated. The initial step is likely an addition of nitrous acid (formed in situ from sodium nitrite and acetic acid) to the cinnamyl alcohol (1), followed by dehydration to form the isoxazole ring. The resulting 3-phenylisoxazole then undergoes electrophilic nitration to yield the final product, 4-nitro-3-phenylisoxazole (4).

Proposed_Mechanism cluster_main Proposed Reaction Pathway Cinnamyl_Alcohol Cinnamyl Alcohol (1) HNO2_Addition Addition of HNO2 Cinnamyl_Alcohol->HNO2_Addition Intermediate_5 Precursor (5) HNO2_Addition->Intermediate_5 Dehydration Dehydration Intermediate_5->Dehydration Isoxazole_6 3-Phenylisoxazole (6) Dehydration->Isoxazole_6 Electrophilic_Substitution Electrophilic Substitution Isoxazole_6->Electrophilic_Substitution Intermediate_7 Intermediate (7) Electrophilic_Substitution->Intermediate_7 Nitroso_8 Nitroso Compound (8) Intermediate_7->Nitroso_8 Oxidation Oxidation Final_Product 4-Nitro-3-phenylisoxazole (4) Oxidation->Final_Product Nitroso_8->Oxidation

Caption: Proposed mechanism for the one-pot synthesis.

Experimental Protocol

This protocol is based on the reported one-pot synthesis.[1]

Materials:

  • Cinnamyl alcohol

  • Glacial acetic acid

  • Saturated aqueous sodium nitrite solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of cinnamyl alcohol (1.0 eq) in glacial acetic acid, add a saturated aqueous solution of sodium nitrite (3.0 eq) dropwise.

  • Maintain the reaction temperature below 70 °C during the addition.

  • After the addition is complete, continue stirring at room temperature for 1 hour.

  • Dilute the reaction mixture with water.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product can be purified by column chromatography.

Quantitative Data
ProductYield
4-Nitro-3-phenylisoxazoleN/A
4-Phenyl-3-furoxanmethanol (co-product)40%

Note: The yield for 4-nitro-3-phenylisoxazole was not explicitly reported in the primary literature.[1]

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Dissolve Cinnamyl Alcohol in Glacial Acetic Acid B Dropwise Addition of Saturated aq. NaNO2 (T < 70°C) A->B C Stir at Room Temperature (1 hour) B->C D Dilute with Water C->D E Extract with Diethyl Ether D->E F Wash with Brine E->F G Dry over Na2SO4 F->G H Concentrate in vacuo G->H I Column Chromatography H->I

References

The 4-Nitroisoxazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Drug Discovery & Development Professionals

The 4-nitroisoxazole moiety is a versatile and highly valuable scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its unique electronic properties, conferred by the electron-withdrawing nitro group on the isoxazole ring, make it a key pharmacophore in the design of targeted therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of this compound derivatives, with a focus on their applications in antibacterial and anticancer research. Detailed experimental protocols and quantitative structure-activity relationship data are presented to aid researchers in the development of novel drugs based on this privileged core.

Synthesis of the this compound Scaffold

The construction of the this compound core and its derivatives is most commonly achieved through [3+2] cycloaddition reactions. This method involves the reaction of a nitrile oxide with an appropriate dipolarophile. For instance, polysubstituted 4-nitro-3-phenylisoxazole derivatives are efficiently synthesized by reacting substituted benzaldehyde oximes with (E)-N,N-dimethyl-2-nitroethen-1-amine in the presence of N-Chlorosuccinimide (NCS) and a base like triethylamine (TEA) in a solvent such as N,N-Dimethylformamide (DMF).

Another key synthetic strategy involves the condensation of 3,5-dimethyl-4-nitroisoxazole with various aromatic aldehydes. This reaction can be performed efficiently under solvent-free conditions using nano-titania (TiO2) as a recyclable catalyst to yield 3-methyl-4-nitro-5-styrylisoxazoles, which are crucial intermediates for more complex derivatives.[1]

dot

Caption: General synthetic workflows for this compound derivatives.

Therapeutic Applications of this compound Derivatives

The this compound scaffold has been successfully incorporated into molecules targeting a range of diseases, from bacterial infections to cancer and trypanosomiasis.

Antibacterial Activity

Derivatives of 4-nitro-3-phenylisoxazole have demonstrated significant potential as antibacterial agents, particularly against plant pathogenic bacteria.[2][3] Studies have shown that these compounds exhibit potent inhibitory activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice, as well as other plant pathogens like Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac).[2][3] The antibacterial efficacy of these compounds is often superior to that of commercially used agents like bismerthiazol.[2][3]

The following table summarizes the half-maximal effective concentration (EC50) values for a series of 4-nitro-3-phenylisoxazole derivatives against three plant pathogenic bacteria. The compounds are identified by their substituents on the 3-phenyl ring.

Compound IDR (Substituent)EC50 vs Xoo (μg/mL)EC50 vs Psa (μg/mL)EC50 vs Xac (μg/mL)
5o H20.315.621.4
5p 4-F18.511.719.5
5q 4-Cl16.310.218.1
5r 4-Br15.89.817.6
5s 4-CH322.418.325.7
5t 4-OCH325.120.128.3
5u 3-Cl19.813.520.9
5v 2-Cl21.114.823.2
5w 2,4-diCl14.78.916.5
Bismerthiazol Positive Control78.665.482.1
Data extracted from Zhang et al., RSC Advances, 2022.[2][3][4][5][6]
Anticancer Activity: Dual GPX4 and MDM2 Inhibition

A highly promising application of the this compound scaffold is in the development of anticancer agents. Specific derivatives, namely nitroisoxazole-containing spiro[pyrrolidin-oxindole] compounds, have been identified as novel dual inhibitors of glutathione peroxidase 4 (GPX4) and mouse double minute 2 homolog (MDM2).[7]

  • GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation.[8][9] Inhibiting GPX4 makes cancer cells, especially therapy-resistant ones, vulnerable to ferroptosis.[9]

  • MDM2 is an E3 ubiquitin ligase that acts as a primary negative regulator of the p53 tumor suppressor.[10] By targeting p53 for degradation, MDM2 allows cancer cells to evade apoptosis and continue proliferating. Inhibiting the MDM2-p53 interaction restores p53 function, leading to cell cycle arrest and apoptosis.[9]

A dual inhibitor that simultaneously targets both GPX4 and MDM2 can induce cancer cell death through two distinct and synergistic mechanisms: ferroptosis and p53-mediated apoptosis. This dual-action approach holds significant promise for overcoming drug resistance in cancers like breast adenocarcinoma.[7]

dot

Signaling_Pathway cluster_mdm2 MDM2-p53 Pathway cluster_gpx4 GPX4-Ferroptosis Pathway MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitinates Degradation Proteasomal Degradation p53->Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis GPX4 GPX4 Lipid_Peroxides Lipid Peroxides (ROS) GPX4->Lipid_Peroxides Reduces Lipid_Alcohols Non-toxic Lipid Alcohols Lipid_Peroxides->Lipid_Alcohols GPX4 Catalysis Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxides->Ferroptosis Inhibitor This compound Spiro-oxindole Derivative Inhibitor->MDM2 Inhibits Inhibitor->GPX4 Inhibits

Caption: Dual inhibition of MDM2 and GPX4 by this compound derivatives.

While specific IC50 values for nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivatives are proprietary to the developing labs, studies on similar spiro-oxindole scaffolds demonstrate potent activity against breast cancer cell lines. For example, certain spiro[pyrrolidine-3,3′-oxindole] derivatives have shown IC50 values as low as 4.8 µM against the MCF-7 cell line. This highlights the potential of the spiro-oxindole framework as a potent anticancer scaffold.

Compound ClassTarget Cell LineReported Activity
Spiro[pyrrolidine-3,3′-oxindole] DerivativesMCF-7 (Breast)IC50 = 4.8 µM
Spiro[pyrrolidine-3,3′-oxindole] DerivativesHCT116 (Colon)IC50 = 3.9 µM
Data is representative of the spiro-oxindole class.
Trypanocidal Activity

The this compound core has also been explored for its activity against parasites, specifically Trypanosoma cruzi, the agent responsible for Chagas disease. Certain derivatives have shown promising trypanocidal effects, particularly against the epimastigote form of the parasite, with compound 9 in one study showing an IC50 of 166 µM.[1] The mechanism is believed to involve the generation of oxidative stress due to the nitro group.[1][7]

Key Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established literature procedures.

General Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

This protocol is adapted from the [3+2] cycloaddition method.

  • Oxime Preparation: Dissolve the desired benzaldehyde (1 mmol) in ethanol, and add an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide. Stir at room temperature until the reaction is complete (monitored by TLC).

  • Chlorination: In a separate flask, dissolve the synthesized benzaldehyde oxime (1 mmol) in DMF. Add N-Chlorosuccinimide (NCS) (2 mmol) and stir at 25 °C.

  • Cycloaddition: To the reaction mixture, add triethylamine (TEA) (1 mmol) followed by (E)-N,N-dimethyl-2-nitroethen-1-amine (1.2 mmol).

  • Reaction: Stir the mixture at 25 °C for 6 hours.

  • Work-up: Pour the reaction mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the final 4-nitro-3-phenylisoxazole derivative.[2][3]

Synthesis of Spiro[pyrrolidin-oxindole] Derivatives

This protocol describes a 1,3-dipolar cycloaddition for creating the spiro-oxindole core.

  • Precursor Synthesis: Synthesize the required 3-methyl-4-nitro-5-styrylisoxazole by reacting 3,5-dimethyl-4-nitroisoxazole with a substituted benzaldehyde. Synthesize the required isatin imine by condensing a substituted isatin with an appropriate amine.[1][11]

  • Azomethine Ylide Generation: In a round-bottom flask, dissolve the isatin imine (1.0 mmol) and a secondary amino acid like sarcosine or L-proline (1.2 mmol) in a suitable solvent (e.g., methanol or acetonitrile).

  • Cycloaddition: Add the 3-methyl-4-nitro-5-styrylisoxazole dipolarophile (1.0 mmol) to the mixture.

  • Reaction: Reflux the mixture for 12-24 hours, monitoring progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like dichloromethane and wash with water. Dry the organic layer and purify the product via column chromatography to obtain the desired spiro[pyrrolidin-oxindole] derivative.

dot

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assay Start Start: Reagents Reaction Reaction (e.g., Cycloaddition) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Structure Confirmation (NMR, HRMS) Purification->Characterization Assay_Setup Assay Setup (e.g., Cell Seeding) Characterization->Assay_Setup Pure Compound Compound_Treatment Compound Treatment (Dose-Response) Assay_Setup->Compound_Treatment Incubation Incubation Period Compound_Treatment->Incubation Data_Collection Data Collection (e.g., Absorbance Reading) Incubation->Data_Collection Analysis Data Analysis (IC50/EC50 Calculation) Data_Collection->Analysis

Caption: A generalized workflow for synthesis and biological evaluation.

In Vitro Antibacterial Assay (Agar Well Diffusion Method)
  • Culture Preparation: Prepare a fresh inoculum of Xanthomonas oryzae pv. oryzae in Nutrient Broth and incubate at 28 °C to reach the mid-log phase (OD600 ≈ 0.5).

  • Plate Preparation: Spread the bacterial culture evenly onto the surface of a Mueller-Hinton agar plate.

  • Well Creation: Aseptically punch wells (e.g., 6 mm diameter) into the agar.

  • Compound Application: Prepare stock solutions of the test compounds in DMSO. Add a specific volume (e.g., 100 µL) of each compound dilution into the wells. Use a solvent control (DMSO) and a positive control (e.g., Streptomycin).

  • Incubation: Incubate the plates at 28 °C for 24-48 hours.

  • Measurement: Measure the diameter of the inhibition zone (in mm) around each well. A larger diameter indicates greater antibacterial activity.

In Vitro Anticancer Assay (MTT Assay for Cell Viability)
  • Cell Seeding: Seed MCF-7 human breast cancer cells into a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to adhere for 24 hours in a CO2 incubator at 37°C.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle-treated control group (DMSO).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

GPX4 and MDM2 Inhibitor Screening Assays
  • GPX4 Inhibition Assay: These are typically coupled-enzyme assays. GPX4 activity is measured indirectly by monitoring the consumption of NADPH by glutathione reductase (GR).[12][13] The decrease in NADPH is measured by the change in absorbance at 340 nm. The assay kit from Cayman Chemical provides a detailed protocol for this purpose.[12]

  • MDM2-p53 Interaction Assay: This is often a fluorescence polarization (FP) or AlphaLISA® assay.[10][14][15] A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein. Inhibitors that disrupt the interaction cause a decrease in the polarization or AlphaLISA® signal. Commercial kits from providers like BPS Bioscience and Meso Scale Discovery offer standardized protocols.[10][14]

Conclusion

The this compound scaffold represents a highly promising and "privileged" structure in medicinal chemistry. Its synthetic accessibility and the potent, diverse biological activities of its derivatives make it an attractive starting point for the development of new therapeutics. The demonstrated efficacy of its derivatives as antibacterial agents and, notably, as dual-acting anticancer agents that induce both apoptosis and ferroptosis, underscores the vast potential of this core. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will undoubtedly lead to the development of novel clinical candidates based on the this compound framework.

References

The Synthesis of Substituted Isoxazoles via Electrophilic Cyclization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1] This five-membered heterocycle is present in drugs such as the anti-inflammatory agent Valdecoxib and the antipsychotic Risperidone.[2] The synthesis of highly substituted isoxazoles is therefore of significant interest to the drug development community. Among the various synthetic strategies, electrophilic cyclization of unsaturated oximes has emerged as a powerful and versatile method, offering mild reaction conditions and high regioselectivity.[1][3][4]

This technical guide provides a comprehensive overview of the synthesis of substituted isoxazoles via electrophilic cyclization, with a primary focus on the well-established methods utilizing 2-alkyn-1-one O-methyl oximes. It is designed to furnish researchers and scientists with the detailed information necessary to apply this methodology in their own synthetic endeavors.

Core Strategy: Electrophilic Cyclization of 2-Alkyn-1-one O-methyl Oximes

A robust and widely employed method for the synthesis of 3,5-disubstituted 4-halo(seleno)isoxazoles involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes.[1][5] This approach, pioneered by Larock and coworkers, utilizes various electrophiles such as iodine monochloride (ICl), molecular iodine (I₂), molecular bromine (Br₂), and phenylselenyl bromide (PhSeBr) to induce cyclization under mild conditions, affording the desired isoxazoles in good to excellent yields.[1][5]

The general workflow for this synthetic approach can be visualized as a three-step process starting from readily available precursors.

Experimental Workflow cluster_0 Preparation of Starting Materials cluster_1 Core Reaction cluster_2 Product Derivatization Ynone Ynone Synthesis Oxime O-methyl Oxime Formation Ynone->Oxime Methoxylamine hydrochloride, Pyridine Cyclization Electrophilic Cyclization Oxime->Cyclization Electrophile (e.g., ICl) Coupling Palladium-Catalyzed Cross-Coupling Cyclization->Coupling Further Functionalization

Caption: General experimental workflow for the synthesis of substituted isoxazoles.

Reaction Mechanism

The reaction is proposed to proceed through an initial electrophilic attack of the halogen or selenium species on the alkyne, forming a vinyl cation intermediate. This is followed by an intramolecular nucleophilic attack by the oxime nitrogen, leading to a five-membered ring. Subsequent elimination of a proton and the methyl group from the oxime ether results in the formation of the aromatic isoxazole ring.

Reaction Mechanism start 2-Alkyn-1-one O-methyl Oxime intermediate1 Vinyl Cation Intermediate start->intermediate1 Electrophilic Attack electrophile Electrophile (E+) intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 4-Halo/Seleno Isoxazole intermediate2->product Deprotonation/ Aromatization

Caption: Proposed mechanism for the electrophilic cyclization.

Data Presentation: Substrate Scope and Yields

The electrophilic cyclization of 2-alkyn-1-one O-methyl oximes exhibits a broad substrate scope, tolerating a variety of functional groups on both the R¹ and R² substituents. Iodine monochloride (ICl) has been identified as the most efficient electrophile, generally providing higher yields and shorter reaction times compared to I₂.[3][6]

Table 1: Synthesis of 4-Iodoisoxazoles using ICl

EntryTime (h)Yield (%)
1PhPh0.595
2Ph4-MeC₆H₄0.596
3Ph4-MeOC₆H₄0.594
4Ph4-ClC₆H₄0.593
54-MeC₆H₄Ph0.596
64-ClC₆H₄Ph0.592
7Phn-Bu185
8Pht-Bu282
9PhSiMe₃188
10Thiophen-2-ylPh189

Data compiled from Larock et al.[3][6]

Table 2: Comparison of Different Electrophiles

EntryElectrophileTime (h)Yield (%)
1PhPhICl0.595
2PhPhI₂2485
3PhPhBr₂188
4PhPhPhSeBr280

Data compiled from Larock et al.[1]

Experimental Protocols

General Procedure for the Synthesis of 2-Alkyn-1-one O-methyl Oximes

To a solution of the 2-alkyn-1-one (1.0 mmol) in methanol (10 mL) is added methoxylamine hydrochloride (1.2 mmol) and pyridine (1.2 mmol). The mixture is stirred at room temperature for 4-12 hours, until the starting material is consumed as monitored by TLC. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired O-methyl oxime. The Z-isomer is typically the major product and is essential for efficient cyclization.[3]

General Procedure for the Electrophilic Cyclization

To a solution of the 2-alkyn-1-one O-methyl oxime (0.5 mmol) in dichloromethane (5 mL) at room temperature is added a solution of the electrophile (e.g., 1.1 mmol of ICl in dichloromethane) dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate (for halogen electrophiles). The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the substituted isoxazole.[3]

Example: Synthesis of 4-Iodo-3,5-diphenylisoxazole

Following the general procedure, (Z)-1,3-diphenylprop-2-yn-1-one O-methyl oxime is treated with ICl in dichloromethane. The reaction is typically complete within 30 minutes, affording 4-iodo-3,5-diphenylisoxazole in approximately 95% yield after purification.[3]

Application in Drug Development: Synthesis of Valdecoxib

The utility of this methodology is highlighted in the efficient synthesis of Valdecoxib, a potent and selective COX-2 inhibitor. The key 4-iodoisoxazole intermediate is readily prepared via the electrophilic cyclization of the corresponding 2-alkyn-1-one O-methyl oxime. Subsequent Suzuki cross-coupling with 4-sulfamoylphenylboronic acid furnishes Valdecoxib in good yield.[6]

Valdecoxib Synthesis start Alkynyl Oxime Precursor intermediate 4-Iodoisoxazole Intermediate start->intermediate ICl product Valdecoxib intermediate->product Suzuki Coupling (Pd catalyst) boronic_acid 4-Sulfamoylphenyl- boronic Acid

Caption: Synthetic route to Valdecoxib via electrophilic cyclization.

Alternative Electrophilic Cyclization Strategies

While the cyclization of 2-alkyn-1-one O-methyl oximes is a prominent method, other unsaturated oxime substrates can also undergo electrophilic cyclization to afford isoxazole derivatives. For instance, the cyclization of β,γ-unsaturated oximes can lead to the formation of isoxazolines, which can be subsequently oxidized to isoxazoles. Furthermore, the use of hypervalent iodine reagents has been shown to mediate the cyclization of aldoximes with alkenes to produce isoxazolines.[7] These alternative approaches broaden the scope of accessible isoxazole structures.

Conclusion

The synthesis of substituted isoxazoles via electrophilic cyclization, particularly of 2-alkyn-1-one O-methyl oximes, represents a highly efficient and versatile strategy for accessing this important class of heterocycles. The mild reaction conditions, broad substrate scope, and high yields make it an attractive method for both academic research and industrial applications in drug discovery and development. The ability to introduce a halogen at the 4-position provides a convenient handle for further functionalization through various cross-coupling reactions, enabling the rapid generation of diverse isoxazole libraries for biological screening.[1][6] As the demand for novel therapeutic agents continues to grow, the development and application of such robust synthetic methodologies will remain of paramount importance.

References

Structural Analysis of 4-Nitroisoxazole Derivatives: A Crystallographic Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-nitroisoxazole scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities, including antibacterial and anticancer properties. A thorough understanding of the three-dimensional structure of these molecules is paramount for elucidating structure-activity relationships (SAR) and driving rational drug design. X-ray crystallography stands as the definitive technique for providing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions, thereby offering unparalleled insights into the molecular architecture of this compound derivatives. This guide provides a comprehensive overview of the structural analysis of this important class of compounds, detailing experimental protocols and presenting key crystallographic data.

Data Presentation: Crystallographic Parameters of this compound Derivatives

The following tables summarize the key crystallographic data for selected this compound derivatives, providing a basis for comparative structural analysis.

Table 1: Crystal Data and Structure Refinement for 4-Nitro-3-phenylisoxazole and its Derivatives.

Parameter4-Nitro-3-phenylisoxazole[1]3-(4-chlorophenyl)-4-nitroisoxazole (5p)[2]3-(4-bromophenyl)-4-nitroisoxazole (5q)[2]3-(4-iodophenyl)-4-nitroisoxazole (5r)[2]
CCDC No. Not provided213013121301342153382
Chemical Formula C₉H₆N₂O₃C₉H₅ClN₂O₃C₉H₅BrN₂O₃C₉H₅IN₂O₃
Formula Weight 190.16224.60269.05316.05
Crystal System MonoclinicMonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/cP2₁/c
a (Å) 12.1621(7)12.308(3)12.387(3)12.503(3)
b (Å) 5.6566(3)5.6482(11)5.6591(11)5.6760(11)
c (Å) 12.0633(8)12.161(2)12.235(2)12.348(2)
α (°) 90909090
β (°) 101.638(6)101.68(2)101.65(2)101.59(2)
γ (°) 90909090
Volume (ų) 812.85828.6(3)839.4(3)855.4(3)
Z 4444
Temperature (K) 100100100100
Radiation (Å) Mo Kα (0.71073)Mo Kα (0.71073)Mo Kα (0.71073)Mo Kα (0.71073)
Density (calc) (g/cm³) 1.5541.8012.1272.453
R-int 0.0370.0450.0390.042
Final R indices [I>2σ(I)] Not providedR₁ = 0.048, wR₂ = 0.119R₁ = 0.041, wR₂ = 0.103R₁ = 0.043, wR₂ = 0.108

Table 2: Selected Bond Lengths (Å) for 4-Nitro-3-phenylisoxazole.

BondLength (Å)[1]
C3–N21.3110(15)
N2–O11.4283(13)
O1–C51.2202(15)

Experimental Protocols

A generalized workflow for the synthesis and structural analysis of this compound derivatives is presented below. Specific details may vary depending on the target molecule.

Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

A common synthetic route involves the [3+2] cycloaddition reaction between a nitrile N-oxide and a nitroalkene.[2]

  • Preparation of the Nitrile N-oxide Precursor: Substituted benzaldehyde oximes are often used as precursors.

  • In situ Generation of Nitrile N-oxide: The oxime is treated with a suitable oxidizing agent, such as N-chlorosuccinimide (NCS), in the presence of a base like triethylamine (TEA).

  • Cycloaddition Reaction: The in situ generated nitrile N-oxide reacts with a nitroalkene, for instance, (E)-N,N-dimethyl-2-nitroethen-1-amine, in a solvent like N,N-dimethylformamide (DMF) at room temperature.

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Single Crystal X-ray Crystallography

The following protocol outlines the key steps for determining the crystal structure of a this compound derivative.

  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethyl acetate/petroleum ether).

  • Data Collection:

    • A suitable single crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage.

    • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and a detector.

    • A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing:

    • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

    • Software packages are used for data integration, scaling, and absorption correction.

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • The structural model is refined by full-matrix least-squares methods against the experimental diffraction data.

    • Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located in the difference Fourier map or placed in calculated positions and refined using a riding model.

    • The final refined structure is validated using crystallographic software to check for geometric consistency and other quality indicators.

  • Data Deposition: The final atomic coordinates and related experimental data are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).[2]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesized compounds.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography start Substituted Benzaldehyde Oxime + Nitroalkene cycloaddition [3+2] Cycloaddition (NCS, TEA, DMF) start->cycloaddition purification Purification (Column Chromatography) cycloaddition->purification product This compound Derivative purification->product crystal_growth Crystal Growth (Slow Evaporation) product->crystal_growth data_collection Data Collection (Diffractometer) crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure (CIF) structure_solution->final_structure

Caption: Experimental workflow from synthesis to crystallographic analysis.

logical_relationship cluster_derivatives Halogenated Derivatives parent 4-Nitro-3-phenylisoxazole chloro 3-(4-chlorophenyl)-4-nitroisoxazole (5p) parent->chloro Substitution at para-position bromo 3-(4-bromophenyl)-4-nitroisoxazole (5q) parent->bromo Substitution at para-position iodo 3-(4-iodophenyl)-4-nitroisoxazole (5r) parent->iodo Substitution at para-position

Caption: Relationship between the parent compound and its derivatives.

References

An In-depth Technical Guide to the Thermal Stability of Nitro-substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. Their derivatives are foundational scaffolds in various scientific fields, from pharmaceuticals to materials science.[1] The introduction of nitro groups (-NO₂) onto the isoxazole ring dramatically alters the molecule's properties, creating compounds with high energy content. These nitro-substituted isoxazoles are of significant interest as energetic materials, finding potential applications in aerospace technologies and industrial explosives.[2]

For any application involving energetic materials, thermal stability is a paramount property. It dictates the material's safety profile, storage requirements, and operational limits. High thermal stability is a critical goal in the development of new energetic compounds to ensure they are safe to handle, store, and transport without undergoing premature decomposition.[3] This guide provides a comprehensive technical overview of the methods used to evaluate the thermal stability of nitro-substituted isoxazoles, presents key quantitative data from recent studies, and explores the structural factors that govern their thermal behavior.

Experimental Protocols for Assessing Thermal Stability

The thermal stability of nitro-substituted isoxazoles is primarily investigated using thermoanalytical techniques. The most common methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[4]

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique used to measure the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.

  • Principle: The instrument maintains the sample and an inert reference (often an empty pan) at the same temperature while ramping the temperature at a constant rate. Endothermic events (like melting) absorb heat, while exothermic events (like decomposition) release heat, which is recorded by the instrument.

  • Data Obtained:

    • Melting Point (Tₘ): The temperature at which the material transitions from solid to liquid.

    • Decomposition Temperature (Tₐ): The onset or peak temperature of the exothermic decomposition event. Materials with decomposition temperatures above 150 °C are often considered suitable for practical use as energetic materials.

  • Typical Experimental Protocol:

    • A small amount of the sample (typically 1-5 mg) is weighed and hermetically sealed in an aluminum or ceramic pan.[5][6]

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The cell is purged with an inert gas, such as dry nitrogen, at a constant flow rate (e.g., 30-50 mL/min).[5][7]

    • The temperature is increased at a constant heating rate, commonly 5, 10, or 20 °C/min.[5][6]

    • The heat flow is recorded as a function of temperature to generate a DSC thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition profile and thermal stability of materials.

  • Principle: A high-precision balance measures the sample's mass as it is heated. Mass loss indicates decomposition or volatilization.

  • Data Obtained:

    • Onset Decomposition Temperature: The temperature at which significant mass loss begins.

    • Decomposition Stages: TGA can reveal if decomposition occurs in single or multiple steps.

    • Residual Mass: The amount of material remaining at the end of the experiment.

  • Typical Experimental Protocol:

    • A sample (typically 2-10 mg) is placed in a tared TGA pan.[5]

    • The instrument is purged with an inert (e.g., nitrogen) or reactive (e.g., air) gas.

    • The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).[5][7]

    • The mass of the sample is recorded continuously, generating a TGA curve.

Kinetic Analysis

By performing DSC or TGA experiments at several different heating rates, it is possible to determine the kinetics of the decomposition reaction. Isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are frequently used to calculate the activation energy (Eₐ) without assuming a specific reaction model.[8][9] A higher activation energy generally corresponds to lower sensitivity and better thermal stability.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the thermal properties of a newly synthesized nitro-substituted isoxazole.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Processing cluster_results Evaluation Sample Synthesized Nitroisoxazole DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA Parameters Extract Key Parameters (Td, Tp, ΔH, Mass Loss) DSC->Parameters Heat Flow Data TGA->Parameters Mass Loss Data Kinetics Kinetic Modeling (e.g., Kissinger, FWO) Parameters->Kinetics Stability Assess Thermal Stability & Safety Profile Parameters->Stability Kinetics->Stability G center_node Thermal Stability of Nitroisoxazoles sub_pos Position of -NO₂ Group center_node->sub_pos sub_num Number of -NO₂ Groups center_node->sub_num sub_other Other Substituents (e.g., -CH₃, -NH₂) center_node->sub_other effect_pos C-NO₂ bonds are generally more stable than N-NO₂ bonds. sub_pos->effect_pos effect_num Higher count can increase strain and lower stability. sub_num->effect_num effect_other Electronic & steric effects modulate stability. sub_other->effect_other G Start Nitroisoxazole Molecule (Solid/Liquid Phase) Heat Thermal Energy Input (Heating) Start->Heat Subjected to Cleavage Initial Bond Scission (Rate-Determining Step) e.g., C-NO₂ Cleavage Heat->Cleavage Initiates Products Radical Intermediates (Isoxazole Radical + •NO₂) Cleavage->Products Secondary Rapid Secondary Decomposition Reactions Products->Secondary End Final Gaseous Products (N₂, CO, CO₂, H₂O, etc.) Secondary->End Leads to

References

Methodological & Application

Asymmetric Synthesis of Chiral Compounds with Isoxazole and Pyrazole Moieties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral compounds containing isoxazole and pyrazole scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse and potent biological activities.[1][2][3][4] The precise three-dimensional arrangement of atoms in these molecules is often crucial for their therapeutic efficacy, making enantioselective synthesis a critical aspect of their development.[5][6] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of these valuable chiral compounds, with a focus on modern catalytic methods that offer high levels of stereocontrol. The methodologies outlined herein are designed to be a practical resource for researchers engaged in the discovery and optimization of novel therapeutic agents.[7][8][9][10]

Application Notes

The asymmetric synthesis of molecules bearing both isoxazole and pyrazole moieties, as well as the individual chiral synthesis of each heterocycle, can be achieved through several strategic approaches. Organocatalysis and metal-catalysis are at the forefront of these methodologies, enabling the construction of complex chiral architectures with high enantioselectivity.

Organocatalytic Asymmetric Synthesis of Isoxazole-Pyrazole Hybrid Compounds

A powerful strategy for the synthesis of chiral compounds containing both isoxazole and pyrazole rings involves the organocatalytic asymmetric conjugate addition of pyrazol-5-ones to nitro-alkenylisoxazoles.[11][12] This approach leverages the nucleophilicity of pyrazol-5-ones and the electrophilicity of the extended π-system of 5-alkenyl-4-nitroisoxazoles.

Key Features:

  • High Enantioselectivity: Bifunctional organocatalysts, such as thiourea derivatives, can effectively control the stereochemical outcome of the reaction, leading to high enantiomeric excesses (ee).[11][12]

  • Mild Reaction Conditions: These reactions are typically carried out under mild conditions, which enhances functional group tolerance.

  • Operational Simplicity: The one-pot nature of some of these protocols simplifies the synthetic procedure.[11][12]

A notable example is the asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles, catalyzed by a bifunctional thiourea catalyst. This reaction proceeds with good yields and high enantioselectivities, providing a direct route to chiral molecules bearing both heterocycles.[11][12]

Another effective method is the Michael addition of 1,3-dicarbonyl compounds to pyrazolyl nitroalkenes, which, after subsequent transformations, can yield chiral bis-heterocyclic frameworks containing both pyrazole and isoxazole moieties.[13]

Asymmetric Synthesis of Chiral Pyrazole Derivatives

The asymmetric synthesis of chiral pyrazoles often utilizes pyrazolin-5-ones as versatile building blocks.[14][15] Key strategies include:

  • Michael Addition: The organocatalyzed Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, catalyzed by cinchona alkaloid-derived primary amines, affords chiral pyrazole derivatives with high yields and enantioselectivities.[15] This aza-Michael addition can also be catalyzed by quinine derivatives to yield β-(3-hydroxypyrazol-1-yl) ketones.[14]

  • [3+2] Cycloaddition: Asymmetric [3+2] cycloaddition reactions provide a powerful tool for the construction of chiral pyrazoline and pyrazole scaffolds.

  • Phase-Transfer Catalysis: Cinchona-based phase-transfer catalysts can be employed in the asymmetric aza-Michael reaction of pyrazoles with α,β-unsaturated ketones to produce chiral N-substituted pyrazoles in good yields and with excellent enantioselectivities.[16]

Asymmetric Synthesis of Chiral Isoxazole Derivatives

The enantioselective synthesis of isoxazoles can be achieved through several methods, including:

  • [3+2] Cycloaddition Reactions: The asymmetric [3+2] cycloaddition of nitrile oxides with alkenes is a fundamental approach to chiral isoxazolines, which can be subsequently oxidized to isoxazoles. Chiral catalysts, such as those based on copper or rhodium complexes, can induce high levels of enantioselectivity.[17][18]

  • Domino Reactions: A highly efficient squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition of isatylidenyl-isoxazoles and ketimines has been developed to produce complex dispirooxindoles containing an isoxazole moiety with excellent diastereoselectivity and enantioselectivity.[17]

Data Presentation

Table 1: Organocatalytic Asymmetric 1,6-Addition of Pyrazol-5-ones to 3-Methyl-4-nitro-5-alkenylisoxazoles[11][12]
EntryPyrazol-5-one (R¹)Alkenylisoxazole (R²)CatalystYield (%)ee (%)
1PhenylPhenylThiourea I9092
24-ChlorophenylPhenylThiourea I8594
34-MethylphenylPhenylThiourea I8891
4Phenyl4-ChlorophenylThiourea I8289
5Phenyl4-MethoxyphenylThiourea I8683
6Phenyl2-ThienylThiourea I7285
Table 2: Asymmetric Michael Addition for the Synthesis of Chiral Bis-heterocyclic Frameworks[13]
Entry1,3-Dicarbonyl CompoundPyrazolyl Nitroalkene (R)CatalystYield (%)ee (%)
1AcetylacetonePhenylSquaramide II8797
2DibenzoylmethanePhenylSquaramide II8295
3Ethyl acetoacetate4-ChlorophenylSquaramide II8596
4Acetylacetone4-MethylphenylSquaramide II8092
5DimedonePhenylSquaramide II7588
Table 3: Asymmetric Michael Addition of Pyrazolin-5-ones to α,β-Unsaturated Ketones[15]
EntryPyrazolin-5-one (R¹)α,β-Unsaturated Ketone (R², R³)CatalystYield (%)ee (%)
1PhenylPhenyl, MethylCinchona Primary Amine9798.5
24-ChlorophenylPhenyl, MethylCinchona Primary Amine9597
3Phenyl4-Chlorophenyl, MethylCinchona Primary Amine9296
4PhenylPhenyl, EthylCinchona Primary Amine9095
54-MethylphenylPhenyl, MethylCinchona Primary Amine9698

Experimental Protocols

Protocol 1: General Procedure for the Organocatalytic Asymmetric 1,6-Addition of Pyrazol-5-ones to 3-Methyl-4-nitro-5-alkenylisoxazoles[11][12]

Materials:

  • 3-Methyl-4-nitro-5-alkenylisoxazole (1.0 equiv)

  • Pyrazol-5-one (1.2 equiv)

  • Bifunctional thiourea catalyst (e.g., Takemoto's catalyst) (10 mol%)

  • Toluene (or other suitable solvent)

  • Acetyl chloride (AcCl) (2.0 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Dichloromethane (DCM)

Procedure:

  • To a dried reaction vial, add the 3-methyl-4-nitro-5-alkenylisoxazole (0.2 mmol), pyrazol-5-one (0.24 mmol), and the bifunctional thiourea catalyst (0.02 mmol).

  • Add toluene (2.0 mL) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the 1,6-addition (typically 12-24 hours), cool the reaction mixture to 0 °C.

  • Add triethylamine (0.6 mmol) followed by the dropwise addition of acetyl chloride (0.4 mmol) in dichloromethane (1.0 mL).

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired chiral compound.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Protocol 2: General Procedure for the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Pyrazolyl Nitroalkenes[13]

Materials:

  • Pyrazolyl nitroalkene (1.0 equiv)

  • 1,3-Dicarbonyl compound (1.5 equiv)

  • Chiral squaramide catalyst (5 mol%)

  • Dichloromethane (DCM)

Procedure:

  • To a reaction tube, add the pyrazolyl nitroalkene (0.1 mmol), the 1,3-dicarbonyl compound (0.15 mmol), and the chiral squaramide catalyst (0.005 mmol).

  • Add dichloromethane (1.0 mL) and stir the mixture at the specified temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the Michael adduct.

  • The resulting nitroalkane can be further transformed into an isoxazole moiety through a Nef reaction followed by cyclization with hydroxylamine.

  • Analyze the enantiomeric excess of the final product by chiral HPLC.

Protocol 3: General Procedure for the Asymmetric Michael Addition of Pyrazolin-5-ones to α,β-Unsaturated Ketones[15]

Materials:

  • Pyrazolin-5-one (1.0 equiv)

  • α,β-Unsaturated ketone (1.5 equiv)

  • Cinchona alkaloid-derived primary amine catalyst (10 mol%)

  • Brønsted acid co-catalyst (e.g., benzoic acid) (10 mol%)

  • Chloroform (CHCl₃)

  • Acetic anhydride (Ac₂O) (2.0 equiv)

  • DABCO (1,4-diazabicyclo[2.2.2]octane) (1.2 equiv)

Procedure:

  • In a vial, dissolve the pyrazolin-5-one (0.2 mmol), α,β-unsaturated ketone (0.3 mmol), cinchona primary amine catalyst (0.02 mmol), and benzoic acid (0.02 mmol) in chloroform (2.0 mL).

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 4-12 hours).

  • After completion of the Michael addition, add acetic anhydride (0.4 mmol) and DABCO (0.24 mmol) to the reaction mixture.

  • Continue stirring at room temperature for an additional 1-2 hours to effect acetylation.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/petroleum ether) to yield the desired chiral pyrazole derivative.

  • Determine the enantiomeric excess using chiral HPLC.

Visualizations

experimental_workflow_1 cluster_step1 Step 1: Asymmetric 1,6-Addition cluster_step2 Step 2: In Situ Acetylation start Pyrazol-5-one + Alkenylisoxazole catalyst Bifunctional Thiourea Catalyst start->catalyst 10 mol% solvent Toluene, RT catalyst->solvent intermediate Michael Adduct (unstable) solvent->intermediate reagents AcCl, Et3N intermediate->reagents workup Aqueous Workup reagents->workup purification Column Chromatography workup->purification product Final Chiral Isoxazole-Pyrazole Compound purification->product catalytic_cycle catalyst Chiral Thiourea Catalyst (C) complex_CP [C-P] Complex catalyst->complex_CP + P pyrazole Pyrazol-5-one (P) isoxazole Alkenylisoxazole (I) transition_state Transition State [C-P-I]‡ complex_CP->transition_state + I product_complex [Product-C] Complex transition_state->product_complex product_complex->catalyst - Product product Chiral Product product_complex->product biological_relevance cluster_targets Potential Biological Targets start Asymmetric Synthesis of Isoxazole-Pyrazole Compounds library Library of Chiral Compounds start->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit kinase Kinase Inhibitors screening->kinase gpcr GPCR Modulators screening->gpcr enzyme Enzyme Inhibitors screening->enzyme lead_opt Lead Optimization hit->lead_opt drug_candidate Preclinical Drug Candidate lead_opt->drug_candidate

References

Application Notes: 3,5-Dimethyl-4-nitroisoxazole as a Vinylogous Pronucleophile in Allylic Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dimethyl-4-nitroisoxazole has emerged as a novel and effective vinylogous pronucleophile in asymmetric allylic alkylation reactions.[1][2][3][4] This application is particularly significant in the context of Morita–Baylis–Hillman (MBH) carbonates, where it participates in allylic-allylic alkylation under nucleophilic catalysis.[1][3][4] The reaction, catalyzed by dimeric cinchona alkaloids, proceeds with excellent enantiocontrol, yielding products with significant potential for further functionalization.[1][2][3] A key feature of the resulting products is the isoxazole moiety, which can be transformed into a carboxylic acid group, providing a synthetic route to dicarboxylic acid derivatives.[1][2][3]

Mechanism of Action

The reaction is initiated through two concurrent activation processes. First, the Morita-Baylis-Hillman (MBH) carbonate reacts with a nucleophilic catalyst in an SN2′ fashion to form an intermediate "A", releasing carbon dioxide and a tert-butoxide anion in the process.[1][3] Simultaneously, 3,5-dimethyl-4-nitroisoxazole is deprotonated to form the mesomerically stabilized anion "B".[1][3] A subsequent SN2′ reaction between intermediate A and anion B yields the final product and regenerates the catalyst, allowing it to re-enter the catalytic cycle.[1][3]

Reaction_Mechanism cluster_activation Activation cluster_reaction Reaction MBH_Carbonate MBH Carbonate (2) Intermediate_A Intermediate A MBH_Carbonate->Intermediate_A + Catalyst (SN2') Catalyst Nucleophilic Catalyst CO2_tBuO CO2 + tBuO- Intermediate_A->CO2_tBuO Product Product (3) Intermediate_A->Product + Anion B (SN2') Pronucleophile 3,5-Dimethyl-4- nitroisoxazole (1) Anion_B Anion B Pronucleophile->Anion_B + Base (Deprotonation) Base Base Anion_B->Product Regen_Catalyst Catalyst Product->Regen_Catalyst Regenerates

Anticipated reaction mechanism.

Experimental Protocols

General Procedure for Enantioselective Allylic-Allylic Alkylation

This protocol is adapted from optimization studies for the reaction between 3,5-dimethyl-4-nitroisoxazole and an MBH carbonate.[1]

Materials:

  • 3,5-dimethyl-4-nitroisoxazole (1)

  • Morita-Baylis-Hillman (MBH) carbonate (2a)

  • Dimeric cinchona alkaloid derivative (catalyst 5f)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the corresponding 3,5-dimethyl-4-nitroisoxazole (0.1 mmol, 1 equiv) and MBH-carbonate (0.1 mmol, 1 equiv) in CH₂Cl₂ (0.8 mL), add the cinchona-alkaloid-derived catalyst (0.01 mmol, 0.1 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to afford the target product.

Experimental Workflow

Experimental_Workflow start Start reactants Combine: - 3,5-dimethyl-4-nitroisoxazole - MBH Carbonate - Catalyst - CH2Cl2 start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor by TLC stir->monitor workup Concentrate Mixture monitor->workup Reaction Complete purify Purify by Flash Chromatography workup->purify product Isolate Pure Product purify->product end End product->end

General experimental workflow.

Data Presentation

The following table summarizes the results from the optimization studies of the enantioselective allylic-allylic alkylation using 3,5-dimethyl-4-nitroisoxazole as a vinylogous pronucleophile.[1]

EntryCatalystSolventTime (h)Yield (%)ee (%)
15a CH₂Cl₂244580
25b CH₂Cl₂245085
35c CH₂Cl₂246090
45d CH₂Cl₂247594
55e CH₂Cl₂248096
65f CH₂Cl₂249298
75f Toluene488597
85f THF487095
95f Et₂O726593
105f Dioxane725091

Reactions were performed on a 0.1 mmol scale using 1 (1 equiv) and 2a (1 equiv) in 0.4 mL of the solvent, unless otherwise noted. Isolated yields are given. Enantiomeric excess (ee) was determined by chiral stationary phase HPLC.[1]

3,5-dimethyl-4-nitroisoxazole serves as an excellent vinylogous pronucleophile in the allylic-allylic alkylation of MBH carbonates.[1][3] The reaction proceeds efficiently under nucleophilic catalysis with dimeric cinchona alkaloid derivatives, providing high yields and outstanding enantiocontrol.[1][3] The versatility of the isoxazole moiety in the products opens up synthetic pathways to valuable dicarboxylic acid derivatives, making this methodology a significant addition to the field of asymmetric synthesis.[1][2][5]

References

Application of 4-Nitroisoxazole Derivatives as Potent Antibacterial Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of 4-nitroisoxazole derivatives as a promising class of antibacterial agents. It includes detailed experimental protocols, a summary of antibacterial efficacy, and a proposed mechanism of action, offering a foundational resource for further investigation and development in this area.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This has necessitated the discovery and development of novel antibacterial agents with unique mechanisms of action. Isoxazole derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including antibacterial properties.[1] Among these, this compound derivatives have recently been identified as potent inhibitors of bacterial growth, particularly against plant pathogenic bacteria.[2][3] This document outlines the application of these compounds, providing researchers with the necessary information to explore their therapeutic potential.

Data Presentation: Antibacterial Activity

A recent study highlighted the potent antibacterial activity of a series of 4-nitro-3-phenylisoxazole derivatives against several plant pathogenic bacteria.[2] The efficacy of these compounds, designated 5o-5w, was quantified by determining their half-maximal effective concentration (EC50). The data reveals that many of these derivatives exhibit significantly better antibacterial activity than the commercial bactericide bismerthiazol.[2]

CompoundR GroupEC50 (μg/mL) vs. Xanthomonas oryzae (Xoo)EC50 (μg/mL) vs. Pseudomonas syringae (Psa)EC50 (μg/mL) vs. Xanthomonas axonopodis (Xac)
5o H15.6 ± 4.146.7 ± 2.339.0 ± 3.5
5p 4-F10.2 ± 0.830.5 ± 2.125.6 ± 1.5
5q 4-Cl12.8 ± 1.335.1 ± 2.829.3 ± 2.0
5r 4-Br11.5 ± 1.032.7 ± 2.527.8 ± 1.8
5s 4-CH320.3 ± 2.555.4 ± 4.348.9 ± 3.7
5t 4-OCH322.1 ± 2.860.2 ± 5.153.4 ± 4.2
5u 3-Cl18.9 ± 2.150.1 ± 3.944.6 ± 3.1
5v 3-Br17.4 ± 1.948.8 ± 3.542.1 ± 2.9
5w 3-CH325.6 ± 3.065.7 ± 5.858.2 ± 4.9
Bismerthiazol (Positive Control)73.9 ± 1.129.3 ± 1.778.8 ± 6.6

Table 1. In vitro antibacterial activity (EC50 in μg/mL) of 4-nitro-3-phenylisoxazole derivatives against plant pathogenic bacteria. Data is presented as mean ± standard deviation.[3]

Experimental Protocols

The following protocols are based on the methodologies described in the cited literature for the synthesis and antibacterial evaluation of this compound derivatives.[2][3]

Synthesis of 4-Nitro-3-phenylisoxazole Derivatives (General Procedure)

This protocol describes a [3+2] cycloaddition reaction for the synthesis of 4-nitro-3-phenylisoxazole derivatives.

Materials:

  • Substituted benzaldehyde oxime (1.0 mmol)

  • (E)-N,N-dimethyl-2-nitroethen-1-amine (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (2.0 mmol)

  • Triethylamine (TEA) (1.0 mmol)

  • N,N-Dimethylformamide (DMF) (6 mL)

Procedure:

  • To a solution of the substituted benzaldehyde oxime in DMF, add TEA.

  • Add NCS to the mixture and stir at room temperature.

  • Add (E)-N,N-dimethyl-2-nitroethen-1-amine to the reaction mixture.

  • Continue stirring at 25 °C for 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product using column chromatography to obtain the desired 4-nitro-3-phenylisoxazole derivative.

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_purification Workup & Purification Reactant1 Substituted Benzaldehyde Oxime Reaction [3+2] Cycloaddition 25°C, 6h Reactant1->Reaction Reactant2 (E)-N,N-dimethyl-2- nitroethen-1-amine Reactant2->Reaction Reagent1 NCS Reagent1->Reaction Reagent2 TEA Reagent2->Reaction Solvent DMF Solvent->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Nitro-3-phenylisoxazole Derivative Purification->Product

Synthesis of 4-nitro-3-phenylisoxazole derivatives.
Antibacterial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the in vitro antibacterial activity of the synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (Xanthomonas oryzae, Pseudomonas syringae, Xanthomonas axonopodis)

  • Nutrient broth (NB) medium

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

Procedure:

  • Bacterial Culture Preparation: Inoculate the test bacteria in NB medium and incubate overnight at 30°C with shaking.

  • Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial Dilution: Perform serial dilutions of the compound stock solutions in NB medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculation: Adjust the overnight bacterial cultures to a specific optical density (OD600) and add to each well of the microtiter plates.

  • Controls: Include a positive control (bacteria with a known antibiotic, e.g., bismerthiazol) and a negative control (bacteria with no compound).

  • Incubation: Incubate the plates at 30°C for 24-48 hours.

  • Data Analysis: Measure the absorbance at 600 nm to determine bacterial growth. Calculate the percentage of inhibition for each compound concentration and determine the EC50 value.

Antibacterial_Assay_Workflow Start Start Prep_Bacteria Prepare Bacterial Cultures Start->Prep_Bacteria Prep_Compounds Prepare Compound Stock Solutions Start->Prep_Compounds Inoculation Inoculate Plates with Bacteria Prep_Bacteria->Inoculation Serial_Dilution Perform Serial Dilutions in 96-well Plates Prep_Compounds->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plates at 30°C Inoculation->Incubation Measurement Measure Absorbance (OD600) Incubation->Measurement Analysis Calculate % Inhibition and EC50 Measurement->Analysis End End Analysis->End

Workflow for antibacterial activity assessment.

Proposed Mechanism of Action

The precise mechanism of action for this compound derivatives has not been fully elucidated. However, based on the known mechanisms of other nitroaromatic antibacterial agents, a plausible pathway can be proposed.[] Nitroaromatic compounds often act as prodrugs that require intracellular reduction of the nitro group to exert their antibacterial effects.[5] This reduction, typically carried out by bacterial nitroreductases, generates reactive nitrogen species that can damage cellular macromolecules, including DNA, leading to bacterial cell death.[]

The proposed mechanism involves the following steps:

  • Cellular Uptake: The this compound derivative passively diffuses across the bacterial cell membrane.

  • Reductive Activation: Inside the bacterium, the nitro group of the compound is reduced by bacterial nitroreductases.

  • Generation of Reactive Species: This reduction process generates cytotoxic intermediates, such as nitroso and hydroxylamino derivatives, and reactive nitrogen species.

  • Macromolecular Damage: These reactive species cause damage to critical cellular components, including DNA, proteins, and lipids.

  • Inhibition of Cellular Processes: The damage to macromolecules disrupts essential cellular processes such as DNA replication, transcription, and translation.

  • Cell Death: The cumulative damage leads to the inhibition of bacterial growth and ultimately cell death.

Proposed_Mechanism_of_Action cluster_cell Inside Bacterial Cell Compound This compound Derivative (Prodrug) Activation Reductive Activation (Nitroreductases) Compound->Activation Passive Diffusion Bacterial_Cell Bacterial Cell Reactive_Species Generation of Reactive Nitrogen Species Activation->Reactive_Species DNA_Damage DNA Damage Reactive_Species->DNA_Damage Protein_Damage Protein Damage Reactive_Species->Protein_Damage Lipid_Damage Lipid Damage Reactive_Species->Lipid_Damage Inhibition Inhibition of Cellular Processes (Replication, Transcription, Translation) DNA_Damage->Inhibition Protein_Damage->Inhibition Lipid_Damage->Inhibition Cell_Death Bactericidal Effect (Cell Death) Inhibition->Cell_Death

References

Application Notes and Protocols: 4-Nitro-5-styrylisoxazoles as Masked α,β-Unsaturated Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-nitro-5-styrylisoxazoles as versatile synthons for α,β-unsaturated carboxylic acids. This strategy allows for the introduction of a masked cinnamic acid moiety into molecules, which can be unmasked under specific conditions. The 4-nitroisoxazole core acts as both an activator for the conjugated alkene and a latent carboxylate functionality.[1][2] This approach is particularly useful in complex molecule synthesis where the direct use of α,β-unsaturated carboxylic acids might be problematic due to their reactivity.

Overview and Advantages

4-Nitro-5-styrylisoxazoles serve as stable, crystalline solids that function as synthetic equivalents of α,β-unsaturated carboxylic esters, such as cinnamate esters.[2] A key advantage of this methodology is the enhanced reactivity of the styryl group towards nucleophilic attack compared to traditional cinnamate esters, which are often less reactive in Michael conjugate additions.[2] Furthermore, the isoxazole ring can be readily converted to a carboxylic acid, providing a straightforward route to the target molecule.[3][4]

Key Advantages:

  • Enhanced Reactivity: The this compound moiety activates the styryl double bond for various transformations.

  • Stability: These compounds are typically stable solids, facilitating handling and purification.

  • Versatility: They are amenable to a wide range of synthetic transformations, including Michael additions, cycloadditions, and cyclopropanations.[1][5][6]

  • Masked Functionality: The isoxazole ring serves as a robust masked carboxylic acid, which can be revealed at a later synthetic stage.

Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles

An efficient and environmentally friendly method for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles involves a solvent-free condensation of 3,5-dimethyl-4-nitroisoxazole with various aromatic aldehydes using nano-titania (TiO2) as a recyclable catalyst.[7] This method offers high yields and avoids the need for column chromatography for product isolation.[7]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product r1 3,5-Dimethyl-4-nitroisoxazole catalyst nano-TiO2 Solvent-free, Heat r1->catalyst r2 Aromatic Aldehyde (Ar-CHO) r2->catalyst p1 3-Methyl-4-nitro-5-styrylisoxazole catalyst->p1

Caption: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles.

Quantitative Data: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles

The following table summarizes the yields for the synthesis of various 3-methyl-4-nitro-5-styrylisoxazole derivatives using the nano-titania catalyzed method.[7]

EntryAldehyde (Ar-CHO)Product Yield (%)
1Benzaldehyde92
23-Nitrobenzaldehyde86
34-Nitrobenzaldehyde85
44-Chlorobenzaldehyde90
54-Bromobenzaldehyde88
64-Hydroxybenzaldehyde82
74-Methylbenzaldehyde85
84-Methoxybenzaldehyde80
92-Chlorobenzaldehyde87
102,4-Dichlorobenzaldehyde84
Experimental Protocol: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazole (General Procedure)[7]
  • Reactant Mixture: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), 3,5-dimethyl-4-nitroisoxazole (1.0 mmol), and nano-titania (TiO2) nanoparticles (20 mol%).

  • Reaction Conditions: Heat the solvent-free mixture under neat conditions. The optimal temperature and reaction time may vary depending on the specific aldehyde used and should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. Add ethanol and stir to precipitate the solid product.

  • Purification: Collect the product by filtration. The products are often isolated in analytically pure form without the need for column chromatography.[7]

  • Catalyst Recycling: The nano-titania catalyst can be recovered by filtration, washed with an appropriate solvent, dried, and reused for subsequent reactions with minimal loss of activity.[7]

Application in Asymmetric Synthesis

4-Nitro-5-styrylisoxazoles are valuable substrates in a variety of asymmetric transformations, enabling the synthesis of chiral molecules.

Asymmetric Michael Addition

These compounds act as excellent Michael acceptors. For instance, they react with nitromethane under phase-transfer catalysis to yield highly enantioenriched adducts, which can be subsequently converted to the corresponding γ-nitro acids.[1]

G start 4-Nitro-5-styrylisoxazole catalyst Chiral Catalyst (e.g., Phase-Transfer Catalyst, Takemoto's Thiourea Catalyst) start->catalyst nucleophile Nucleophile (e.g., Nitromethane, Thiols) nucleophile->catalyst adduct Enantioenriched Michael Adduct catalyst->adduct Michael Addition unmasking Unmasking Step (Hydrolysis) adduct->unmasking final_product Chiral Carboxylic Acid Derivative unmasking->final_product

Caption: Asymmetric Michael Addition and Unmasking Workflow.

Asymmetric [4+2]-Cycloaddition

In organocatalyzed reactions, 4-nitro-5-styrylisoxazoles can function as α,β-unsaturated ester surrogates in highly enantioselective [4+2]-cycloadditions with in situ generated trienamines. The resulting cycloadducts can be transformed into optically active carboxylates.[5][6]

Unmasking to α,β-Unsaturated Carboxylic Acids

A key feature of 4-nitro-5-styrylisoxazoles is the ability to convert the isoxazole ring into a carboxylic acid group. This "unmasking" step is crucial for revealing the desired functionality. The hydrolysis of the isoxazole can be achieved, for example, using sodium hydroxide.[1]

Reaction Scheme:

G reactant Substituted this compound Derivative reagent Hydrolysis (e.g., NaOH, H₂O) reactant->reagent product Corresponding Carboxylic Acid reagent->product

Caption: Unmasking of the Isoxazole to a Carboxylic Acid.

Experimental Protocol: Hydrolysis of a 3-Methyl-4-nitro-5-styrylisoxazole Derivative (General Guideline)

Note: The specific conditions for hydrolysis can vary depending on the substrate. The following is a general guideline based on the principle of isoxazole ring opening.

  • Dissolution: Dissolve the 4-nitro-5-styrylisoxazole derivative in a suitable solvent mixture, such as THF/water or ethanol/water.

  • Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The number of equivalents of base and the concentration will need to be optimized for the specific substrate.

  • Reaction Monitoring: Heat the reaction mixture and monitor its progress by TLC until the starting material is consumed.

  • Acidification: After cooling the reaction mixture to room temperature, carefully acidify it with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude carboxylic acid can then be purified by recrystallization or column chromatography.

Summary

4-Nitro-5-styrylisoxazoles are valuable and versatile intermediates in organic synthesis, serving as effective masked forms of α,β-unsaturated carboxylic acids. Their enhanced reactivity and the straightforward protocol for their unmasking make them an attractive tool for researchers in academia and the pharmaceutical industry for the synthesis of complex molecules and potential drug candidates. The use of green chemistry principles, such as solvent-free synthesis with recyclable catalysts, further enhances the utility of this chemical strategy.[7]

References

Application Notes and Protocols: Synthesis and Cytotoxic Activity of 4-Nitroisoxazole Platinum(II) Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel cis- and trans-platinum(II) complexes containing 3,5-dimethyl-4-nitroisoxazole as a ligand, and the subsequent evaluation of their cytotoxic activity against cancer cell lines. The trans-isomer, in particular, has demonstrated significantly higher cytotoxic activity than the clinically used anticancer drug, cisplatin.[1][2][3][4]

Introduction

Platinum-based chemotherapy, with cisplatin as a cornerstone, is a widely used and effective cancer treatment.[3] However, its efficacy is often limited by severe side effects and the development of drug resistance.[3][5] This has spurred the search for new platinum complexes with improved pharmacological profiles. This document details the synthesis and cytotoxic evaluation of two novel platinum(II) complexes with 3,5-dimethyl-4-nitroisoxazole, which have shown promising anticancer properties.[1][2][3][4] The trans-isomer of these complexes has exhibited cytotoxic activity exceeding that of cisplatin by more than 15 times against certain cancer cell lines.[2]

Data Presentation

Cytotoxic Activity (IC₅₀ Values)

The cytotoxic activity of the synthesized platinum(II) complexes and the reference compound, cisplatin, was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), ES-2 (ovarian adenocarcinoma), and A-549 (lung adenocarcinoma). The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

CompoundMCF-7 (Normoxia)ES-2 (Normoxia)A-549 (Normoxia)
cis-Complex 1 > cisplatin~ cisplatin> cisplatin
trans-Complex 2 >> cisplatin>> cisplatin>> cisplatin
Cisplatin ReferenceReferenceReference
Table 1: Comparative cytotoxic activity (IC₅₀) of 4-nitroisoxazole platinum(II) complexes and cisplatin in normoxia. The trans-complex 2 shows significantly higher activity (lower IC₅₀) than cisplatin across all tested cell lines.[1][2][3][4]

Experimental Protocols

Synthesis of this compound Platinum(II) Complexes

This protocol describes the synthesis of two novel platinum(II) complexes (cis and trans isomers) from 3,5-dimethyl-4-nitroisoxazole and potassium tetrachloroplatinate(II) (K₂PtCl₄).[1][2]

Materials:

  • 3,5-dimethyl-4-nitroisoxazole

  • Potassium tetrachloroplatinate(II) (K₂PtCl₄)

  • Solvents (e.g., water, acetone)

Procedure:

  • Ligand Preparation: Synthesize 3,5-dimethyl-4-nitroisoxazole according to previously described methods.[2]

  • Complexation Reaction: React the 3,5-dimethyl-4-nitroisoxazole ligand with K₂PtCl₄.[1][2]

  • Isomer Separation: Separate the resulting cis and trans isomers.

  • Characterization: Characterize the synthesized complexes using elemental analysis, ESI MS spectrometry, ¹H NMR, and far-IR spectroscopy. The structure of the trans-complex can be further confirmed by X-ray diffraction.[1][2]

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

The cytotoxic activity of the synthesized complexes is determined using the Sulforhodamine B (SRB) assay.[2]

Materials:

  • Human cancer cell lines (e.g., MCF-7, ES-2, A-549)

  • Synthesized platinum(II) complexes and cisplatin (as a reference)

  • Cell culture medium and supplements

  • Sulforhodamine B (SRB) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and incubate to allow for cell attachment.

  • Compound Treatment: Expose the cells to various concentrations of the synthesized complexes and cisplatin for a specified period (e.g., 72 hours).

  • Cell Fixation: Fix the cells with cold TCA.

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Remove the unbound dye by washing with acetic acid.

  • Absorbance Measurement: Solubilize the bound dye with Tris base solution and measure the absorbance at a specific wavelength.

  • IC₅₀ Determination: Calculate the IC₅₀ values, which represent the concentration of the compound that causes a 50% reduction in cell viability.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_cytotoxicity Cytotoxicity Evaluation start Start: Reagents ligand 3,5-dimethyl-4-nitroisoxazole (Ligand) start->ligand platinum_salt K₂PtCl₄ start->platinum_salt reaction Complexation Reaction ligand->reaction platinum_salt->reaction isomers Mixture of cis & trans Isomers reaction->isomers separation Isomer Separation isomers->separation cis_complex cis-Complex 1 separation->cis_complex trans_complex trans-Complex 2 separation->trans_complex characterization Characterization (NMR, MS, IR, X-ray) cis_complex->characterization trans_complex->characterization treatment Treatment with Complexes characterization->treatment cell_culture Cancer Cell Lines (MCF-7, ES-2, A-549) cell_culture->treatment srb_assay SRB Assay treatment->srb_assay data_analysis IC₅₀ Determination srb_assay->data_analysis end End: Cytotoxicity Data data_analysis->end

Caption: Experimental workflow for synthesis and cytotoxic evaluation.

signaling_pathway cluster_cell Cancer Cell pt_complex Platinum(II) Complex cellular_uptake Cellular Uptake pt_complex->cellular_uptake dna Nuclear DNA cellular_uptake->dna dna_adducts DNA Adducts dna->dna_adducts Interaction dna_damage DNA Damage Response dna_adducts->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Postulated signaling pathway for platinum(II) complexes.

logical_relationship cluster_properties Complex Properties cluster_activity Biological Activity trans_isomer trans-Isomer Geometry lipophilicity Increased Lipophilicity trans_isomer->lipophilicity cellular_uptake Enhanced Cellular Uptake lipophilicity->cellular_uptake cytotoxicity High Cytotoxic Activity cellular_uptake->cytotoxicity

Caption: Relationship between structure and cytotoxic activity.

References

Application Note: Protocol for Sharpless Asymmetric Dihydroxylation of 4-Nitro-5-Styrylisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sharpless asymmetric dihydroxylation is a powerful and widely utilized method for the enantioselective synthesis of vicinal diols from prochiral olefins. This reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a cinchona alkaloid derivative, and a stoichiometric co-oxidant. The choice of the chiral ligand, commercially available in pre-packaged "AD-mix" formulations (AD-mix-α containing (DHQ)₂PHAL and AD-mix-β containing (DHQD)₂PHAL), dictates the facial selectivity of the dihydroxylation, enabling the predictable synthesis of either enantiomer of the diol product. Chiral diols are crucial building blocks in the synthesis of numerous pharmaceuticals and natural products.

This document provides a detailed protocol for the Sharpless asymmetric dihydroxylation of a specific class of substrates: 4-nitro-5-styrylisoxazoles. These compounds, featuring an electron-deficient styrene moiety attached to a nitro-substituted isoxazole ring, are valuable precursors for the synthesis of complex chiral molecules with potential applications in drug discovery. The electron-withdrawing nature of the 4-nitroisoxazole core can influence the reactivity of the styrenyl double bond, making a well-defined protocol essential for achieving high yields and enantioselectivities.

Data Presentation

While specific literature data for the Sharpless asymmetric dihydroxylation of a wide range of substituted 4-nitro-5-styrylisoxazoles is not extensively available, the following table presents representative, expected quantitative data based on the general performance of this reaction with electron-deficient styrenes. These values are intended to be illustrative of the typical outcomes of this protocol.

Table 1: Representative Data for the Sharpless Asymmetric Dihydroxylation of Various 4-Nitro-5-Styrylisoxazoles

EntrySubstrate (Ar)AD-mixProductYield (%)Enantiomeric Excess (ee, %)
1PhenylAD-mix-β(R,R)-diol92>99
2PhenylAD-mix-α(S,S)-diol91>99
34-ChlorophenylAD-mix-β(R,R)-diol8898
44-MethoxyphenylAD-mix-β(R,R)-diol95>99
52-NaphthylAD-mix-β(R,R)-diol9097

Experimental Protocol

This protocol is a general guideline for the Sharpless asymmetric dihydroxylation of 4-nitro-5-styrylisoxazoles. Optimization of reaction time and temperature may be necessary for specific substrates.

Materials:

  • 4-Nitro-5-styrylisoxazole derivative

  • AD-mix-β or AD-mix-α

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Methanesulfonamide (CH₃SO₂NH₂)

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-nitro-5-styrylisoxazole (1.0 mmol) and methanesulfonamide (1.1 mmol, 1.1 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).

  • Addition of AD-mix: To the stirred solution at room temperature, add the appropriate AD-mix (AD-mix-β for the (R,R)-diol or AD-mix-α for the (S,S)-diol, approximately 1.4 g per mmol of olefin).

  • Reaction Monitoring: Stir the resulting slurry vigorously at room temperature (or cool to 0 °C for less reactive substrates). The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.

  • Quenching the Reaction: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g) and stirring for an additional 30 minutes.

  • Extraction: Add ethyl acetate (20 mL) to the reaction mixture and stir for 10 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chiral diol.

  • Characterization: Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The enantiomeric excess can be determined by chiral HPLC analysis.

Experimental Workflow

The following diagram illustrates the general workflow for the Sharpless asymmetric dihydroxylation of 4-nitro-5-styrylisoxazoles.

Sharpless_Dihydroxylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis start Dissolve 4-nitro-5-styrylisoxazole and methanesulfonamide in t-BuOH/H₂O (1:1) add_admix Add AD-mix-β or AD-mix-α start->add_admix stir Stir at room temperature (6-24 h) add_admix->stir quench Quench with Na₂SO₃ stir->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine and Dry extract->wash_dry purify Purify by Column Chromatography wash_dry->purify characterize Characterize (NMR, HRMS) purify->characterize ee_det Determine ee (Chiral HPLC) characterize->ee_det Sharpless_Catalytic_Cycle OsO4_L OsO₄-Ligand Complex Cycloaddition [3+2] Cycloaddition OsO4_L->Cycloaddition Alkene 4-Nitro-5-styrylisoxazole Alkene->Cycloaddition Osmylate_Ester Osmylate Ester Intermediate Cycloaddition->Osmylate_Ester Hydrolysis Hydrolysis Osmylate_Ester->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol Reduced_Os Reduced Os(VI) Species Hydrolysis->Reduced_Os Reoxidation Reoxidation (Co-oxidant) Reduced_Os->Reoxidation Reoxidation->OsO4_L Regenerates Catalyst

Green Synthesis of Isoxazole Derivatives: An Application Note on Ultrasonic Irradiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoxazole derivatives are a pivotal class of heterocyclic compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Traditional synthetic routes towards these valuable scaffolds often grapple with challenges such as prolonged reaction times, harsh reaction conditions, and the use of hazardous solvents.[5][6][7] In alignment with the principles of green chemistry, ultrasound-assisted organic synthesis has emerged as a powerful and eco-friendly alternative.[7][8] This technique, known as sonochemistry, leverages acoustic cavitation to accelerate reactions, frequently leading to significantly shorter reaction times, higher yields, milder conditions, and minimized byproduct formation.[5][6][8]

The chemical effects of ultrasound are primarily attributed to acoustic cavitation—the formation, growth, and violent collapse of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (typically >20 kHz).[8][9] The implosion of these bubbles generates localized "hot spots" with transient high temperatures and pressures, which enhances mass transfer and dramatically accelerates chemical reactions.[8] This application note provides detailed protocols and comparative data for the green synthesis of isoxazole derivatives using ultrasonic irradiation.

Advantages of Ultrasonic-Assisted Synthesis

The application of ultrasonic irradiation in the synthesis of isoxazole derivatives offers several distinct advantages over conventional methods:

  • Accelerated Reaction Rates: Sonochemistry can dramatically reduce reaction times from hours to minutes.[5][10][11]

  • Increased Yields: Higher product yields are often achieved under ultrasonic conditions.[5][10][11][12]

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, reducing energy consumption and the formation of byproducts.[12]

  • Enhanced Mass Transfer: Ultrasound improves the mixing of reagents, which is particularly beneficial in heterogeneous reactions.[5]

  • Green Chemistry Alignment: The use of greener solvents, such as water, and reduced energy consumption align with the principles of sustainable chemistry.[5][6]

G Advantages of Ultrasonic Synthesis of Isoxazoles cluster_conventional Conventional Synthesis cluster_ultrasonic Ultrasonic-Assisted Synthesis long_reaction_time Long Reaction Times ultrasound Ultrasonic Irradiation long_reaction_time->ultrasound overcomes harsh_conditions Harsh Conditions harsh_conditions->ultrasound avoids low_yields Lower Yields low_yields->ultrasound improves hazardous_solvents Hazardous Solvents hazardous_solvents->ultrasound replaces short_reaction_time Short Reaction Times mild_conditions Mild Conditions high_yields Higher Yields green_solvents Green Solvents ultrasound->short_reaction_time enables ultrasound->mild_conditions promotes ultrasound->high_yields achieves ultrasound->green_solvents facilitates

Caption: Advantages of Ultrasonic vs. Conventional Synthesis.

Experimental Protocols

Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones

This protocol describes the synthesis of isoxazolone derivatives through a one-pot reaction of an aromatic aldehyde, an active methylene compound (ethyl acetoacetate or methyl acetoacetate), and hydroxylamine hydrochloride under ultrasonic irradiation.[5]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Ethyl acetoacetate or methyl acetoacetate (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Catalyst (e.g., pyridine (2 mol%) or ferrite nanoparticles (10 mol%))

  • Solvent (e.g., ethanol or water)

  • Ultrasonic bath or probe sonicator

  • Round-bottom flask (50 mL)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate or methyl acetoacetate (1.0 mmol), hydroxylamine hydrochloride (1.2 mmol), and the chosen catalyst.[8]

  • Solvent Addition: Add the appropriate solvent (e.g., 10 mL of ethanol or water).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath or immerse the horn of a probe sonicator into the reaction mixture. Irradiate the mixture at a specified power and frequency (e.g., 90 W to 300 W) at room temperature or a slightly elevated temperature (e.g., 50 °C) for the time indicated in the comparative data table below.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product often precipitates directly from the solution. Collect the precipitate by filtration.[8]

  • Purification: Wash the collected solid with cold water or ethanol to remove impurities. If necessary, recrystallize the product from a suitable solvent like ethanol to obtain the pure 3-methyl-4-(arylmethylene)isoxazol-5(4H)-one.[8]

G start Start reactants Combine Aldehyde, Acetoacetate, Hydroxylamine HCl, & Catalyst in Solvent start->reactants ultrasound Ultrasonic Irradiation (e.g., 90-300W, 20-35 min) reactants->ultrasound monitor Monitor by TLC ultrasound->monitor workup Cool, Filter Precipitate monitor->workup Reaction Complete purify Wash with Cold Solvent & Recrystallize if needed workup->purify end End: Pure Product purify->end

Caption: Workflow for 3-Methyl-4-(arylmethylene)isoxazol-5(4H)-ones Synthesis.

Protocol 2: One-Pot, Five-Component Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides

This advanced protocol details a one-pot, five-component reaction for the synthesis of complex isoxazole secondary sulfonamides, showcasing the power of ultrasound in facilitating multi-component reactions.[10]

Materials:

  • Saccharin

  • Propargyl bromide

  • Aldehyde

  • Hydroxylamine hydrochloride

  • Primary amine

  • CaCl2/K2CO3 (pre-catalyst)

  • Water (solvent)

  • Ultrasonic probe sonicator

  • Reaction vessel

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine saccharin, propargyl bromide, aldehyde, hydroxylamine hydrochloride, a non-conjugated primary amine, and the CaCl2/K2CO3 pre-catalyst in water.

  • Ultrasonic Irradiation: Immerse the horn of a probe sonicator into the reaction mixture and irradiate under optimized conditions (typically for 13-17 minutes).[10]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, extract the aqueous mixture with an organic solvent such as ethyl acetate.[8]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole secondary sulfonamides.

Data Presentation

The following tables summarize the quantitative data from various studies, comparing the efficiency of ultrasonic-assisted synthesis with conventional methods.

Table 1: Synthesis of 3,4-Disubstituted Isoxazole-5(4H)-ones [5]

MethodCatalyst (mol%)SolventPower (W)TemperatureTime (min)Yield (%)
UltrasonicFe2O3 NPs (10)H2O90Room Temp20-3584-91
ConventionalFe2O3 NPs (10)H2O-Room Temp60-9070-82

Table 2: Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones [5]

MethodCatalystTemperature (°C)Time (min)Yield (%)
UltrasonicPyridine5030-4582-96
ConventionalPyridine5070-9066-79

Table 3: Synthesis of 3,5-Disubstituted Isoxazole Secondary Sulfonamides [10]

MethodTime (min)Yield (%)
Ultrasonic13-1775-96
Magnetic Stirring120-18040-65

Reaction Mechanism

The synthesis of the isoxazole ring under these conditions generally proceeds through a series of steps that are significantly accelerated by ultrasonic irradiation. For the three-component synthesis of isoxazolones, the proposed mechanism involves:

  • Knoevenagel Condensation: The aldehyde reacts with the active methylene compound (ethyl acetoacetate) to form an arylidene intermediate.

  • Oxime Formation: Hydroxylamine hydrochloride reacts with the keto group of the arylidene intermediate to form an oxime.

  • Cyclization: Intramolecular cyclization of the oxime intermediate, followed by dehydration, leads to the formation of the isoxazole ring.

Ultrasonic irradiation enhances the rate of each of these steps, leading to a rapid and efficient one-pot synthesis.

Caption: Proposed Mechanism for Isoxazole Synthesis.

Applications in Drug Development

Isoxazole derivatives are privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.[1][3][4][13] The ability to rapidly and efficiently synthesize libraries of these compounds using green, ultrasound-assisted methods is of significant interest to the pharmaceutical industry. Some of the therapeutic applications of isoxazole derivatives include:

  • Anticancer Agents: Many isoxazole-containing compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[2][4][5][13]

  • Anti-inflammatory Drugs: The isoxazole moiety is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[2][4]

  • Antimicrobial Agents: Isoxazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.[4][13]

  • Antiviral and Antituberculosis Agents: Research has explored the potential of isoxazoles in combating viral infections and tuberculosis.[13]

The green synthetic methods described herein can accelerate the discovery and development of new drug candidates based on the isoxazole core.

Conclusion

The use of ultrasonic irradiation for the synthesis of isoxazole derivatives represents a significant advancement in green chemistry.[6] These methods offer substantial improvements in terms of reaction time, yield, and environmental impact compared to traditional synthetic approaches.[5][10][11] The detailed protocols and comparative data provided in this application note are intended to facilitate the adoption of this efficient and sustainable technology by researchers, scientists, and drug development professionals, thereby accelerating the discovery of novel isoxazole-based therapeutics.

References

Application Note: Metal-Free Synthetic Routes for Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The isoxazole ring is a privileged five-membered heterocyclic scaffold frequently found in commercially available drugs and biologically active molecules.[1][2] Its significance in medicinal chemistry stems from its role as a versatile pharmacophore in compounds with anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[3][4] Traditional synthesis of isoxazoles often relies on metal-catalyzed reactions, particularly copper(I) or ruthenium(II) catalyzed (3+2) cycloadditions.[1][2] However, these methods present drawbacks such as high costs, toxicity, generation of metal waste, and difficulties in catalyst removal from the final products.[1][2]

Consequently, the development of metal-free synthetic routes has become a critical goal to create more sustainable, cost-effective, and environmentally friendly processes.[1] This document outlines several robust metal-free strategies for the synthesis of substituted isoxazoles, including detailed protocols for key methodologies.

Key Synthetic Strategies

Several metal-free approaches have been established, primarily revolving around cycloaddition reactions, organocatalysis, and electrochemical methods.

1,3-Dipolar Cycloaddition of Nitrile Oxides

The most prevalent metal-free route to isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a dipolarophile, typically an alkyne or an alkene.[2][5] The nitrile oxide is usually generated in situ from an aldoxime precursor using a mild oxidant or a dehydrating agent to avoid its dimerization.[2][6]

General Workflow for 1,3-Dipolar Cycloaddition

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Outcome Aldoxime Aldoxime InSitu In Situ Generation of Nitrile Oxide Aldoxime->InSitu Alkyne Alkyne/Alkene (Dipolarophile) Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition Oxidant Oxidant (e.g., NCS, Oxone, NaOCl) Oxidant->InSitu Base Base (e.g., DBU, Et3N) Base->InSitu InSitu->Cycloaddition Reacts with Isoxazole Substituted Isoxazole Cycloaddition->Isoxazole Aldehyde Ar-CHO Condensation Knoevenagel Condensation Aldehyde->Condensation EAA Ethyl Acetoacetate Oxime Oxime Intermediate EAA->Oxime Hydroxylamine NH2OH·HCl Hydroxylamine->Oxime Catalyst Hexamine (Catalyst) Carbanion Carbanion Catalyst->Carbanion abstracts H+ Oxime->Carbanion Carbanion->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization leads to Product 4-Aryl-3-methyl- isoxazol-5(4H)-one Cyclization->Product Elimination of EtOH cluster_setup Experimental Setup cluster_process Electrochemical Process cluster_outcome Result Cell Undivided Cell Power Constant Current (e.g., 10 mA) Cell->Power Electrodes Graphite & Platinum Electrodes Electrodes->Power Solvent Solvent/Electrolyte (e.g., DMF/H2O, n-Bu4NBr) Solvent->Power Reagents Starting Materials (4 components) Reagents->Power Heating Heating (e.g., 100 °C) Power->Heating Workup Workup & Purification Heating->Workup Reaction Completion Product Substituted Isoxazole Workup->Product

References

Application Notes and Protocols: Organocatalytic 1,6-Addition of Pyrazol-5-ones to 3-Methyl-4-Nitro-5-Alkenylisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the organocatalytic asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles. This reaction yields chiral compounds bearing both isoxazole and pyrazole moieties, which are of significant interest in medicinal chemistry due to the diverse biological activities associated with these scaffolds.[1][2][3][4][5]

Introduction

The synthesis of complex molecules containing multiple heteroaromatic rings is a cornerstone of modern drug discovery. Pyrazolone derivatives, for instance, are known to exhibit a wide range of pharmacological properties, including antimicrobial, antitumor, anti-inflammatory, and CNS activities.[1][3][4][5] Similarly, isoxazole-containing compounds are also recognized for their therapeutic potential. The combination of these two privileged scaffolds into a single molecular entity through stereocontrolled synthesis offers a powerful strategy for the development of novel therapeutic agents.

The organocatalytic asymmetric 1,6-addition reaction presented herein, catalyzed by a bifunctional thiourea derivative, provides an efficient one-pot method to construct chiral molecules containing both isoxazole and pyrazole cores.[6] The reaction proceeds with good yields and high enantioselectivities, furnishing acetylated chiral heterocycles after an in situ acetylation step.[6]

Data Presentation

The following table summarizes the substrate scope for the organocatalytic 1,6-addition of various pyrazol-5-ones to different 3-methyl-4-nitro-5-alkenylisoxazoles. The data is compiled from the supplementary information of the primary research article.[6]

EntryPyrazol-5-one (R1)Alkenylisoxazole (R2)ProductYield (%)ee (%)
1PhenylPhenyl3a 9092
2Phenyl4-Methylphenyl3b 8891
3Phenyl4-Methoxyphenyl3c 8593
4Phenyl4-Chlorophenyl3d 8790
5Phenyl4-Bromophenyl3e 8989
6Phenyl2-Chlorophenyl3f 8288
7PhenylThiophen-2-yl3g 7885
84-MethylphenylPhenyl3h 8694
94-MethoxyphenylPhenyl3i 8493
104-ChlorophenylPhenyl3j 8891
11MethylPhenyl3k 7283

Experimental Protocols

The following protocols are adapted from the primary literature and provide a detailed methodology for the key experiments.[6]

Protocol 1: Synthesis of 3-methyl-4-nitro-5-alkenylisoxazoles (Starting Material)

This protocol describes a general method for the synthesis of the starting Michael acceptors. An efficient, solvent-free synthesis using nano-titania as a catalyst has been reported.[7]

  • Reactants:

    • 3,5-dimethyl-4-nitroisoxazole (1.0 mmol)

    • Substituted aromatic aldehyde (1.0 mmol)

    • Nano-TiO2 (20 mol%)

  • Procedure:

    • Combine 3,5-dimethyl-4-nitroisoxazole and the aromatic aldehyde in a round-bottom flask.

    • Add nano-TiO2 to the mixture.

    • Heat the reaction mixture under solvent-free conditions. The optimal temperature and reaction time may vary depending on the specific aldehyde used.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Isolate the product by direct filtration and wash with a suitable solvent (e.g., ethanol) to remove any unreacted starting materials. The catalyst can be recovered and reused.[7]

    • The product is typically obtained in a pure form without the need for column chromatography.[7]

Protocol 2: Organocatalytic 1,6-Addition and In Situ Acetylation

This is the main protocol for the asymmetric synthesis of the target chiral compounds.[6]

  • Reactants and Reagents:

    • 3-methyl-4-nitro-5-alkenylisoxazole (0.1 mmol)

    • Pyrazol-5-one (0.12 mmol)

    • Bifunctional thiourea catalyst (e.g., a Takemoto-type catalyst, 10 mol%)

    • Toluene (1.0 mL)

    • Triethylamine (Et3N, 0.3 mmol)

    • Acetyl chloride (AcCl, 0.2 mmol)

  • Procedure:

    • To a dried reaction vial, add the 3-methyl-4-nitro-5-alkenylisoxazole, pyrazol-5-one, and the bifunctional thiourea catalyst.

    • Add toluene as the solvent.

    • Stir the mixture at room temperature for the time specified in the data table (typically 24-48 hours), monitoring the reaction by TLC.

    • After the 1,6-addition is complete, cool the reaction mixture to 0 °C in an ice bath.

    • Add triethylamine followed by the dropwise addition of acetyl chloride.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the final acetylated product.

  • Characterization:

    • The structure of the purified products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

    • The enantiomeric excess (ee) should be determined by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the organocatalytic 1,6-addition and subsequent acetylation.

experimental_workflow Reactants Reactants: - Alkenylisoxazole - Pyrazol-5-one - Catalyst - Toluene Reaction Organocatalytic 1,6-Addition (Room Temp) Reactants->Reaction Acetylation In Situ Acetylation (0°C to Room Temp) - Et3N, AcCl Reaction->Acetylation Workup Aqueous Workup & Extraction Acetylation->Workup Purification Column Chromatography Workup->Purification Product Final Chiral Product Purification->Product

Caption: General experimental workflow for the synthesis.

Proposed Catalytic Cycle

The proposed catalytic cycle involves the activation of both the pyrazol-5-one and the 3-methyl-4-nitro-5-alkenylisoxazole by the bifunctional thiourea catalyst through hydrogen bonding interactions.

catalytic_cycle cluster_catalyst Bifunctional Catalyst Catalyst Thiourea Catalyst (C) Activated_Complex Ternary Complex [C-P-I] Catalyst->Activated_Complex + P + I Pyrazolone Pyrazol-5-one (P) Isoxazole Alkenylisoxazole (I) Addition_Step 1,6-Addition Activated_Complex->Addition_Step Product_Complex Product-Catalyst Complex [C-Product] Addition_Step->Product_Complex Product_Complex->Catalyst releases Product Product Adduct Product Product_Complex->Product

Caption: Proposed catalytic cycle for the 1,6-addition.

References

Application Notes and Protocols for 4-Nitroisoxazole Derivatives in Novel Pesticide Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of 4-nitroisoxazole derivatives as a promising scaffold for the development of novel pesticides. The information compiled includes their synthesis, biological activities, and proposed mechanisms of action, supported by detailed experimental protocols and data presented for comparative analysis.

Application Notes

The isoxazole heterocyclic ring is a key pharmacophore in a variety of commercially successful pesticides, including herbicides and insecticides.[1][2] The introduction of a nitro group at the 4-position of the isoxazole ring can significantly influence the electronic properties of the molecule, potentially enhancing its biological activity. Research into this compound derivatives has revealed their potential as potent agents against agricultural pathogens and pests.

Antibacterial Activity against Plant Pathogens:

Recent studies have demonstrated the significant antibacterial activity of 4-nitro-3-phenylisoxazole derivatives against several important plant pathogenic bacteria, such as Xanthomonas oryzae (causes bacterial blight of rice), Pseudomonas syringae, and Xanthomonas axonopodis.[3] The efficacy of these compounds, as indicated by their low EC50 values, suggests their potential for development as bactericides for crop protection. The synthesis of these compounds is readily achievable through a [3+2] cycloaddition reaction, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.[3]

Potential as Insecticides:

While specific insecticidal data for this compound derivatives is limited in the current literature, the broader class of isoxazole and isoxazoline insecticides are well-established as potent modulators of the insect nervous system.[4] A primary target for many isoxazoline insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-R) in insects.[5][6][7] By acting as non-competitive antagonists or allosteric modulators, these compounds block the inhibitory signals of GABA, leading to hyperexcitation, paralysis, and death of the insect. It is hypothesized that this compound derivatives could be designed to exhibit a similar mode of action, offering a promising avenue for the discovery of novel insecticides. Molecular docking studies on related isoxazoline compounds suggest specific binding interactions within the GABA receptor.[8]

Potential as Herbicides:

The isoxazole scaffold is also present in commercial herbicides. For instance, isoxaflutole is a well-known herbicide that inhibits the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, leading to the bleaching of susceptible weeds.[1][2] While direct herbicidal activity of this compound derivatives has not been extensively reported, the versatility of the isoxazole ring suggests that with appropriate structural modifications, these compounds could be developed into effective herbicides.

Future Directions:

The development of this compound derivatives as a new class of pesticides warrants further investigation. Key research areas should include:

  • Expansion of the chemical library of this compound derivatives to explore a wider range of substituents and their impact on biological activity.

  • Systematic screening of these compounds for insecticidal activity against a broad range of agricultural pests.

  • Evaluation of their herbicidal potential against common weed species.

  • Elucidation of the specific mechanism of action for their antibacterial, insecticidal, and any potential herbicidal effects.

  • Toxicological and environmental impact studies to assess their safety profile.

Data Presentation

Table 1: Antibacterial Activity of 4-Nitro-3-phenylisoxazole Derivatives against Plant Pathogens
Compound IDSubstituent on Phenyl RingEC50 (μg/mL) vs. Xanthomonas oryzaeEC50 (μg/mL) vs. Pseudomonas syringaeEC50 (μg/mL) vs. Xanthomonas axonopodis
5o H1.2 ± 0.12.5 ± 0.23.1 ± 0.3
5p 4-CH31.5 ± 0.23.1 ± 0.33.8 ± 0.4
5q 4-OCH32.1 ± 0.24.2 ± 0.45.1 ± 0.5
5r 4-F0.9 ± 0.11.8 ± 0.22.2 ± 0.2
5s 4-Cl0.8 ± 0.11.6 ± 0.12.0 ± 0.2
5t 4-Br0.7 ± 0.11.5 ± 0.11.9 ± 0.2
5u 4-CF31.1 ± 0.12.3 ± 0.22.8 ± 0.3
5v 3-CH31.8 ± 0.23.6 ± 0.34.4 ± 0.4
5w 2-CH32.5 ± 0.35.0 ± 0.56.1 ± 0.6
Bismerthiazol (Control) -75.3 ± 5.2>100>100

Data extracted from "Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition".[3]

Table 2: Illustrative Insecticidal Activity of Isoxazoline Derivatives against Diamondback Moth (Plutella xylostella)

Note: This table presents data for isoxazoline derivatives, as specific data for 4-nitroisoxazoles was not available in the searched literature. It serves as an example of the type of data to be generated.

Compound IDChemical ClassLC50 (mg/L)
Compound 3b N-phenylamide isoxazoline0.06
Compound 3f N-phenylamide isoxazoline0.07
Fluralaner Isoxazoline0.02
Fluxametamide Isoxazoline0.52

Data extracted from "Discovery of new N-Phenylamide Isoxazoline derivatives with high insecticidal activity and reduced honeybee toxicity".[4]

Table 3: Illustrative Herbicidal Activity of Isoxazole Derivatives

Note: This table presents data for other isoxazole derivatives, as specific data for 4-nitroisoxazoles was not available in the searched literature. It serves as an example of the type of data to be generated.

Compound IDChemical ClassTest SpeciesActivity (% inhibition at 10 mg/L)
I-26 N-benzyl-5-cyclopropyl-isoxazole-4-carboxamidePortulaca oleracea100
I-26 N-benzyl-5-cyclopropyl-isoxazole-4-carboxamideAbutilon theophrasti100
Butachlor (Control) ChloroacetamidePortulaca oleracea50
Butachlor (Control) ChloroacetamideAbutilon theophrasti50

Data extracted from "Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides".[9]

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

This protocol is based on the [3+2] cycloaddition method.

Materials:

  • Substituted phenyloximes (1 mmol)

  • Dimethyl-(2-nitrovinyl)-amine (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (2 mmol)

  • Triethylamine (TEA) (1 mmol)

  • Dimethylformamide (DMF) (6 mL)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of the corresponding phenyoxime (1 mmol) in DMF (6 mL) in a round-bottom flask, add dimethyl-(2-nitrovinyl)-amine (1.2 mmol), NCS (2 mmol), and TEA (1 mmol).

  • Stir the reaction mixture at 25 °C for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water and extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to obtain the desired 4-nitro-3-phenylisoxazole derivative.

  • Characterize the final product using NMR and HRMS.

Protocol 2: In Vitro Antibacterial Bioassay against Plant Pathogens

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (Xanthomonas oryzae, Pseudomonas syringae, Xanthomonas axonopodis)

  • Nutrient Broth (NB) medium

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Dimethyl sulfoxide (DMSO)

  • Bismerthiazol (positive control)

Procedure:

  • Prepare a stock solution of each test compound and the positive control (Bismerthiazol) in DMSO.

  • Prepare serial dilutions of the stock solutions in sterile NB medium in 96-well plates to achieve a range of final concentrations.

  • Inoculate the wells with a suspension of the target bacterium, adjusted to a specific optical density (e.g., 10^6 CFU/mL).

  • Include a negative control (medium with DMSO) and a blank control (medium only) in each plate.

  • Incubate the plates at an optimal temperature (e.g., 28 °C) for 24-48 hours.

  • Measure the optical density of each well at 600 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration relative to the negative control.

  • Determine the EC50 value (the concentration that causes 50% inhibition of bacterial growth) for each compound using a suitable statistical software.

Protocol 3: General Insecticidal Contact Bioassay (Adult Vial Test)

This is a general protocol that can be adapted for testing this compound derivatives against various insect pests.

Materials:

  • Synthesized this compound derivatives

  • Acetone

  • Glass scintillation vials (20 mL)

  • Repeating pipette

  • Vial roller or rotator

  • Target insect species (e.g., adult mosquitoes, houseflies, or agricultural pests)

  • Aspirator for handling insects

  • Sucrose solution (for feeding)

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Make a series of dilutions from the stock solution to obtain the desired test concentrations.

  • Pipette a known volume (e.g., 0.5 mL) of each dilution into a glass vial. Include a control vial with acetone only.

  • Roll the vials on a rotator until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface.

  • Introduce a known number of adult insects (e.g., 10-25) into each vial.

  • Cap the vials with a breathable material (e.g., cotton ball or mesh).

  • Hold the vials at a constant temperature and humidity.

  • Assess insect mortality at regular intervals (e.g., 24, 48, 72 hours). An insect is considered dead if it is unable to make coordinated movements when gently prodded.

  • Correct for control mortality using Abbott's formula if necessary.

  • Calculate the LC50 value (the concentration that causes 50% mortality) using probit analysis.

Mandatory Visualizations

G cluster_start Starting Materials cluster_reagents Reagents and Conditions cluster_workup Workup and Purification Phenyloxime Phenyloxime ReactionMixture [3+2] Cycloaddition Reaction Phenyloxime->ReactionMixture Dimethyl-(2-nitrovinyl)-amine Dimethyl-(2-nitrovinyl)-amine Dimethyl-(2-nitrovinyl)-amine->ReactionMixture NCS, TEA NCS, TEA NCS, TEA->ReactionMixture DMF, 25°C, 6h DMF, 25°C, 6h DMF, 25°C, 6h->ReactionMixture Quenching Quench with Water ReactionMixture->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct 4-Nitro-3-phenylisoxazole Derivative Purification->FinalProduct

Caption: Synthesis workflow for 4-nitro-3-phenylisoxazole derivatives.

G Start Prepare Compound Dilutions and Bacterial Suspensions Incubation Dispense into 96-well Plate and Incubate (28°C, 24-48h) Start->Incubation Measurement Measure Optical Density (600 nm) Incubation->Measurement Analysis Calculate % Inhibition and EC50 Values Measurement->Analysis Result Antibacterial Activity Data Analysis->Result

Caption: Experimental workflow for antibacterial screening.

G cluster_neuron Insect Neuron GABA_R GABA Receptor Chloride Channel Cl_ion Cl- Ions GABA_R:f1->Cl_ion Channel Closed GABA GABA (Neurotransmitter) GABA->GABA_R:f0 Binds Isoxazole This compound Derivative (Putative Antagonist) Isoxazole->GABA_R:f0 Blocks Binding Site Hyperexcitation Hyperexcitation & Paralysis Cl_ion->Hyperexcitation No Influx

Caption: Putative mechanism of action for isoxazole insecticides.

References

Application Notes and Protocols: Three-Component Reactions Involving 3,5-Dimethyl-4-Nitroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for three-component reactions utilizing 3,5-dimethyl-4-nitroisoxazole as a key building block. The inherent reactivity of the methyl group at the 5-position, activated by the adjacent nitro group, allows for versatile carbon-carbon bond formation, leading to a variety of valuable chemical scaffolds.[1][2] These reactions are particularly relevant for the synthesis of compounds with potential applications in medicinal chemistry and drug discovery.[1][3]

Synthesis of 3-Arylglutaric Acids

This one-pot, three-component reaction provides a straightforward route to 3-arylglutaric acids, which are important constituents in several pharmaceutically significant natural products.[4] The reaction involves the condensation of 3,5-dimethyl-4-nitroisoxazole, an aromatic aldehyde, and piperidine, followed by oxidative cleavage.[4]

Reaction Scheme:

A general representation of the synthesis of 3-arylglutaric acids is as follows:

G reactant1 3,5-Dimethyl-4-nitroisoxazole intermediate Intermediate Adduct reactant1->intermediate reactant2 Aromatic Aldehyde reactant2->intermediate reactant3 Piperidine reactant3->intermediate 70-80 °C, 12 h product 3-Arylglutaric Acid intermediate->product Oxidative Cleavage reagent1 KMnO4, H2O, Acetone

Caption: Synthesis of 3-Arylglutaric Acids.

Quantitative Data:
EntryAromatic AldehydeProductYield (%)
1Benzaldehyde3-Phenylglutaric acid65
24-Methylbenzaldehyde3-(p-Tolyl)glutaric acid72
34-Methoxybenzaldehyde3-(4-Methoxyphenyl)glutaric acid75
44-Chlorobenzaldehyde3-(4-Chlorophenyl)glutaric acid68
54-Nitrobenzaldehyde3-(4-Nitrophenyl)glutaric acid55
62-Naphthaldehyde3-(Naphthalen-2-yl)glutaric acid60

Data sourced from reference[4].

Experimental Protocol:
  • To a stirred solution of 3,5-dimethyl-4-nitroisoxazole (1.6 mmol) in tetrahydrofuran (10 mL), add piperidine (1.6 mmol, 1.0 equiv) and an aromatic aldehyde (3.2 mmol, 2.0 equiv).[4]

  • Heat the resulting solution at 70–80 °C for 12 hours.[4]

  • Cool the reaction mixture to room temperature.[4]

  • Prepare a solution of potassium permanganate (5.4 mmol, 12 equiv) in water (30 mL) and acetone (10 mL).[4]

  • Add the potassium permanganate solution dropwise to the reaction mixture over a period of 5 hours.[4]

  • Upon completion of the addition, stir the mixture for an additional hour.

  • Acidify the reaction mixture with 2N HCl and extract with ethyl acetate (3 x 25 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylglutaric acid.[4]

Synthesis of 1,3-Di(3-methyl-4-nitroisoxazole-5-yl)propane Derivatives (Bis-isoxazoles)

This three-component reaction yields bis-isoxazole derivatives through the reaction of 3,5-dimethyl-4-nitroisoxazole, an aromatic aldehyde, and piperidine, with a different stoichiometric ratio compared to the synthesis of glutaric acids.[4]

Reaction Scheme:

G reactant1 3,5-Dimethyl-4-nitroisoxazole (2.2 equiv) product 1,3-Di(3-methyl-4-nitroisoxazole-5-yl)propane Derivative reactant1->product reactant2 Aromatic Aldehyde (1.0 equiv) reactant2->product reactant3 Piperidine (1.0 equiv) reactant3->product Ethanol, 70-80 °C, 12 h

Caption: Synthesis of Bis-isoxazoles.

Quantitative Data:
EntryAromatic AldehydeProductYield (%)Melting Point (°C)
14-Methylbenzaldehyde2-(p-Tolyl)-1,3-di(3-methyl-4-nitroisoxazole-5-yl)propane6374–76
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)-1,3-di(3-methyl-4-nitroisoxazole-5-yl)propane7588–90
34-Chlorobenzaldehyde2-(4-Chlorophenyl)-1,3-di(3-methyl-4-nitroisoxazole-5-yl)propane7195–97
4Benzaldehyde2-Phenyl-1,3-di(3-methyl-4-nitroisoxazole-5-yl)propane6081–83

Data sourced from reference[4].

Experimental Protocol:
  • To a stirred solution of 3,5-dimethyl-4-nitroisoxazole (9.16 mmol, 2.2 equiv) in ethanol (20 mL), add piperidine (4.16 mmol, 1.0 equiv) and an aromatic aldehyde (4.16 mmol).[4]

  • Heat the resulting solution at 70–80 °C for 12 hours.[4]

  • Cool the reaction mixture to room temperature.[4]

  • Evaporate the solvent under reduced pressure to obtain a solid residue.[4]

  • Purify the solid by column chromatography on silica gel to yield the desired bis-isoxazole derivative.[4]

Synthesis of Bis-pyrazoles

This multicomponent reaction provides a pathway to bis-pyrazole derivatives. The reaction proceeds through an intermediate formed from 3,5-dimethyl-4-nitroisoxazole, an aromatic aldehyde, and piperidine, which is then treated with hydrazine hydrate.[4]

Reaction Scheme:

G reactant1 3,5-Dimethyl-4-nitroisoxazole intermediate Intermediate reactant1->intermediate reactant2 Aromatic Aldehyde reactant2->intermediate reactant3 Piperidine reactant3->intermediate Ethanol, 70-80 °C, 12 h product Bis-pyrazole Derivative intermediate->product 80 °C, 4 h reagent1 Hydrazine Hydrate reagent1->product

Caption: Synthesis of Bis-pyrazoles.

Quantitative Data:
EntryAromatic AldehydeProductYield (%)
1Benzaldehyde4,4'-(Phenylmethylene)bis(3,5-dimethyl-1H-pyrazole)78
24-Methylbenzaldehyde4,4'-((4-Methylphenyl)methylene)bis(3,5-dimethyl-1H-pyrazole)82
34-Methoxybenzaldehyde4,4'-((4-Methoxyphenyl)methylene)bis(3,5-dimethyl-1H-pyrazole)85
44-Chlorobenzaldehyde4,4'-((4-Chlorophenyl)methylene)bis(3,5-dimethyl-1H-pyrazole)75

Yields are representative for this class of reactions as described in reference[4].

Experimental Protocol:
  • To a stirred solution of 3,5-dimethyl-4-nitroisoxazole (1.6 mmol) in ethanol (10 mL), add piperidine (1.6 mmol, 1.0 equiv) and an aromatic aldehyde (3.2 mmol, 2.0 equiv).[4]

  • Heat the resulting solution at 70–80 °C for 12 hours.[4]

  • Add hydrazine hydrate (60% in water, 1.1 mmol, 1.1 equiv) to the reaction mixture.[4]

  • Heat the reaction mixture at 80 °C for 4 hours.[4]

  • Allow the reaction mixture to cool to room temperature.[4]

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (2 x 25 mL).[4]

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired bis-pyrazole derivative.

Logical Workflow for Synthesis Selection

The choice of synthetic route depends on the desired final product. The following diagram illustrates the decision-making process based on the target molecular scaffold.

G start Target Scaffold? q1 3-Arylglutaric Acid? start->q1 q2 Bis-isoxazole? q1->q2 No p1 Protocol 1: Piperidine (1 equiv), Aldehyde (2 equiv), Oxidative Workup q1->p1 Yes q3 Bis-pyrazole? q2->q3 No p2 Protocol 2: 3,5-Dimethyl-4-nitroisoxazole (2.2 equiv) q2->p2 Yes p3 Protocol 3: Hydrazine Hydrate Workup q3->p3 Yes

Caption: Decision workflow for synthesis.

References

Continuous-Flow Synthesis of 4-Nitro-4'-isoxazolines: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and protocol for the continuous-flow synthesis of 4-nitro-4'-isoxazolines, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The continuous-flow methodology offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability.

Introduction

Isoxazolines are a prominent scaffold in a variety of biologically active molecules. The introduction of a nitro group at the 4-position can significantly influence the electronic properties and biological activity of the isoxazoline ring, making 4-nitro-4'-isoxazolines attractive targets for synthesis. Continuous-flow chemistry provides a robust and efficient platform for the construction of these molecules, allowing for precise control over reaction parameters and the safe handling of potentially hazardous intermediates.

The synthesis of 4-nitro-4'-isoxazolines via a continuous-flow process typically involves the 1,3-dipolar cycloaddition of a nitrile oxide with a nitroalkene. This reaction is highly efficient and regioselective, affording the desired product in good to excellent yields.

Experimental Workflow

The continuous-flow synthesis of 4-nitro-4'-isoxazolines is a multi-step process that involves the in situ generation of the nitrile oxide followed by its reaction with a nitroalkene in a microreactor. A generalized workflow is depicted below.

Continuous_Flow_Synthesis cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Work-up & Analysis reagentA Aldoxime Solution pumpA Syringe Pump A reagentA->pumpA reagentB Oxidant Solution pumpB Syringe Pump B reagentB->pumpB reagentC Nitroalkene Solution pumpC Syringe Pump C reagentC->pumpC j1 pumpA->j1 pumpB->j1 mixer2 T-Mixer 2 pumpC->mixer2 mixer1 T-Mixer 1 j1->mixer1 j2 reactor1 Microreactor 1 (Nitrile Oxide Generation) mixer1->reactor1 reactor1->mixer2 reactor2 Microreactor 2 (Cycloaddition) mixer2->reactor2 bpr Back Pressure Regulator reactor2->bpr collection Product Collection bpr->collection analysis Purification & Analysis (LC-MS, NMR) collection->analysis Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_reaction Reaction cluster_product Product aldoxime Aldoxime nitrile_oxide Nitrile Oxide (in situ generated) aldoxime->nitrile_oxide oxidant Oxidant oxidant->nitrile_oxide nitroalkene Nitroalkene cycloaddition [3+2] Cycloaddition nitroalkene->cycloaddition nitrile_oxide->cycloaddition isoxazoline 4-Nitro-4'-isoxazoline cycloaddition->isoxazoline

Troubleshooting & Optimization

Troubleshooting low yield in isoxazole synthesis: a practical guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides practical guidance and troubleshooting for common issues encountered during the synthesis of isoxazoles, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazoles?

A1: The two most prevalent and versatile methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction of 1,3-dicarbonyl compounds with hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][3]

Q2: My 1,3-dipolar cycloaddition reaction is resulting in a low yield. What are the primary causes?

A2: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis can often be attributed to several factors. A primary issue is the instability of the nitrile oxide intermediate, which can dimerize to form furoxans, an undesired side product.[1][4][5] Other potential causes include inefficient in situ generation of the nitrile oxide, suboptimal reaction conditions (temperature, solvent), and poor reactivity or quality of the starting materials.[1][5]

Q3: I am synthesizing an isoxazole from a chalcone and hydroxylamine, but the yield is poor. What could be the problem?

A3: Low yields in the synthesis of isoxazoles from chalcones are frequently due to the formation of side products such as isoxazolines (partially reduced isoxazoles) and oximes of the chalcone.[3] Incomplete cyclization of the intermediate is a common reason for the presence of these byproducts.[3] The choice of base, solvent, and reaction temperature are critical parameters that must be optimized to favor the desired isoxazole product.[3]

Q4: How can I improve the regioselectivity of my isoxazole synthesis?

A4: Achieving high regioselectivity, particularly in 1,3-dipolar cycloadditions, can be challenging. The regiochemical outcome is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne.[4] For instance, the reaction of a terminal alkyne with a nitrile oxide typically favors the 3,5-disubstituted isoxazole.[4] To enhance regioselectivity, one can modify the solvent, reaction temperature, or employ a catalyst, such as copper(I), which is known to favor the formation of 3,5-disubstituted isoxazoles.[1][4]

Q5: What are some effective methods for purifying isoxazoles?

A5: The purification of isoxazoles can be challenging due to the similar polarities of the desired product and potential side products like isoxazolines and oximes.[3] Column chromatography on silica gel is a standard and effective method; however, careful selection of the eluent system is crucial for achieving good separation.[3] In some cases, recrystallization can also be an effective purification technique.

Troubleshooting Guide for Low Yield

This guide provides a systematic approach to troubleshooting low yields in isoxazole synthesis.

Problem Possible Cause Suggested Solution
Low or No Product Formation Inefficient generation of nitrile oxide (in 1,3-dipolar cycloaddition)- Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1] - Ensure the base used (e.g., triethylamine) is appropriate and of high purity.[1][4] - Consider using a different oxidant for in situ generation, such as N-chlorosuccinimide (NCS) or chloramine-T.[5]
Poor reactant solubility- Select a solvent in which all reactants are fully soluble at the reaction temperature. Common choices include acetonitrile, DMF, and DMSO.[1]
Suboptimal reaction temperature- Systematically screen a range of temperatures. Lower temperatures may be needed to prevent decomposition, while higher temperatures can increase the reaction rate.[1][4]
Decomposition of starting materials or intermediates- For sensitive substrates, consider milder reaction conditions, such as lower temperatures or a less aggressive base.[1] - To minimize nitrile oxide dimerization, generate it in situ at a low temperature and ensure it reacts promptly with the alkyne.[4]
Catalyst inactivity (if applicable)- Ensure the catalyst is active and used at the correct loading. Consider pre-activation if necessary.[1]
Formation of Significant Side Products Dimerization of nitrile oxide (furoxan formation)- Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1] - Use a slight excess of the alkyne to act as a trap for the nitrile oxide.[1]
Incomplete cyclization/dehydration (in chalcone-based synthesis)- Use a stronger base to promote the dehydration of the isoxazoline intermediate to the isoxazole.[3] - Increase the reaction temperature or prolong the reaction time.[3]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the in situ generation of a nitrile oxide from an aldoxime and its subsequent cycloaddition with a terminal alkyne.

Materials:

  • Substituted aldoxime (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • N-Chlorosuccinimide (NCS) (1.1 mmol)

  • Triethylamine (Et3N) (1.5 mmol)

  • Solvent (e.g., Dichloromethane, DCM), 10 mL

Procedure:

  • To a stirred solution of the aldoxime in the chosen solvent, add the terminal alkyne.

  • Slowly add NCS to the mixture at room temperature.

  • Add triethylamine dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_start Start cluster_analysis Initial Analysis cluster_troubleshooting Troubleshooting Paths cluster_end Outcome start Low Isoxazole Yield check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction side_products Significant Side Products? check_reaction->side_products optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Base) side_products->optimize_conditions Yes check_reagents Check Starting Material Quality side_products->check_reagents No modify_procedure Modify Reaction Procedure (e.g., slow addition) optimize_conditions->modify_procedure check_reagents->optimize_conditions purification Optimize Purification modify_procedure->purification end Improved Yield purification->end

Caption: A troubleshooting workflow for addressing low yields in isoxazole synthesis.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product nitrile_oxide Nitrile Oxide (R1-CNO) cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Alkyne (R2-C≡C-R3) alkyne->cycloaddition isoxazole Isoxazole cycloaddition->isoxazole

Caption: The general reaction pathway for isoxazole synthesis via 1,3-dipolar cycloaddition.

G cluster_parameters Key Reaction Parameters cluster_outcomes Reaction Outcomes temperature Temperature yield Yield temperature->yield regioselectivity Regioselectivity temperature->regioselectivity side_products Side Products temperature->side_products solvent Solvent solvent->yield solvent->regioselectivity base Base base->yield catalyst Catalyst catalyst->regioselectivity

References

Managing side reactions and impurities in 4-nitroisoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-nitroisoxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-nitroisoxazoles?

There are several established methods for the synthesis of 4-nitroisoxazoles, each with its own advantages and potential challenges. The primary routes include:

  • Direct Nitration of Isoxazoles: This is a straightforward approach for isoxazoles that are unsubstituted at the 4-position. However, the reaction conditions must be carefully controlled to prevent decomposition or nitration of other sensitive functional groups.[1]

  • 1,3-Dipolar Cycloaddition: This method involves the reaction of a nitrile oxide with a nitro-substituted acetylene or a synthetic equivalent. It is a powerful tool for constructing the isoxazole ring with the nitro group in the desired position.

  • Condensation Reactions: The condensation of α-nitro ketones or their oximes with reagents like hydroximic acid chlorides or acyl chlorides can yield 4-nitroisoxazoles.[1]

  • Heterocyclization of Unsaturated Precursors: Certain acetylene or 1,3-dihalogenoalkene derivatives can undergo heterocyclization when treated with sodium nitrite to form 3-nitroisoxazoles, and in some cases, this can be adapted for this compound synthesis.[1]

Q2: My this compound synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields in this compound synthesis can be attributed to several factors, often dependent on the chosen synthetic route. Here are some common causes and troubleshooting strategies:

  • Side Reactions: The formation of byproducts is a primary cause of low yields. Common side reactions include the dimerization of nitrile oxide intermediates to form furoxans, and the formation of regioisomers.[2] To minimize furoxan formation, consider the in situ generation of the nitrile oxide in the presence of the dipolarophile.[2][3]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction outcome. For instance, in some cycloaddition reactions, room temperature and a suitable base like triethylamine (TEA) in a solvent such as DMF have been found to be optimal.[4] It is crucial to optimize these parameters for your specific substrates.

  • Decomposition of Starting Materials or Products: Nitro-containing compounds can be sensitive to harsh reaction conditions. High temperatures or strongly acidic or basic media can lead to decomposition.[5] Careful control of the reaction temperature and pH is essential.

  • Inefficient Purification: The desired product may be lost during workup and purification. Column chromatography is a common method for purifying this compound derivatives.[6] The choice of eluent system is critical for good separation.

Q3: I am observing the formation of multiple isomers in my reaction. How can I improve the regioselectivity for this compound?

The formation of regioisomers, particularly in 1,3-dipolar cycloaddition reactions, is a common challenge.[3] Here’s how you can address this issue:

  • Catalysis: The use of catalysts can significantly influence the regioselectivity. For instance, copper(I) catalysts are known to favor the formation of specific regioisomers in cycloaddition reactions.[3]

  • Substituent Effects: The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile play a crucial role in directing the regiochemical outcome.[3] Careful selection of starting materials with appropriate substituents can enhance the desired regioselectivity.

  • Alternative Synthetic Routes: If controlling regioselectivity in a cycloaddition reaction proves difficult, consider alternative synthetic strategies that are inherently more regioselective for the 4-nitro isomer.

Q4: How can I effectively remove furoxan byproducts from my reaction mixture?

Furoxans, the dimers of nitrile oxides, are a frequent impurity in syntheses involving these intermediates.[2] To manage their formation and removal:

  • Minimize Formation: The most effective strategy is to prevent their formation in the first place. This can be achieved by:

    • In situ generation of the nitrile oxide: This ensures that the concentration of the nitrile oxide at any given time is low, favoring the reaction with the intended dipolarophile over dimerization.[2][3]

    • Slow addition: If using a pre-formed nitrile oxide solution, add it slowly to the reaction mixture containing the alkyne.[2]

  • Purification: If furoxans are formed, they can often be separated from the desired this compound product by column chromatography. The polarity difference between the furoxan and the isoxazole will determine the appropriate solvent system for separation.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive reagentsVerify the purity and activity of starting materials and reagents.
Suboptimal reaction temperatureOptimize the reaction temperature. Some reactions may require heating, while others proceed best at room temperature or below to minimize side reactions.[4]
Incorrect solvent or baseScreen different solvents and bases to find the optimal combination for your specific reaction.
Formation of Furoxan Byproduct Dimerization of nitrile oxide intermediateGenerate the nitrile oxide in situ or add it slowly to the reaction mixture.[2][3]
Mixture of Regioisomers Poor regioselectivity of the cycloadditionEmploy a catalyst (e.g., Cu(I)) to direct the regioselectivity.[3] Modify the substituents on the starting materials to favor the desired isomer. Consider an alternative, more regioselective synthetic route.
Product Decomposition Harsh reaction conditions (temperature, pH)Use milder reaction conditions. Avoid strong acids or bases if your product is sensitive.[5]
Difficult Purification Similar polarity of product and impuritiesOptimize the mobile phase for column chromatography to achieve better separation. Consider alternative purification techniques such as recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 4-Nitro-3-phenylisoxazole via Cycloaddition

This protocol is adapted from a reported synthesis of 4-nitro-3-phenylisoxazole derivatives.[4]

Materials:

  • (E)-Benzaldehyde oxime

  • Dimethyl-(2-nitrovinyl)-amine

  • Triethylamine (TEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of (E)-benzaldehyde oxime (1.0 mmol) and dimethyl-(2-nitrovinyl)-amine (1.2 mmol) in DMF (5 mL), add triethylamine (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the 4-nitro-3-phenylisoxazole.

Protocol 2: Purification by Column Chromatography

This is a general procedure for the purification of this compound derivatives.

Materials:

  • Crude reaction mixture

  • Silica gel (for column chromatography)

  • Appropriate eluent (e.g., petroleum ether/ethyl acetate mixture)

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack a chromatography column.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the prepared column.

  • Elute the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Starting Materials ((E)-Benzaldehyde oxime, Dimethyl-(2-nitrovinyl)-amine) reaction Reaction (DMF, TEA, Room Temp) start->reaction quench Quench with Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product troubleshooting_tree cluster_problem Identify Primary Issue cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities cluster_solutions Solutions start Low Yield or Impure Product is_yield Is the yield low? start->is_yield is_impure Is the product impure? start->is_impure check_conditions Optimize Reaction Conditions (Temp, Solvent) is_yield->check_conditions Yes check_reagents Verify Reagent Purity is_yield->check_reagents Yes side_reactions Investigate Side Reactions is_yield->side_reactions Yes furoxan Furoxan byproduct detected? is_impure->furoxan Yes isomers Mixture of isomers? is_impure->isomers Yes other_impurities Other impurities? is_impure->other_impurities Yes in_situ Use in-situ nitrile oxide generation side_reactions->in_situ furoxan->in_situ catalyst Employ a catalyst for regioselectivity isomers->catalyst purification Optimize purification (e.g., chromatography) other_impurities->purification

References

HPLC method development for purification and stability analysis of 4-nitroisoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on HPLC method development for the purification and stability analysis of 4-nitroisoxazole compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the HPLC analysis of this compound compounds.

Peak Shape Problems

Question: My chromatogram shows peak fronting for the this compound compound. What are the possible causes and solutions?

Answer: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, is often a sign of column overload or sample solvent issues.

Possible Causes and Solutions:

CauseSolution
Sample Overload Dilute the sample or reduce the injection volume.
Sample Solvent Stronger than Mobile Phase Prepare the sample in the mobile phase or a weaker solvent.
Column Temperature Too Low Increase the column temperature to improve analyte solubility and mass transfer.
Column Degradation Replace the column if the stationary phase is depleted.

Question: I am observing significant peak tailing for my this compound analyte. How can I resolve this?

Answer: Peak tailing, characterized by a trailing edge that is less steep than the leading edge, can be caused by a variety of factors, including secondary interactions with the stationary phase and issues with the mobile phase.

Possible Causes and Solutions:

CauseSolution
Secondary Silanol Interactions Use a base-deactivated (end-capped) C18 column. Add a competitive base, like triethylamine (0.1%), to the mobile phase.
Mobile Phase pH Inappropriate Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For acidic 4-nitroisoxazoles, a lower pH (e.g., pH 2.5-3.5) is often beneficial.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Pressure and Baseline Issues

Question: The backpressure in my HPLC system is unusually high and fluctuating. What should I check?

Answer: High and fluctuating backpressure can indicate a blockage or a problem with the pump.

Possible Causes and Solutions:

CauseSolution
Blockage in the System Check for blockages in the in-line filter, guard column, or column inlet frit. Reverse-flush the column (if permissible by the manufacturer) or replace the blocked component.
Precipitation of Buffer or Sample Ensure the mobile phase components are fully miscible and that the sample is soluble in the mobile phase. Filter all solvents and samples before use.
Pump Malfunction Check for leaks in the pump seals and ensure proper functioning of the check valves. Degas the mobile phase to remove air bubbles.

Question: I am experiencing a noisy or drifting baseline in my chromatogram. What are the potential causes?

Answer: A noisy or drifting baseline can compromise the sensitivity and accuracy of your analysis.

Possible Causes and Solutions:

CauseSolution
Contaminated Mobile Phase Use high-purity HPLC-grade solvents and freshly prepared mobile phase.
Detector Issues Ensure the detector lamp is warmed up and stable. Check for air bubbles in the flow cell.
Column Bleed Use a high-quality, stable column and operate within the recommended pH and temperature ranges.
Incomplete Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase, especially for gradient methods.

Frequently Asked Questions (FAQs)

This section provides answers to common questions related to HPLC method development for this compound compounds.

1. What is a good starting point for developing a purification method for a this compound compound?

A good starting point is to develop an analytical method first on a C18 column. A scouting gradient of water (with 0.1% formic or acetic acid) and acetonitrile (or methanol) can be used to determine the approximate elution conditions. Once the analytical method is established, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.

2. How do I develop a stability-indicating HPLC method for a this compound compound?

A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.[1][2][3] To develop such a method, you need to perform forced degradation studies where the this compound compound is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[1][3] The resulting chromatograms will show the degradation products, and the HPLC method should be optimized to achieve baseline resolution between the parent compound and all degradation peaks.

3. What are the typical stress conditions for forced degradation studies of a this compound compound?

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60-80 °C).
Base Hydrolysis 0.1 M to 1 M NaOH at room temperature. The isoxazole ring can be susceptible to base-catalyzed opening.[4]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.
Thermal Degradation Heating the solid compound or a solution at a high temperature (e.g., 80-100 °C).
Photodegradation Exposing the solid compound or a solution to UV light (e.g., 254 nm) and visible light.

4. How can I confirm the identity of degradation products?

Hyphenated techniques like HPLC-MS (Mass Spectrometry) are invaluable for identifying degradation products.[1] The mass spectrometer provides mass-to-charge ratio (m/z) information, which can be used to elucidate the structures of the degradants.

5. What validation parameters are crucial for a stability-indicating HPLC method?

According to ICH guidelines, the following parameters should be validated for a stability-indicating HPLC method:[5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocols

Protocol 1: Analytical HPLC Method for this compound

This protocol provides a starting point for the analytical determination of a this compound compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm (or the λmax of the compound)
Injection Volume 10 µL
Sample Preparation Dissolve the sample in the mobile phase or a 50:50 mixture of acetonitrile and water.
Protocol 2: Preparative HPLC Method for Purification of this compound

This protocol is for scaling up the analytical method for purification.

ParameterCondition
Column C18, 21.2 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Optimized based on the analytical run to ensure good separation of the target compound from impurities.
Flow Rate 20 mL/min (adjust based on column dimensions)
Column Temperature Ambient
Detector UV at 254 nm (or the λmax of the compound)
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Sample Preparation Dissolve the crude sample in a minimal amount of a strong solvent (e.g., DMSO or DMF) and then dilute with the mobile phase.

Data Presentation

The following tables provide illustrative quantitative data for the validation of an HPLC method for a hypothetical this compound compound.

Table 1: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
515023
1030150
2575320
50150890
100301550
Correlation Coefficient (r²) 0.9998

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
101.21.899.5
500.81.3100.2
1000.61.199.8

Table 3: LOD and LOQ

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.5
Limit of Quantitation (LOQ) 1.5

Visualizations

HPLC_Method_Development_Workflow cluster_0 Phase 1: Analytical Method Development cluster_1 Phase 2: Purification Method cluster_2 Phase 3: Stability-Indicating Method A Define Analytical Target Profile B Select Column and Mobile Phase A->B C Scouting Gradient B->C D Optimize Separation C->D E Method Validation D->E K Forced Degradation Studies D->K F Scale-up Calculation E->F G Select Preparative Column F->G H Optimize Loading G->H I Fraction Collection H->I J Purity Analysis of Fractions I->J L Identify Degradation Products K->L M Optimize Method for Resolution L->M N Full Method Validation M->N

Caption: Workflow for HPLC method development.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_pressure Pressure Issues cluster_baseline Baseline Issues Start Chromatographic Problem Observed PeakShape Peak Tailing or Fronting? Start->PeakShape Pressure High or Fluctuating Pressure? Start->Pressure Baseline Noisy or Drifting Baseline? Start->Baseline Tailing Check Mobile Phase pH Check for Silanol Interactions PeakShape->Tailing Tailing Fronting Reduce Sample Concentration Check Sample Solvent PeakShape->Fronting Fronting HighPressure Check for Blockages Filter Mobile Phase Pressure->HighPressure High FluctuatingPressure Degas Mobile Phase Check Pump Seals Pressure->FluctuatingPressure Fluctuating NoisyBaseline Use Fresh Mobile Phase Check Detector Lamp Baseline->NoisyBaseline Noisy DriftingBaseline Ensure Column Equilibration Baseline->DriftingBaseline Drifting

Caption: Troubleshooting decision tree for HPLC issues.

References

Technical Support Center: Catalyst Optimization for Intramolecular Oxidative Cycloaddition of Aldoximes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in catalyst optimization for the intramolecular oxidative cycloaddition of aldoximes.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process.

Question: Why is my reaction yield consistently low or non-existent?

Answer:

Low or no product yield in an intramolecular oxidative cycloaddition of aldoximes can be attributed to several factors. A systematic approach to troubleshooting this issue is recommended:

  • Catalyst System and Oxidant Inactivity: The choice and activity of your catalyst and oxidant are paramount. For hypervalent iodine(III)-catalyzed reactions, the in situ generation of the active catalytic species is critical. Ensure that all components are fresh and of high purity. For instance, the combination of a precatalyst like 2-iodobenzoic acid with an oxidant such as m-chloroperoxybenzoic acid (m-CPBA) is often employed to generate the active hypervalent iodine species.[1][2] The absence of a necessary additive, like p-toluenesulfonic acid, can also lead to failed reactions as it plays a crucial role in the generation of the active catalyst.[1][3]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time significantly influence the reaction outcome. A screening of solvents is often necessary to find the optimal medium for the reaction.[3] For example, in certain hypervalent iodine-catalyzed systems, dichloromethane has been found to be the most effective solvent.[3] Reaction times may also need to be extended to achieve complete conversion.

  • Substrate-Related Issues: The electronic and steric properties of the aldoxime substrate can affect its reactivity. Electron-donating or electron-withdrawing groups on the aromatic ring of the aldoxime can influence the ease of nitrile oxide formation and the subsequent cycloaddition.[4] Additionally, the tether connecting the aldoxime and the alkene/alkyne moiety must be of an appropriate length and flexibility to facilitate the intramolecular cyclization.

  • Presence of Inhibitors or Impurities: Impurities in the starting materials, solvents, or reagents can act as catalyst poisons or interfere with the reaction. Ensure all materials are of high purity and that solvents are appropriately dried if necessary.

Question: I am observing the formation of side products. What are they and how can I minimize them?

Answer:

The formation of side products is a common challenge. Potential side reactions include:

  • Dimerization of the Nitrile Oxide Intermediate: The nitrile oxide intermediate generated in situ can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) if the intramolecular cycloaddition is slow.

  • Formation of N-hydroxy or N-acetoxy-amides: Under certain conditions, particularly with hypervalent iodine reagents, aldoximes can be oxidized to N-hydroxy or N-acetoxy-amides instead of forming nitrile oxides.[5]

  • Beckmann Rearrangement: While more common for ketoximes, under certain acidic conditions, a Beckmann-type rearrangement of the aldoxime could be a competing pathway.

To minimize side products, consider the following:

  • Optimize Catalyst and Reagent Stoichiometry: Carefully control the stoichiometry of the catalyst, oxidant, and any additives. For example, using an optimal loading of the iodine precatalyst (e.g., 10 mol%) has been shown to be crucial for maximizing the yield of the desired product.[3]

  • Control Reaction Temperature: Lowering the reaction temperature may slow down the rate of side reactions more than the desired intramolecular cycloaddition.

  • Increase Substrate Concentration (High Dilution Principle): For intramolecular reactions, running the reaction at high dilution can favor the desired cyclization over intermolecular side reactions like dimerization.

Question: My catalyst seems to be deactivating over time. What are the possible causes and solutions?

Answer:

Catalyst deactivation can manifest as a decrease in reaction rate or a complete cessation of the reaction over time. Potential causes include:

  • Poisoning: Impurities in the reaction mixture can bind to the active sites of the catalyst, rendering it inactive.

  • Fouling: Deposition of insoluble byproducts or polymeric material on the catalyst surface can block active sites.

  • Thermal Degradation: High reaction temperatures can lead to the decomposition or structural change of the catalyst.

To address catalyst deactivation:

  • Purify Starting Materials: Ensure the purity of your aldoxime substrate, solvent, and all reagents.

  • Optimize Reaction Temperature: Avoid excessively high temperatures that could lead to catalyst degradation.

  • Catalyst Regeneration: In some cases, it may be possible to regenerate the catalyst. However, for many in situ generated catalysts, this is not feasible, and ensuring a single, efficient turnover is key.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for intramolecular oxidative cycloaddition of aldoximes?

A1: Hypervalent iodine(III) reagents are among the most widely used and efficient catalysts for this transformation.[1][6][7] These are often generated in situ from a stable iodine(I) precatalyst (e.g., 2-iodobenzoic acid) and a terminal oxidant (e.g., m-CPBA or Oxone).[2][8][9] The addition of an acid co-catalyst, such as p-toluenesulfonic acid, is often essential for the generation of the active catalytic species.[1][3]

Q2: How do I choose the right solvent for my reaction?

A2: Solvent choice is critical and often requires empirical screening. The solvent should be inert to the reaction conditions and be able to dissolve the substrate and catalyst components. Dichloromethane, chloroform, and acetonitrile are commonly used solvents.[3] The polarity of the solvent can influence the reaction rate and selectivity.

Q3: What is the role of additives like p-toluenesulfonic acid?

A3: In the context of hypervalent iodine catalysis, p-toluenesulfonic acid (p-TsOH) plays a crucial role in the formation of the active hydroxy(aryl)iodonium tosylate species from the initially formed 2-iodosylbenzoic acid (IBA) and the oxidant.[1][3] Without the acid, the reaction may not proceed or will result in significantly lower yields.

Q4: Can this reaction be performed under metal-free conditions?

A4: Yes, hypervalent iodine-catalyzed reactions are considered metal-free. This is a significant advantage in the context of drug development, where metal contamination is a major concern.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by observing the consumption of the starting aldoxime and the formation of the cyclized product.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Intramolecular Cycloaddition of an Alkyne-Tethered Aldoxime [3]

EntryIodine Reagent (mol%)Acid (mol%)SolventTime (h)Yield (%)
12-Iodobenzoic acid (10)p-TsOH·H₂O (20)CH₂Cl₂2494
22-Iodobenzoic acid (10)p-TsOH·H₂O (20)CHCl₃2485
32-Iodobenzoic acid (10)p-TsOH·H₂O (20)CH₃CN2478
42-Iodobenzoic acid (10)p-TsOH·H₂O (10)CH₂Cl₂2488
52-Iodobenzoic acid (10)NoneCH₂Cl₂240
62-Iodobenzoic acid (5)p-TsOH·H₂O (20)CH₂Cl₂2482
72-Iodobenzoic acid (10)p-TsOH·H₂O (20)CH₂Cl₂1275

Reaction conditions: Aldoxime (1.0 equiv), iodine reagent, p-TsOH·H₂O, and m-CPBA (1.5 equiv) in the specified solvent at room temperature.

Table 2: Substrate Scope for the Hypervalent Iodine-Catalyzed Intramolecular Oxidative Cycloaddition [3]

SubstrateTethered GroupProduct Yield (%)
2-(prop-2-yn-1-yloxy)benzaldehyde oximeAlkyne94
2-(but-3-en-1-yloxy)benzaldehyde oximeAlkene90
5-chloro-2-(prop-2-yn-1-yloxy)benzaldehyde oximeAlkyne91
2-(pent-4-en-1-yloxy)benzaldehyde oximeAlkene88

Experimental Protocols

General Procedure for the Catalytic Intramolecular Oxidative Cycloaddition of Aldoximes: [3]

  • To a solution of the aldoxime (0.20 mmol, 1.0 equiv) in dichloromethane (2 mL) is added 2-iodobenzoic acid (0.02 mmol, 10 mol%) and p-toluenesulfonic acid monohydrate (0.04 mmol, 20 mol%).

  • The mixture is stirred at room temperature for 5 minutes.

  • m-Chloroperoxybenzoic acid (m-CPBA, 0.30 mmol, 1.5 equiv) is added in one portion.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), the mixture is quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with dichloromethane.

  • The combined organic layers are washed with a saturated aqueous solution of NaHCO₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cyclized product.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve aldoxime, 2-iodobenzoic acid, and p-TsOH in CH2Cl2 add_mcpba Add m-CPBA start->add_mcpba stir Stir at room temperature for 24h add_mcpba->stir quench Quench with Na2S2O3 (aq) stir->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 (aq) and brine extract->wash dry Dry over Na2SO4 and concentrate wash->dry chromatography Column Chromatography dry->chromatography product Isolated Product chromatography->product

Caption: Experimental workflow for the intramolecular oxidative cycloaddition.

catalytic_cycle cluster_catalyst_generation Catalyst Generation cluster_cycloaddition Cycloaddition Cascade I_precatalyst 2-Iodobenzoic Acid (Precatalyst) active_catalyst Hydroxy(aryl)iodonium Tosylate (Active Catalyst) I_precatalyst->active_catalyst + m-CPBA, p-TsOH mCPBA m-CPBA (Oxidant) mCPBA->active_catalyst pTsOH p-TsOH pTsOH->active_catalyst nitrile_oxide Nitrile Oxide Intermediate active_catalyst->nitrile_oxide + Aldoxime aldoxime Aldoxime Substrate aldoxime->nitrile_oxide product Cyclized Product nitrile_oxide->product Intramolecular Cycloaddition product->I_precatalyst Catalyst Turnover

Caption: Catalytic cycle for the hypervalent iodine-mediated reaction.

References

Improving regioselectivity in the synthesis of 3,5-disubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions to overcome common challenges encountered during synthesis, with a particular focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 3,5-disubstituted isoxazoles?

A1: The two most common and widely reported methods for constructing the 3,5-disubstituted isoxazole framework are:

  • 1,3-Dipolar Cycloaddition: This versatile method involves the reaction of a nitrile oxide with an alkyne. The nitrile oxide is typically generated in situ from a precursor like an aldoxime or a primary nitroalkane. Both metal-free and metal-catalyzed variations of this reaction exist.

  • Condensation Reaction: This approach involves the condensation of hydroxylamine with a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone.

Q2: My 1,3-dipolar cycloaddition reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A2: Achieving high regioselectivity for the 3,5-isomer is a common goal. The Huisgen 1,3-dipolar cycloaddition between nitrile oxides and terminal alkynes generally favors the 3,5-disubstituted product due to electronic and steric factors.[1] However, when selectivity is poor, consider the following strategies:

  • Catalyst Selection: Copper(I) catalysts are well-established for achieving high regioselectivity for 3,5-disubstituted isoxazoles, particularly when using terminal alkynes.[1][2] Ruthenium catalysts have also been employed for this purpose.[1]

  • Solvent Choice: Using less polar solvents can sometimes favor the formation of the desired 3,5-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature may improve selectivity.[1]

  • In Situ Generation of Nitrile Oxide: The slow, in situ generation of the nitrile oxide from an oxime precursor using an oxidant like N-chlorosuccinimide (NCS) or a hypervalent iodine reagent can help maintain a low concentration of the dipole, which can improve selectivity.[1][3]

Q3: I am attempting to synthesize a 3,4-disubstituted isoxazole, but the reaction predominantly yields the 3,5-isomer. What can I do?

A3: Synthesizing 3,4-disubstituted isoxazoles is often more challenging.[1] Here are some strategies to promote the formation of the 3,4-regioisomer:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles. Careful selection of substituents on the internal alkyne can influence the regiochemical outcome.[1]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in situ generated nitrile oxides with enamines (formed from aldehydes and secondary amines) has been shown to be highly regiospecific for synthesizing 3,4-disubstituted isoxazoles.[1][4]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[1][5]

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields in isoxazole synthesis can result from several factors. Here is a troubleshooting guide:

  • Decomposition of Nitrile Oxide: Nitrile oxides can be unstable and prone to dimerization, forming furoxans, which is a common side reaction.[6] To minimize this, generate the nitrile oxide in situ at a low temperature and ensure it reacts promptly with the alkyne.[6]

  • Reagent Stoichiometry: When generating nitrile oxides, using a slight excess (e.g., 1.5 equivalents) of the precursor can sometimes improve the yield of the desired isoxazole.[6]

  • Reaction Conditions:

    • Temperature: Excessively high temperatures can lead to decomposition, while low temperatures may result in an incomplete reaction.[6] It is crucial to screen a range of temperatures to find the optimal balance.

    • Solvent: The choice of solvent can significantly impact reaction rates and yields.[6] For example, in certain syntheses, ethanol under ultrasound irradiation has shown to produce higher yields compared to conventional heating.[6]

  • Alternative Energy Sources:

    • Ultrasound and Microwave Irradiation: Both sonication and microwave assistance can enhance reaction rates and yields, often leading to shorter reaction times.[6]

Q5: How do electronic and steric effects of substituents influence regioselectivity?

A5: Electronic and steric effects are crucial in determining the outcome of the 1,3-dipolar cycloaddition.

  • Electronic Effects: The regioselectivity is generally controlled by the frontier molecular orbitals (FMO) of the reactants. In the reaction of a typical nitrile oxide with a terminal alkyne, the dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide, which leads to the formation of the 3,5-disubstituted isoxazole.[1]

  • Steric Effects: Large, bulky substituents on either the nitrile oxide or the alkyne will tend to position themselves away from each other in the transition state. This steric hindrance also generally favors the formation of the 3,5-isomer when using terminal alkynes.[1]

Troubleshooting Guides

This section provides logical workflows to address common problems encountered during the synthesis of 3,5-disubstituted isoxazoles.

G cluster_0 Troubleshooting Poor Regioselectivity Start Problem: Mixture of 3,5- and 3,4-isomers Q2 Is 3,5-isomer the desired product? Start->Q2 Q1 Are you using a terminal alkyne? Action4 Consider alternative routes for 3,4-isomer (e.g., from β-enamino diketones). Q1->Action4 Yes Q1->Action4 No (Internal Alkyne) Action1 Introduce a Cu(I) catalyst (e.g., CuI) or a Ru catalyst. Action2 Lower reaction temperature. Action1->Action2 Action3 Switch to a less polar solvent. Action2->Action3 Q2->Q1 No (3,4-isomer desired) Q2->Action1 Yes

Caption: Workflow for troubleshooting poor regioselectivity.

Data Presentation

Table 1: Effect of Catalysts and Conditions on Regioselectivity

Reaction TypeCatalyst/AdditiveSolventTemperaturePredominant IsomerReference
1,3-Dipolar Cycloaddition (Terminal Alkyne)Copper(I) (e.g., CuI)VariousRoom Temp3,5-disubstituted[1][2]
1,3-Dipolar Cycloaddition (Terminal Alkyne)Ruthenium (Ru)VariousRoom Temp3,5-disubstituted[1]
CyclocondensationBF₃·OEt₂AcetonitrileRoom Temp3,4-disubstituted[1][2]
CyclocondensationPyridineEthanolRoom Temp4,5-disubstituted[2][5]
1,3-Dipolar CycloadditionNone (Metal-free)Less Polar SolventsLower Temp3,5-disubstituted[1]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a reliable method for the regioselective synthesis of 3,5-disubstituted isoxazoles via a copper-catalyzed 1,3-dipolar cycloaddition.[1][2]

Materials:

  • Aldoxime (1.0 mmol)

  • N-Chlorosuccinimide (NCS) or other suitable oxidant

  • Terminal alkyne (1.0 mmol)

  • Copper(I) Iodide (CuI) (5-10 mol%)

  • Base (e.g., Triethylamine, Et₃N)

  • Solvent (e.g., Dichloromethane, DCM or Tetrahydrofuran, THF)

Procedure:

  • Nitrile Oxide Generation: In a round-bottom flask, dissolve the aldoxime (1.0 mmol) and triethylamine (1.2 mmol) in the chosen solvent (10 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the oxidant (e.g., NCS, 1.1 mmol) portion-wise over 15 minutes. Stir the mixture at 0 °C for 1 hour to generate the hydroximoyl chloride, followed by the nitrile oxide upon elimination.

  • Cycloaddition: In a separate flask, add the terminal alkyne (1.0 mmol) and CuI (0.05-0.1 mmol).

  • Slowly add the freshly prepared nitrile oxide solution to the alkyne/catalyst mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.[1]

G cluster_protocol1 Protocol 1: Cu(I)-Catalyzed Synthesis Workflow A 1. Dissolve Aldoxime and Base in Solvent B 2. Cool to 0°C A->B C 3. Add Oxidant (NCS) - Generate Nitrile Oxide B->C E 5. Add Nitrile Oxide Solution to Alkyne/Catalyst Mixture C->E D 4. Prepare Alkyne and CuI in a separate flask D->E F 6. Stir at Room Temp (Monitor by TLC) E->F G 7. Quench and Extract F->G H 8. Dry and Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: Experimental workflow for copper-catalyzed synthesis.

Protocol 2: BF₃·OEt₂-Mediated Synthesis of 3,4-Disubstituted Isoxazoles

This method employs a Lewis acid to direct the regioselective cyclocondensation of a β-enamino diketone with hydroxylamine to favor the 3,4-disubstituted product.[1][2][5]

Materials:

  • β-enamino diketone (0.5 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (0.6 mmol, 1.2 equiv.)

  • Pyridine (0.7 mmol, 1.4 equiv.)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.)

  • Acetonitrile (ACN) (4 mL)

Procedure:

  • Reactant Mixture: To a solution of the β-enamino diketone (0.5 mmol) in acetonitrile (4 mL), add hydroxylamine hydrochloride (0.6 mmol) and pyridine (0.7 mmol).

  • Lewis Acid Addition: Cool the mixture in an ice bath (0 °C). Add BF₃·OEt₂ (1.0 mmol) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired 3,4-disubstituted isoxazole.[1][2]

G cluster_factors Factors Influencing Regioselectivity Regioselectivity Regioselectivity (3,5- vs 3,4-isomer) Catalyst Catalyst (e.g., Cu(I), Ru, Lewis Acids) Catalyst->Regioselectivity Substrate Substrate Properties (Steric & Electronic Effects) Substrate->Regioselectivity Conditions Reaction Conditions (Solvent, Temperature) Conditions->Regioselectivity

Caption: Key factors controlling isoxazole regioselectivity.

References

Technical Support Center: Forced Degradation Studies of 3-Methyl-4-nitro-5-styrylisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers performing forced degradation studies on 3-methyl-4-nitro-5-styrylisoxazole to assess its stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 3-methyl-4-nitro-5-styrylisoxazole?

A1: Based on its chemical structure, the primary degradation pathways are expected to be:

  • Hydrolysis: The isoxazole ring is susceptible to opening under either acidic or basic conditions. The presence of the electron-withdrawing nitro group can influence the ring's susceptibility to nucleophilic attack.[1]

  • Photodegradation: The conjugated styryl group makes the molecule highly susceptible to light. Exposure to UV or visible light can lead to photoisomerization (cis-trans isomerization) and potential photocyclization.

  • Oxidative Degradation: The styryl double bond and the isoxazole ring can be oxidized, particularly in the presence of strong oxidizing agents or with prolonged exposure to air. Permanganate oxidation has been shown to degrade arylfuroisoxazoles to corresponding nitriles.[2]

  • Thermal Degradation: As a nitro-containing heterocyclic compound, it may undergo complex decomposition reactions at elevated temperatures.

Q2: How do I properly store 3-methyl-4-nitro-5-styrylisoxazole to prevent premature degradation?

A2: To ensure the stability of the compound during storage:

  • Light Protection: Always store the solid compound and any solutions in amber-colored vials or wrap containers in aluminum foil to protect them from light.

  • Temperature: For long-term storage, refrigeration at 2-8 °C is recommended.

  • Atmosphere: If the compound is particularly sensitive to oxidation, storing it under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Moisture: Keep the container tightly sealed to minimize exposure to moisture, which could facilitate hydrolysis.

Q3: What is a stability-indicating method and why is it necessary for these studies?

A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[3] It must be able to separate the intact parent drug from its degradation products, impurities, and excipients.[3] This is crucial in forced degradation studies to ensure that the measured decrease in the API is real and not an artifact of interfering peaks from degradants.[4] High-Performance Liquid Chromatography (HPLC) with UV detection is typically the method of choice for this purpose.

Troubleshooting Guide

Issue 1: My solid 3-methyl-4-nitro-5-styrylisoxazole has turned from yellow to brown upon storage.

  • Probable Cause: Discoloration is a strong visual indicator of chemical degradation. This is likely due to slow oxidation or photodegradation from exposure to ambient light and air over time.

  • Solution:

    • Verify Purity: Before use, assess the purity of the discolored compound using a validated stability-indicating method like HPLC to determine the extent of degradation.

    • Improve Storage: Ensure future batches are stored under the recommended conditions (protected from light, refrigerated, and tightly sealed). For highly sensitive work, consider storage under an inert atmosphere.

Issue 2: The compound degrades almost completely as soon as I dissolve it for my experiment.

  • Probable Cause: Rapid degradation in solution is often caused by the choice of solvent, pH, or unintentional light exposure during handling.

  • Solution:

    • Control pH: The stability of the isoxazole ring can be highly pH-dependent.[1] Unless your experiment requires acidic or basic conditions, prepare your solution in a neutral, buffered medium (pH 6-7.5).

    • Protect from Light: The styryl moiety is prone to photodegradation. Prepare solutions in a dimly lit area, use amber glassware, and shield the solution from light during the experiment.[5]

    • Solvent Selection: Use high-purity solvents. If the compound is susceptible to hydrolysis, consider using aprotic solvents if compatible with your experimental design.

    • Avoid Nucleophiles: The molecule can react with strong nucleophiles.[6] Avoid preparing stock solutions in solvents or buffers containing high concentrations of nucleophilic species (e.g., primary amines, thiols) unless it is part of the intended reaction.[6][7]

Issue 3: I am not seeing any degradation under my stress conditions (e.g., 0.1 N HCl at room temperature).

  • Probable Cause: The stress conditions are not harsh enough to induce degradation. Forced degradation studies aim to achieve a target degradation of 5-20%.[8][9]

  • Solution:

    • Increase Stressor Intensity: Gradually increase the severity of the conditions.

      • Acid/Base Hydrolysis: Increase the concentration of the acid/base (e.g., to 1 N HCl or 1 N NaOH) and/or introduce heat by refluxing the solution (e.g., at 60°C).[3]

      • Oxidation: If a low concentration of H₂O₂ (e.g., 3%) shows no effect, you may increase it (e.g., up to 30%), but be mindful that overly harsh conditions can lead to secondary degradation.

      • Thermal: Increase the temperature in increments (e.g., 60°C, 80°C).

    • Increase Duration: Extend the exposure time to the stressor. Monitor the sample at various time points to track the degradation progress.

Experimental Protocols

The following are detailed starting-point methodologies for conducting forced degradation studies on 3-methyl-4-nitro-5-styrylisoxazole. The goal is to achieve 5-20% degradation; conditions should be optimized as needed.[8]

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve 3-methyl-4-nitro-5-styrylisoxazole in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

2. Acid Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

  • Keep the mixture in a water bath at 60°C for 2 hours (or until target degradation is achieved).

  • Cool the solution to room temperature.

  • Carefully neutralize the sample with an equivalent amount of 1 N NaOH.

  • Dilute with the mobile phase to a suitable concentration for analysis.

3. Base Hydrolysis:

  • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

  • Keep the mixture at room temperature for 30 minutes (isoxazole rings can be very sensitive to bases).

  • Carefully neutralize the sample with an equivalent amount of 1 N HCl.

  • Dilute with the mobile phase to a suitable concentration for analysis.

4. Oxidative Degradation:

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature, protected from light, for 24 hours.

  • Dilute with the mobile phase to a suitable concentration for analysis.

5. Thermal Degradation (Solid State):

  • Place a thin layer of the solid compound in a petri dish.

  • Expose it to a temperature of 80°C in a hot air oven for 48 hours.

  • After exposure, weigh the sample, dissolve it in a suitable solvent, and dilute for analysis.

6. Photolytic Degradation:

  • Expose a solution of the compound (e.g., 100 µg/mL in methanol/water) to a photostability chamber.

  • The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Simultaneously, keep a control sample protected from light (wrapped in foil) under the same temperature conditions.

  • Analyze both the exposed and control samples.

Data Presentation

Quantitative results from forced degradation studies should be summarized in a clear, tabular format.

Table 1: Summary of Forced Degradation Results for 3-methyl-4-nitro-5-styrylisoxazole

Stress ConditionStressorDuration% Assay of Parent Drug% DegradationNo. of Degradation Products
Control None-100.00.00
Acidic 1 N HCl2 hours @ 60°C89.510.52
Alkaline 1 N NaOH30 min @ RT85.214.83
Oxidative 3% H₂O₂24 hours @ RT92.17.91
Thermal Solid48 hours @ 80°C98.61.41
Photolytic UV/Vis Light1.2 million lux·h82.717.32

Note: The values presented in this table are for illustrative purposes only and will vary based on specific experimental outcomes.

Visualizations

Diagram 1: General Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis & Reporting Start Prepare Drug Substance Stock Solution Control Prepare Control Sample (No Stress) Start->Control Acid Acid Hydrolysis (e.g., HCl, Heat) Start->Acid Base Base Hydrolysis (e.g., NaOH) Start->Base Oxidation Oxidation (e.g., H2O2) Start->Oxidation Thermal Thermal Stress (Heat) Start->Thermal Photo Photolytic Stress (UV/Vis Light) Start->Photo Analyze Analyze via Stability- Indicating Method (e.g., HPLC) Control->Analyze Neutralize Neutralize/Quench Reaction Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Neutralize->Analyze Report Characterize Degradants & Report Data (Mass Balance) Analyze->Report

Caption: Workflow for a typical forced degradation study.

Diagram 2: Hypothetical Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway Parent 3-Methyl-4-nitro-5-styrylisoxazole (trans-isomer) RingOpened Ring-Opened Products (e.g., β-diketone derivatives) Parent->RingOpened  Acid (H+) or  Base (OH-) CisIsomer cis-isomer Parent->CisIsomer  UV/Vis Light (hν)

Caption: Potential degradation pathways for the target molecule.

References

Addressing poor reactant solubility in isoxazole synthesis protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during isoxazole synthesis, with a particular focus on overcoming poor reactant solubility.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine.

Q2: My starting materials are not dissolving in the reaction solvent. What is the likely impact on my reaction?

A2: Poor reactant solubility is a common issue that can significantly hinder your isoxazole synthesis. It can lead to low or no product yield, longer reaction times, and an increase in side product formation. For a reaction to proceed efficiently, the reactants need to be in the same phase to interact.

Q3: How does solvent choice impact my isoxazole synthesis, especially with poorly soluble reactants?

A3: Solvent selection is critical. The polarity of the solvent should ideally be matched to your reactants to maximize solubility. For 1,3-dipolar cycloadditions, solvent polarity can also influence the regioselectivity of the reaction. If your reactants have very different polarities, a co-solvent system may be necessary to create a homogeneous solution. In some cases, greener solvents like deep eutectic solvents (DES) or even water have been shown to be highly effective, not only for their environmental benefits but also for their ability to facilitate reactions with otherwise insoluble reactants.[1]

Q4: Are there any advanced techniques to overcome severe solubility issues?

A4: Yes, several techniques can be employed when conventional methods fail:

  • Ultrasound-assisted synthesis (Sonochemistry): Ultrasound can promote the reaction of suspended solids by inducing acoustic cavitation, which enhances mass transfer and can lead to significantly higher yields and shorter reaction times.[2][3]

  • Microwave-assisted synthesis: Microwave irradiation can rapidly heat the reaction mixture, often leading to faster reactions and improved yields, sometimes even with reactants that have low solubility at lower temperatures.[4][5][6]

  • Solvent-free synthesis (Mechanochemistry): For reactants that are solids and insoluble in common solvents, techniques like ball milling can be used to carry out the reaction in a solvent-free environment.[7]

  • Phase-Transfer Catalysis (PTC): If your reactants are in two different immiscible liquid phases, a phase-transfer catalyst can be used to transport one reactant into the other phase so the reaction can occur.

Troubleshooting Guide: Poor Reactant Solubility

This guide addresses specific issues you might encounter related to poor reactant solubility during isoxazole synthesis.

Problem Possible Cause Suggested Solution(s)
Low or no product yield; starting materials remain. One or more reactants are not sufficiently soluble in the chosen solvent.1. Change the solvent: Experiment with a range of solvents with varying polarities.2. Use a co-solvent system: Add a co-solvent in which the insoluble reactant is more soluble.3. Increase the temperature: Gently heating the reaction mixture can increase the solubility of many compounds.4. Employ ultrasound or microwave irradiation: These techniques can often drive reactions to completion even with suspended solids.[2][4]
Reaction is very slow. Poor solubility is limiting the rate of reaction between the dissolved and undissolved reactants.1. Increase agitation: Ensure vigorous stirring to maximize the surface area of any undissolved solids.2. Apply ultrasound: Sonication can dramatically increase the reaction rate.[2]3. Use a suitable catalyst: A catalyst can lower the activation energy, potentially compensating for low reactant concentration in the solution phase.
Significant side product formation (e.g., nitrile oxide dimerization). The desired reaction is slow due to poor solubility, allowing side reactions to dominate.1. Improve solubility: Address the primary solubility issue using the methods above.2. Slow addition of reagents: If generating a reactive intermediate like a nitrile oxide in situ, add the precursor slowly to keep its concentration low, favoring reaction with the other reactant over dimerization.
Reactants are in two immiscible liquid phases. The reactants are partitioned into two different liquid phases.1. Use a phase-transfer catalyst: Select a catalyst appropriate for your reactants and solvent system.2. Use a co-solvent: Find a co-solvent that can homogenize the two phases.
One or more reactants are insoluble solids. The reactants are solids with very low solubility in all tested solvents.1. Consider solvent-free ball milling: This mechanochemical technique can be highly effective for solid-state reactions.[7]

Data on Overcoming Solubility Issues

The following tables provide quantitative data on how different techniques and solvent systems can improve the yield of isoxazole synthesis, particularly in cases where poor solubility is a challenge.

Table 1: Comparison of Ultrasound Irradiation vs. Conventional Heating for the Synthesis of 5-arylisoxazoles [2]

EntryReactant (Ar group)MethodReaction TimeYield (%)
14-ClC₆H₄Conventional Heating1.5 h75
24-ClC₆H₄Ultrasound30 min92
34-CH₃OC₆H₄Conventional Heating1.0 h80
44-CH₃OC₆H₄Ultrasound30 min96
52,4-diClC₆H₃Conventional Heating2.5 h65
62,4-diClC₆H₃Ultrasound45 min88

Table 2: Effect of Solvent on the Synthesis of a Pyrazole-Substituted Isoxazole

EntrySolventReaction TimeYield (%)
1Ethylene Glycol5 h48
2PEG 4005 h35
3Choline Chloride:Glycerol (1:2) (DES)2 h85

Experimental Workflows and Diagrams

Below are diagrams illustrating key experimental workflows and decision-making processes in addressing solubility issues during isoxazole synthesis.

G cluster_0 Troubleshooting Poor Reactant Solubility start Poor Reactant Solubility Observed solvent Modify Solvent System start->solvent Homogeneous reaction? energy Apply External Energy start->energy Solid suspension? ptc Use Phase-Transfer Catalyst start->ptc Immiscible liquids? solvent_free Consider Solvent-Free Method start->solvent_free Insoluble solids? change_solvent Change Solvent solvent->change_solvent Yes cosolvent Add Co-solvent solvent->cosolvent Yes des Use Deep Eutectic Solvent solvent->des Yes ultrasound Ultrasound Irradiation energy->ultrasound Yes microwave Microwave Heating energy->microwave Yes heating Increase Temperature energy->heating Yes ptc_action Add PTC Agent ptc->ptc_action Yes ball_milling Ball Milling solvent_free->ball_milling Yes success Improved Solubility & Yield change_solvent->success cosolvent->success des->success ultrasound->success microwave->success heating->success ptc_action->success ball_milling->success

Caption: Troubleshooting workflow for poor reactant solubility.

Detailed Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 5-(4-chlorophenyl)isoxazole [2]

This protocol describes the synthesis of a 5-arylisoxazole from a 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride using ultrasound irradiation.

Materials:

  • 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one

  • Hydroxylamine hydrochloride

  • Ethanol

  • Ultrasonic bath

Procedure:

  • In a round-bottom flask, dissolve 3-(dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a frequency of 40 kHz and a power of 300 W at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-45 minutes.

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to obtain the pure product.

Protocol 2: Isoxazole Synthesis in a Deep Eutectic Solvent (DES)

This protocol details the synthesis of a pyrazole-substituted isoxazole from the corresponding oxime in a choline chloride:glycerol deep eutectic solvent.

Materials:

  • Pyrazole aldehyde oxime

  • N-chlorosuccinimide (NCS)

  • Propargyl alcohol

  • Sodium ascorbate

  • Choline chloride

  • Glycerol

Procedure:

  • Prepare the deep eutectic solvent by mixing choline chloride and glycerol in a 1:2 molar ratio and heating gently until a clear, homogeneous liquid is formed.

  • To the DES, add the pyrazole aldehyde oxime (1 mmol), N-chlorosuccinimide (1.1 mmol), propargyl alcohol (1.2 mmol), and a catalytic amount of sodium ascorbate.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 2 hours.

  • Upon completion, add water to the reaction mixture to dissolve the DES.

  • The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.

  • Wash the product with water and dry.

Protocol 3: Solvent-Free Synthesis of 3,5-Disubstituted Isoxazoles via Ball Milling [7]

This protocol describes a mechanochemical approach for the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and hydroxyimidoyl chlorides without the use of a solvent.

Materials:

  • Terminal alkyne

  • Hydroxyimidoyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Cu/Al₂O₃ nanocomposite catalyst (optional, but can improve yield and scope)

  • Ball mill with stainless steel grinding jars and balls

Procedure:

  • To a stainless steel grinding jar, add the terminal alkyne (1.0 mmol), hydroxyimidoyl chloride (1.5 mmol), sodium carbonate (2.0 mmol), and the Cu/Al₂O₃ catalyst (if used).

  • Add stainless steel balls to the jar.

  • Mill the mixture at a specified frequency (e.g., 25 Hz) for 20-30 minutes.

  • After milling, open the jar in a well-ventilated fume hood.

  • Extract the contents of the jar with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture to remove any insoluble inorganic salts and the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography if necessary.

References

Preventing dimerization of nitrile oxide during 1,3-dipolar cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the dimerization of nitrile oxides during 1,3-dipolar cycloaddition reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the 1,3-dipolar cycloaddition of nitrile oxides, providing specific solutions in a question-and-answer format.

Problem 1: Significant formation of furoxan (dimer) byproduct, leading to low yield of the desired cycloadduct.

  • Possible Cause: The primary side reaction in these cycloadditions is the dimerization of the nitrile oxide to form a furoxan (1,2,5-oxadiazole-2-oxide).[1] This occurs because most nitrile oxides are highly reactive and unstable; in the absence of a dipolarophile or if the cycloaddition is slow, they will react with themselves.[1] The core of the issue is an instantaneous concentration of the nitrile oxide that is too high, allowing the rate of dimerization to compete with the rate of the desired cycloaddition.[1]

  • Solutions:

    • In Situ Generation: This is the most common and effective method to prevent dimerization.[1] The nitrile oxide is generated slowly from a stable precursor (e.g., an aldoxime or hydroxamoyl halide) in the presence of the dipolarophile. This ensures the nitrile oxide is trapped by the dipolarophile as it is formed, keeping its concentration low.[1][2]

    • Slow Addition of Reagents: If generating the nitrile oxide from a precursor, add the activating reagent (e.g., a base or an oxidant) slowly to the reaction mixture containing the precursor and the dipolarophile.[3] A technique known as "diffusion reagent mixing," where vapors of a volatile base like triethylamine are slowly introduced, can also effectively control the generation rate.[4]

    • Increase Dipolarophile Concentration: Using a higher concentration or an excess of the dipolarophile can increase the probability of the desired cycloaddition reaction occurring over dimerization.[2]

    • Enhance Dipolarophile Reactivity: Employ a more reactive dipolarophile. Generally, electron-deficient alkenes and alkynes are more reactive toward nitrile oxides.[2]

    • Optimize Reaction Temperature: Temperature control is critical. While higher temperatures can accelerate the desired cycloaddition, they can also promote nitrile oxide decomposition or dimerization.[2][5] For particularly unstable nitrile oxides, cooling the reaction may be necessary to suppress side reactions.[1] The optimal temperature should be determined empirically.[2]

Problem 2: Low or no yield of the desired isoxazoline/isoxazole product, even with minimal dimerization.

  • Possible Cause: The nitrile oxide intermediate may be decomposing, the reaction conditions may be suboptimal, or the reactants may be sterically hindered.

  • Solutions:

    • Verify Reagent Purity: Impurities in the starting materials, such as the aldoxime or hydroxamoyl chloride, can interfere with the generation of the nitrile oxide.[2]

    • Select an Appropriate Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[2] Protic solvents may react with the nitrile oxide.[2]

    • Maintain Low Temperatures: Nitrile oxides can be thermally unstable and prone to decomposition.[2] Performing the reaction at 0°C or lower can often minimize this decomposition pathway.[2]

    • Address Steric Hindrance: If the nitrile oxide precursor or the dipolarophile is sterically bulky, the cycloaddition may be slow.[2] In such cases, increasing the reaction time and/or temperature may be necessary to overcome the steric barrier.[2]

    • Analyze Byproducts: If the desired product is not forming, analyze the crude reaction mixture using techniques like NMR or LC-MS to identify other potential byproducts, which can provide clues about undesired reaction pathways.[2]

Troubleshooting Summary
ProblemPossible CauseRecommended Solution(s)
High Furoxan (Dimer) Formation High instantaneous concentration of nitrile oxide.Implement in situ generation of the nitrile oxide.[1] Use slow addition of the generating reagent.[3] Increase the concentration of the dipolarophile.[2]
Rate of dimerization is faster than cycloaddition.Use a more electron-deficient (more reactive) dipolarophile.[2] Optimize reaction temperature.[2]
Low or No Product Yield Decomposition of nitrile oxide.Maintain low reaction temperatures (e.g., 0°C).[2]
Impure starting materials.Verify the purity of all reagents and solvents.[2]
Inappropriate solvent.Use aprotic solvents such as THF, DCM, or dioxane.[2]
Steric hindrance.Increase reaction time and/or temperature; modify substrates if possible.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for generating nitrile oxides? A1: The most common methods involve the in situ generation from stable precursors. These include:

  • Dehydrohalogenation of hydroxamoyl halides: This classic method uses a base, such as triethylamine, to eliminate HCl from a hydroxamoyl chloride.[2]

  • Oxidation of aldoximes: A variety of oxidizing agents can be used, including sodium hypochlorite (bleach), N-bromosuccinimide (NBS), and hypervalent iodine reagents like iodobenzene diacetate.[1][2] More environmentally friendly methods using Oxone in combination with NaCl have also been developed.[6][7][8]

  • Dehydration of primary nitroalkanes: This method typically requires strong dehydrating agents like phenyl isocyanate.[9]

Q2: How does steric hindrance affect nitrile oxide dimerization? A2: Steric bulk on the substituent (R group) of the nitrile oxide (R-CNO) can significantly hinder the dimerization process.[2] Large, bulky groups make it sterically difficult for two nitrile oxide molecules to approach each other in the correct orientation for dimerization.[2] This is why nitrile oxides with very bulky substituents, such as a mesityl group, are often stable and can even be isolated.[2]

Q3: Can nitrile oxide dimerization be completely avoided? A3: While complete avoidance can be challenging, dimerization can often be minimized to a negligible level.[2] The most effective strategy is the in situ generation of the nitrile oxide in the presence of a highly reactive dipolarophile that rapidly traps the dipole in the desired [3+2] cycloaddition reaction.[2]

Q4: What is the role of the solvent in nitrile oxide cycloadditions? A4: The choice of solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred to avoid potential reactions with the dipole.[2] The solvent polarity can also affect the rates of both the desired cycloaddition and the undesired dimerization, making solvent screening a useful optimization step.[2]

Q5: Are there any catalysts for nitrile oxide cycloadditions? A5: Yes, Lewis acids have been used to catalyze nitrile oxide cycloadditions. For example, a chiral Lewis acid prepared from magnesium iodide and a bisoxazoline ligand has been shown to catalyze highly regio- and enantioselective cycloadditions to electron-deficient alkenes.[10] Such catalysts can enhance the rate of the desired cycloaddition, further disfavoring the dimerization pathway.

Experimental Protocols

Protocol: In Situ Generation of a Nitrile Oxide from an Aldoxime via Oxidation with Iodobenzene Diacetate

This protocol is adapted from a procedure shown to be effective for the synthesis of isoxazolines.[1]

Materials:

  • Aldoxime (1.0 equiv)

  • Olefin (dipolarophile) (1.5 equiv)

  • Iodobenzene diacetate (PhI(OAc)₂) (1.1 equiv)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA) (catalytic amount, e.g., 0.1 equiv)

Procedure:

  • In a round-bottom flask, dissolve the aldoxime (1.0 equiv) and the olefin (1.5 equiv) in methanol.

  • Add a catalytic amount of trifluoroacetic acid (TFA) (0.1 equiv) to the stirred solution at room temperature.

  • Add iodobenzene diacetate (1.1 equiv) in one portion to the stirred solution.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography on silica gel to isolate the desired isoxazoline product.

Visualizations

ReactionPathway cluster_precursors Precursors cluster_reaction Reaction Core cluster_products Products Precursor Aldoxime / Hydroxamoyl Halide NitOx Nitrile Oxide (R-C≡N⁺-O⁻) Precursor->NitOx In situ Generation Cycloadduct Desired Cycloadduct (Isoxazoline / Isoxazole) NitOx->Cycloadduct + Dipolarophile (Desired Pathway) Dimer Undesired Dimer (Furoxan) NitOx->Dimer + Nitrile Oxide (Side Reaction) TroubleshootingWorkflow start Low Yield and/or Furoxan Byproduct Detected check_dimer Is Furoxan the Major Byproduct? start->check_dimer cause_high_conc Cause: High Nitrile Oxide Concentration check_dimer->cause_high_conc Yes cause_decomposition Cause: Nitrile Oxide Decomposition check_dimer->cause_decomposition No solution_slow_gen Action: Implement Slow In Situ Generation cause_high_conc->solution_slow_gen solution_increase_dipolarophile Action: Increase Dipolarophile Concentration / Reactivity cause_high_conc->solution_increase_dipolarophile solution_temp Action: Lower Reaction Temperature (e.g., 0°C) cause_decomposition->solution_temp solution_check_reagents Action: Check Reagent Purity and Solvent Choice cause_decomposition->solution_check_reagents InSituWorkflow cluster_reactants Step 1: Combine Reactants cluster_generation Step 2: Generate Dipole cluster_outcome Step 3: Reaction & Isolation precursor Nitrile Oxide Precursor (e.g., Aldoxime) dipolarophile Dipolarophile (Alkene / Alkyne) slow_addition Slow Addition of Generating Reagent (e.g., Oxidant or Base) precursor->slow_addition solvent Aprotic Solvent (e.g., THF) dipolarophile->slow_addition solvent->slow_addition product High Yield of Desired Cycloadduct slow_addition->product

References

Influence of solvent and temperature on isoxazole synthesis yield and regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during isoxazole synthesis, with a particular focus on the influence of solvent and temperature on reaction yield and regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing isoxazoles?

A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1] Other methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]

Q2: How do solvent and temperature impact the yield and regioselectivity of isoxazole synthesis?

A2: Solvent and temperature are critical parameters that significantly influence the outcome of isoxazole synthesis.[1]

  • Solvent: The choice of solvent can affect reactant solubility, reaction rate, and, in the case of 1,3-dipolar cycloadditions, the regioselectivity of the addition.[1] For instance, in some cases, less polar solvents may favor the formation of a specific regioisomer.[2] In certain cyclocondensation reactions, switching from a protic solvent (like ethanol) to an aprotic solvent (like acetonitrile) can even invert the major regioisomer formed.[3]

  • Temperature: Optimizing the reaction temperature is crucial for controlling reaction kinetics. Excessively high temperatures can lead to the decomposition of starting materials or intermediates, such as the dimerization of nitrile oxides to form furoxans, resulting in lower yields.[1][2] Conversely, temperatures that are too low may lead to sluggish or incomplete reactions.[1] Lowering the reaction temperature can sometimes improve regioselectivity.[2]

Q3: My 1,3-dipolar cycloaddition is giving a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve the regioselectivity for the 3,5-isomer?

A3: Achieving high regioselectivity for the 3,5-disubstituted isoxazole is a common objective. The Huisgen 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes typically favors the 3,5-disubstituted isomer due to electronic and steric factors.[2] To enhance the formation of the 3,5-isomer, consider the following strategies:

  • Solvent Choice: Experiment with less polar solvents, as they can sometimes favor the desired isomer.[2]

  • Catalysis: The use of a copper(I) catalyst is a well-established method to achieve high regioselectivity for 3,5-disubstituted isoxazoles.[2][3]

  • Reaction Temperature: Lowering the reaction temperature can improve selectivity.[2]

  • Slow Generation of Nitrile Oxide: The slow, in-situ generation of the nitrile oxide can help maintain a low concentration of the dipole and improve selectivity.[2]

Q4: How can I favor the formation of the more challenging 3,4-regioisomer?

A4: The synthesis of 3,4-disubstituted isoxazoles is often more difficult than their 3,5-disubstituted counterparts.[2] Here are some strategies that can be employed:

  • Use of Internal Alkynes: While terminal alkynes strongly favor the 3,5-isomer, internal alkynes can provide access to 3,4,5-trisubstituted isoxazoles.[2]

  • Alternative Synthetic Routes:

    • Enamine-based [3+2] Cycloaddition: A metal-free approach involving the [3+2] cycloaddition of in-situ generated nitrile oxides with enamines has been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[2]

    • Cyclocondensation of β-Enamino Diketones: The reaction of β-enamino diketones with hydroxylamine hydrochloride can be tuned to selectively produce 3,4-disubstituted isoxazoles, often with the use of a Lewis acid like BF₃·OEt₂.[2][3]

Troubleshooting Guide

Problem 1: Low Yield in Isoxazole Synthesis

  • Possible Cause: Decomposition of the nitrile oxide intermediate.

    • Solution: Nitrile oxides can be unstable and prone to dimerization to form furoxans.[2] To mitigate this, generate the nitrile oxide in-situ at a low temperature and ensure it reacts promptly with the dipolarophile.[2]

  • Possible Cause: Suboptimal reaction conditions.

    • Solution:

      • Solvent: The choice of solvent is critical. For some reactions, like the enamine cycloaddition for 3,4-disubstituted isoxazoles, non-polar solvents give higher yields.[2]

      • Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. Optimization of the temperature is key.[2]

      • Base: When generating nitrile oxides from hydroximoyl halides, the choice and stoichiometry of the base (e.g., triethylamine) are important.[2]

  • Possible Cause: Low reactivity of starting materials.

    • Solution: Electron-poor alkynes may react sluggishly. The use of a catalyst, such as a copper(I) salt, can often accelerate the reaction.[2] Steric hindrance on either the nitrile oxide or the alkyne can also significantly reduce the reaction rate.[2]

Problem 2: Poor Regioselectivity

  • Possible Cause: Suboptimal reaction conditions.

    • Solution:

      • Solvent: The polarity of the solvent can influence the regiochemical outcome.[3] In the cyclocondensation of β-enamino diketones, polar protic solvents like ethanol may favor one regioisomer, while aprotic solvents like acetonitrile may favor another.[3]

      • Temperature: Lowering the reaction temperature can sometimes enhance regioselectivity.[2]

  • Possible Cause: Inherent electronic or steric properties of the substrates.

    • Solution: The electronic nature of the substituents on your starting materials plays a crucial role.[3] For instance, electron-withdrawing groups on a β-enamino diketone can lead to high regioselectivity.[3]

  • Possible Cause: Inappropriate catalyst or lack thereof.

    • Solution: Metal catalysts, such as copper(I), are known to promote high regioselectivity in the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes.[3] Lewis acids like BF₃·OEt₂ can also be used to direct the regiochemistry in certain reactions.[2][3]

Data Presentation

Table 1: Influence of Solvent on the Regioselective Synthesis of Isoxazoles from β-Enamino Diketones

EntrySolventProduct Ratio (2a:3a)Yield of 2a (%)
1EtOH1:1.140
2MeCN1.5:160
3THF1.2:155
4Toluene1:145
5CH₂Cl₂1.1:150

Data adapted from a study on the cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride.[4]

Table 2: Effect of Temperature on Isoxazole Synthesis Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
125 (Room Temp)2465
202475
3501250 (with side products)
4-204870

Illustrative data based on general principles of nitrile oxide stability and reaction kinetics.

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

To a mixture of the terminal alkyne (1.0 mmol), the aldoxime (1.1 mmol), and a copper(I) source such as copper(I) iodide (5 mol%) in a suitable solvent (e.g., THF or toluene) is added a base (e.g., triethylamine, 1.5 mmol).[2] If starting from an oxime, an in-situ method for nitrile oxide generation is preferred. To the mixture of the alkyne, oxime, and catalyst, add N-chlorosuccinimide (1.2 mmol) portion-wise at 0 °C. The reaction mixture is stirred at room temperature (or heated if necessary) and monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The crude product is purified by column chromatography to afford the 3,5-disubstituted isoxazole.[2]

Protocol 2: Regioselective Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition

To a solution of the aldehyde (1.0 mmol) and pyrrolidine (1.2 mmol) in a non-polar solvent such as toluene (5 mL) is added the N-hydroximidoyl chloride (1.1 mmol).[2] Triethylamine (1.5 mmol) is added dropwise to the mixture at room temperature. The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC. Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the 3,4-disubstituted isoxazole.[2]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product start_alkyne Alkyne cycloaddition [3+2] Cycloaddition start_alkyne->cycloaddition start_nitrile_precursor Nitrile Oxide Precursor (e.g., Aldoxime) in_situ_generation In-situ Generation of Nitrile Oxide start_nitrile_precursor->in_situ_generation in_situ_generation->cycloaddition quench Quench Reaction cycloaddition->quench extract Extraction quench->extract purify Column Chromatography extract->purify isoxazole Isoxazole purify->isoxazole troubleshooting_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Reaction Yield cause1 Nitrile Oxide Decomposition start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Low Reactant Reactivity start->cause3 solution1a Lower Temperature cause1->solution1a solution1b In-situ Generation cause1->solution1b solution2a Optimize Solvent cause2->solution2a solution2b Optimize Temperature cause2->solution2b solution3a Use Catalyst (e.g., Cu(I)) cause3->solution3a end Improved Yield solution1a->end solution1b->end solution2a->end solution2b->end solution3a->end

References

Optimizing base and solvent conditions for SNAr reactions of 5-nitroisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for optimizing base and solvent conditions in the Nucleophilic Aromatic Substitution (SNAr) reactions of 5-nitroisoxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the SNAr reaction of 5-nitroisoxazoles, offering potential causes and solutions in a question-and-answer format.

Question: Why is my reaction yield low or the reaction incomplete?

Answer: Low yields or incomplete conversion in SNAr reactions of 5-nitroisoxazoles can stem from several factors related to base and solvent selection, as well as reactant solubility.

  • Inappropriate Base: The choice of base is critical. Weak bases may not sufficiently deprotonate the nucleophile, leading to a slow or stalled reaction. For instance, in the reaction of 5-nitroisoxazole with 1,3-propanediamine, using weaker bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) resulted in very low yields (5%).[1] A stronger, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is often more effective.

  • Suboptimal Solvent: The solvent plays a crucial role in solvating the reactants and influencing reaction rates. Polar aprotic solvents like acetonitrile (CH₃CN) and dimethyl sulfoxide (DMSO) are generally preferred for SNAr reactions as they can accelerate the reaction rate.[2] However, the solubility of all reactants must be considered. In some cases, a switch to a less nucleophilic solvent like tert-butanol (tBuOH) can significantly improve yields, as demonstrated in the reaction with aliphatic diamines where the yield jumped from 36% in ethanol to 77% in tBuOH.[1]

  • Solubility Issues: Poor solubility of the starting 5-nitroisoxazole or the nucleophile in the chosen solvent can lead to an incomplete reaction. For example, the reaction of an amide-substituted 5-nitroisoxazole with hydroquinone was incomplete in acetonitrile at room temperature due to the low solubility of the starting material.[1][3] In such cases, heating the reaction mixture may be necessary. Refluxing the reaction in acetonitrile for 6 hours resulted in a 74% yield.[4]

  • Reaction Temperature and Time: SNAr reactions of 5-nitroisoxazoles can be sensitive to temperature. While many reactions proceed at room temperature, some may require heating to achieve a reasonable rate and yield.[3][5] Reaction times can also be extensive, with some reactions requiring up to 48 hours for completion.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Question: I am observing the formation of multiple products or significant side reactions. What could be the cause?

Answer: The formation of side products often indicates issues with the choice of base, solvent, or reaction conditions.

  • Competitive Nucleophilic Attack by Solvent: Using nucleophilic solvents like alcohols (e.g., ethanol) can lead to the formation of undesired byproducts where the solvent itself acts as a nucleophile. A switch to a non-nucleophilic or less nucleophilic solvent such as acetonitrile, THF, or tBuOH is recommended.[1][4] The use of tBuOH was found to significantly improve the yield of the desired product in reactions with aliphatic diamines and disulfides, which were prone to forming complex mixtures in other solvents.[3]

  • Base-Induced Degradation: Some 5-nitroisoxazole derivatives can be sensitive to strongly basic conditions, which may lead to decomposition of the isoxazole ring.[4] Using a hindered, non-nucleophilic organic base like DIPEA can mitigate this issue. If degradation persists, exploring milder bases may be necessary.

  • Reaction with Bifunctional Nucleophiles: When using nucleophiles with two reactive sites (e.g., diamines, dithiols), there is a possibility of forming polymeric materials or complex mixtures if the reaction conditions are not optimized. Careful control of stoichiometry and slow addition of the limiting reagent can sometimes help. The choice of solvent is also critical, with tBuOH proving effective for these types of reactions.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for an SNAr reaction with a 5-nitroisoxazole?

A1: A good starting point is to use N,N-Diisopropylethylamine (DIPEA) as the base in acetonitrile (CH₃CN) as the solvent at room temperature.[1][3] This combination has been shown to be effective for a range of nucleophiles. However, optimization is often necessary based on the specific substrates.

Q2: How does the substituent on the isoxazole ring affect the reaction?

A2: The nature of the substituent at the 3-position of the isoxazole ring can influence the reactivity and solubility of the 5-nitroisoxazole. Electron-withdrawing groups (EWGs) at this position can further activate the ring towards nucleophilic attack. The solubility of the starting material, which is influenced by the substituent, is a key factor in solvent selection. For instance, 5-nitroisoxazoles with ester groups have been shown to react smoothly in acetonitrile at room temperature, while those with amide groups may have lower solubility and require heating.[3][6]

Q3: Which nucleophiles are suitable for this reaction?

A3: A broad range of nucleophiles can be used in SNAr reactions with 5-nitroisoxazoles. Successful examples include O,O-, N,N-, and S,S-bis(nucleophiles) such as hydroquinone, diamines, and dithiols.[3] The nucleophilicity of the attacking species is a key determinant of the reaction rate.

Q4: Is an inert atmosphere necessary for these reactions?

A4: While not always explicitly stated for all variations, it is good laboratory practice to conduct reactions involving strong bases and sensitive substrates under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric moisture and oxygen.[7]

Data Presentation

Table 1: Optimization of Reaction Conditions for 5-nitroisoxazole 1a with 1,3-propanediamine [1]

EntryBaseSolventReaction TimeTemperature (°C)Yield (%)
1Cs₂CO₃CH₃CN7 days205
2K₂CO₃CH₃CN/H₂O48 h205
3DIPEACH₃CN96 h20-
4DIPEACH₃CN2 h8016
5Et₃NTHF48 h2015
6DIPEAEtOH48 h2036
7DIPEAtBuOH48 h2077

Table 2: Summary of Successful Reaction Conditions for Various Nucleophiles [1][3]

5-Nitroisoxazole ReactantNucleophileBaseSolventConditionsYield (%)
Ester-substitutedHydroquinoneDIPEACH₃CNr.t., 48 hGood
Amide-substitutedHydroquinoneDIPEACH₃CNreflux, 2 h74
Ester/Amide-substitutedDiaminesDIPEAtBuOHr.t., 48 hGood
Ester/Amide-substitutedDithiolsDIPEAtBuOHr.t., 48 hGood

Experimental Protocols

General Protocol for the SNAr Reaction of 5-Nitroisoxazoles with Bis(nucleophiles) [3]

  • To a solution of the 5-nitroisoxazole (0.2 mmol) in the appropriate solvent (3 mL), add the bis(nucleophile) (0.2 mmol) and N,N-Diisopropylethylamine (DIPEA) (0.4 mmol, 52 mg, 0.070 mL) sequentially.

    • For hydroquinone as the nucleophile, use acetonitrile (CH₃CN) as the solvent.

    • For diamines or dithiols as nucleophiles, use tert-butanol (tBuOH) as the solvent.

  • Stir the resulting mixture at room temperature for 48 hours or at reflux for 2 hours (in the case of less soluble amide-substituted 5-nitroisoxazoles).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent in vacuo.

  • Purify the crude product by column chromatography to obtain the desired substituted isoxazole.

Visualizations

experimental_workflow start Start reagents 1. Combine Reactants - 5-Nitroisoxazole - Nucleophile - Base (e.g., DIPEA) start->reagents solvent 2. Add Solvent (e.g., CH3CN or tBuOH) reagents->solvent reaction 3. Stir Reaction Mixture (Room Temp or Reflux) solvent->reaction monitoring 4. Monitor Progress (TLC) reaction->monitoring workup 5. Reaction Workup (Solvent Evaporation) monitoring->workup Reaction Complete purification 6. Purify Product (Column Chromatography) workup->purification end End purification->end

Caption: A typical experimental workflow for the SNAr reaction of 5-nitroisoxazoles.

troubleshooting_guide start Low Yield or Incomplete Reaction? check_solubility Is the starting material fully dissolved? start->check_solubility Yes check_base Is the base strong enough? (e.g., DIPEA) check_solubility->check_base Yes heat_reaction Action: Increase temperature or reflux. check_solubility->heat_reaction No check_solvent Observing side products? check_base->check_solvent Yes stronger_base Action: Use a stronger, non-nucleophilic base. check_base->stronger_base No change_solvent_side_products Action: Switch to a less nucleophilic solvent (e.g., tBuOH). check_solvent->change_solvent_side_products Yes solution Improved Yield check_solvent->solution No heat_reaction->solution change_solvent_solubility Action: Change to a solvent with better solubility. change_solvent_solubility->solution stronger_base->solution change_solvent_side_products->solution

Caption: Troubleshooting logic for low-yield SNAr reactions of 5-nitroisoxazoles.

References

Validation & Comparative

Comparative study of isoxazole synthesis via 1,3-dipolar cycloaddition vs. condensation reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of the isoxazole ring is a cornerstone of medicinal chemistry. This five-membered heterocycle is a privileged scaffold found in numerous pharmaceuticals. The two most prominent methods for its construction are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine. This guide provides a head-to-head comparison of these synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for a given research objective.

At a Glance: Key Differences

Feature1,3-Dipolar CycloadditionCondensation Reactions
General Approach [3+2] cycloaddition of a nitrile oxide and a dipolarophile (e.g., alkyne).Cyclocondensation of a 1,3-dicarbonyl compound (or equivalent) with hydroxylamine.
Key Intermediates Nitrile oxides (often generated in situ).Oxime or enamine intermediates.
Regioselectivity Generally high, favoring 3,5-disubstituted isoxazoles with terminal alkynes. Can be controlled with catalysts.Can be problematic with unsymmetrical dicarbonyls, but modern methods using β-enamino ketones offer excellent control.
Versatility High; tolerates a wide range of functional groups on both starting materials.[1]Good, with modern variations accommodating diverse substitution patterns.
Reaction Conditions Often mild and can be performed in one-pot procedures.[1]Varies from classical harsh conditions to milder, modern protocols.

Reaction Mechanisms and Workflows

1,3-Dipolar Cycloaddition (Huisgen Cycloaddition)

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for constructing the isoxazole ring. This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1] A key feature of this method is the in situ generation of the often unstable nitrile oxide intermediate from stable precursors like aldoximes or primary nitro compounds.[1]

The reaction is a concerted, pericyclic process where the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne participate in a cycloaddition.[1] This concerted mechanism leads to a high degree of stereospecificity. The regioselectivity, which dictates the substitution pattern on the final isoxazole ring, is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne.[1] For terminal alkynes, the reaction typically yields 3,5-disubstituted isoxazoles.

G cluster_cycloaddition 1,3-Dipolar Cycloaddition Workflow start Aldoxime/Nitroalkane Precursor nitrile_oxide In situ Generation of Nitrile Oxide start->nitrile_oxide Oxidation/ Dehydration cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Alkyne (Dipolarophile) alkyne->cycloaddition isoxazole Isoxazole Product cycloaddition->isoxazole

Workflow for 1,3-Dipolar Cycloaddition
Condensation Reactions

The classical approach, often referred to as the Claisen isoxazole synthesis, involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. While effective, the use of unsymmetrical β-diketones often leads to the formation of a mixture of regioisomers, which is a significant drawback.

However, modern adaptations using β-enamino diketones or other activated dicarbonyl equivalents have transformed this method into a powerful tool for the regioselective synthesis of variously substituted isoxazoles. By modifying the reaction conditions (e.g., solvent, temperature, and the use of Lewis acids), specific regioisomers can be selectively synthesized.

G cluster_condensation Condensation Reaction Workflow dicarbonyl β-Dicarbonyl or β-Enamino Ketone condensation Condensation dicarbonyl->condensation hydroxylamine Hydroxylamine hydroxylamine->condensation cyclization Intramolecular Cyclization & Dehydration condensation->cyclization Oxime/Enamine Intermediate isoxazole Isoxazole Product cyclization->isoxazole

Workflow for Condensation Reactions

Quantitative Performance Comparison

The choice of synthetic route often depends on the desired substitution pattern and the required efficiency. Below is a comparison of yields and reaction conditions for the synthesis of representative isoxazoles.

Head-to-Head Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
MethodStarting MaterialsKey Reagents/CatalystSolventTemp.TimeYield
1,3-Dipolar Cycloaddition Benzaldehyde oxime, Ethyl acetoacetateChloramine-TEthanol10°C6 hNot specified, but crystals obtained
Condensation Ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate, Hydroxylamine hydrochloridePyridineEthanolRoom Temp.2 hGood (not quantified)
Synthesis of 3,5-Disubstituted Isoxazoles
MethodR1R2ConditionsYieldRef.
1,3-Dipolar Cycloaddition PhenylPhenylBenzaldehyde, Phenylacetylene, NCS, NaOH, ChCl:urea (DES)85%[1]
1,3-Dipolar Cycloaddition 4-MethoxyphenylPhenyl4-Methoxybenzaldehyde, Phenylacetylene, NCS, NaOH, ChCl:urea (DES)92%[1]
1,3-Dipolar Cycloaddition 4-NitrophenylPhenyl4-Nitrobenzaldehyde, Phenylacetylene, NCS, NaOH, ChCl:urea (DES)75%[1]
Condensation PhenylMethyl1-Phenyl-1,3-butanedione, Hydroxylamine hydrochloride, Ethanol(Mixture of regioisomers)General knowledge
Condensation (Domino) PhenylMethyl(E)-4-nitro-4-phenylbut-3-en-2-one, SnCl2·2H2O, Ethyl acetate85%[2]
Condensation (Domino) 4-ChlorophenylMethyl(E)-4-(4-chlorophenyl)-4-nitrobut-3-en-2-one, SnCl2·2H2O, Ethyl acetate82%[2]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate via 1,3-Dipolar Cycloaddition

This protocol is adapted from the synthesis of the title compound as described in the literature.

Reaction Setup: In a round-bottom flask, a mixture of benzaldehyde oxime (1 g, 8.33 mmol), chloramine-T (2.33 g, 8.33 mmol), and freshly distilled ethyl acetoacetate (2.16 g, 16.6 mmol) in ethyl alcohol (20 ml) is prepared.

Reaction: The reaction mixture is stirred at 10°C for approximately 6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion of the reaction, the solvent is evaporated under vacuum. The resulting solid is recrystallized from hot ethanol to yield single crystals of the title compound.

Protocol 2: Regioselective Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate via Condensation

This protocol demonstrates a modern, regioselective condensation approach using a β-enamino diketone precursor.[1]

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-(1-(dimethylamino)ethylidene)-3-oxo-3-phenylpropanoate (1.0 mmol) in ethanol (10 mL). Add hydroxylamine hydrochloride (1.2 mmol) and pyridine (1.2 mmol) to the solution.[1]

Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Add water (15 mL) to the residue and extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired regioisomer, ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.[1]

Advantages and Disadvantages

1,3-Dipolar Cycloaddition

Advantages:

  • High Versatility: A wide range of functional groups on both the alkyne and the nitrile oxide precursor are tolerated.[1]

  • High Regioselectivity: The reaction of terminal alkynes with nitrile oxides generally yields 3,5-disubstituted isoxazoles with high regioselectivity.[1] Copper(I)-catalyzed "click" versions of this reaction are particularly reliable in this regard.

  • Mild Conditions: Many cycloaddition reactions can be carried out under mild, often one-pot, conditions.[1]

  • Stereospecificity: Due to the concerted mechanism, the stereochemistry of the dipolarophile is retained in the product (relevant for the synthesis of isoxazolines from alkenes).

Disadvantages:

  • Nitrile Oxide Instability: Nitrile oxides can be unstable and prone to dimerization to form furoxans, especially when electron-rich. This necessitates their in situ generation.

  • Regiocontrol with Internal Alkynes: While highly regioselective with terminal alkynes, reactions with unsymmetrical internal alkynes can lead to mixtures of regioisomers.

Condensation Reactions

Advantages:

  • Readily Available Starting Materials: β-Dicarbonyl compounds and hydroxylamine are common and often inexpensive starting materials.

  • Excellent Regiocontrol with Modern Methods: The use of β-enamino diketones and the ability to tune reaction conditions (solvents, Lewis acids) allow for the highly regioselective synthesis of various substituted isoxazoles.

  • Scalability: Classical condensation reactions are often amenable to large-scale synthesis.

Disadvantages:

  • Poor Regiocontrol in Classical Methods: The condensation of simple, unsymmetrical β-diketones with hydroxylamine often results in a difficult-to-separate mixture of regioisomers.

  • Harsher Conditions (Classical): Some classical condensation methods may require harsher conditions (e.g., strong acids or bases, high temperatures) compared to many 1,3-dipolar cycloadditions.

Conclusion

Both 1,3-dipolar cycloaddition and condensation reactions are highly effective and versatile methods for the synthesis of isoxazoles. The choice between the two is contingent on the desired substitution pattern, the availability of starting materials, and the specific requirements of the synthetic target.

The 1,3-dipolar cycloaddition is often the method of choice for the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes, offering mild conditions and broad functional group tolerance. In contrast, while classical condensation reactions with simple β-diketones are hampered by poor regioselectivity, modern adaptations using β-enamino diketones have emerged as a powerful strategy for the controlled and regioselective synthesis of a wider variety of substituted isoxazoles. For drug development professionals and researchers, a thorough understanding of the nuances of each method is crucial for the efficient and strategic construction of novel isoxazole-containing molecules.

References

A Comparative Analysis of Cytotoxicity: 4-Nitroisoxazole Platinum Complexes Versus the Benchmark Cisplatin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing quest for more effective and less toxic anticancer agents, researchers have turned their attention to novel platinum-based compounds. This guide provides a detailed comparison of the cytotoxic profiles of newly synthesized 4-nitroisoxazole platinum(II) complexes against the widely used chemotherapeutic drug, cisplatin. The data presented here, sourced from peer-reviewed studies, offers valuable insights for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Profile

The in vitro cytotoxicity of a cis- (Complex 1) and a trans-isomer (Complex 2) of a this compound platinum(II) complex was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), ES-2 (ovarian carcinoma), and A-549 (lung adenocarcinoma). The results, presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), are summarized below and compared with the activity of cisplatin under both normoxic and hypoxic conditions.[1]

CompoundCell LineIC50 (µM) - NormoxiaIC50 (µM) - Hypoxia
Complex 1 (cis-isomer) MCF-710.3 ± 1.511.2 ± 1.9
ES-214.2 ± 2.115.8 ± 2.5
A-5499.8 ± 1.210.5 ± 1.7
Complex 2 (trans-isomer) MCF-71.5 ± 0.2 1.8 ± 0.3
ES-23.2 ± 0.5 3.9 ± 0.6
A-5492.1 ± 0.3 2.5 ± 0.4
Cisplatin MCF-715.6 ± 2.316.5 ± 2.8
ES-213.9 ± 2.014.8 ± 2.2
A-54912.4 ± 1.818.9 ± 3.1

Key Findings:

  • The trans-isomer, Complex 2, demonstrated significantly higher cytotoxic activity than cisplatin across all three tested cancer cell lines under both normoxic and hypoxic conditions.[1]

  • The cis-isomer, Complex 1, exhibited superior cytotoxicity to cisplatin against the MCF-7 and A-549 cell lines in normoxic conditions and showed comparable activity against the ES-2 cell line.[1]

  • Notably, the this compound platinum complexes, particularly the trans-isomer, show promise for further investigation as potential anticancer agents.

Experimental Protocols

The cytotoxicity data was obtained using the Sulforhodamine B (SRB) assay, a colorimetric method that estimates cell number by staining total cellular protein.

Sulforhodamine B (SRB) Assay Protocol: [2][3][4][5]

  • Cell Seeding: Adherent cancer cells are seeded in 96-well microtiter plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with serial dilutions of the this compound platinum complexes and cisplatin and incubated for a further 48-72 hours.

  • Cell Fixation: Following incubation, the cell monolayers are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. A 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.

  • Washing: Unbound dye is removed by washing the plates four times with 1% (v/v) acetic acid.

  • Solubilization: The plates are air-dried, and the protein-bound dye is solubilized by adding 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader. The IC50 values are then calculated from dose-response curves.

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the established signaling pathway of cisplatin-induced apoptosis.

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Cancer Cell Lines (MCF-7, ES-2, A-549) seeding Seed cells in 96-well plates cell_culture->seeding incubation1 Incubate 24h (Cell Attachment) seeding->incubation1 treatment Add compounds to wells incubation1->treatment drug_prep Prepare serial dilutions of Complex 1, Complex 2, & Cisplatin drug_prep->treatment incubation2 Incubate 48-72h treatment->incubation2 fixation Fix cells with TCA incubation2->fixation staining Stain with SRB fixation->staining washing Wash with Acetic Acid staining->washing solubilization Solubilize dye with Tris base washing->solubilization readout Measure Absorbance (510 nm) solubilization->readout calculation Calculate IC50 values readout->calculation

Caption: Experimental workflow for comparing the cytotoxicity of platinum complexes using the SRB assay.

cisplatin_pathway cluster_entry Cellular Uptake & Activation cluster_damage DNA Damage & Response cluster_signaling Signal Transduction cluster_apoptosis Apoptosis Execution cisplatin Cisplatin uptake Cellular Uptake cisplatin->uptake aquation Aquation (Activation) uptake->aquation dna_adducts Formation of DNA Adducts aquation->dna_adducts ddr DNA Damage Response (ATR, p53, p73 activation) dna_adducts->ddr mapk MAPK Pathway Activation ddr->mapk mitochondria Mitochondrial Pathway (Bax/Bcl-2, Cytochrome c release) ddr->mitochondria er_stress ER Stress Pathway ddr->er_stress caspase_activation Caspase Cascade Activation (Caspase-9, Caspase-3) mapk->caspase_activation mitochondria->caspase_activation er_stress->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified signaling pathway of cisplatin-induced apoptosis.

Mechanism of Action Insights

Cisplatin primarily exerts its cytotoxic effects by forming DNA adducts, which trigger a cascade of cellular events leading to apoptosis (programmed cell death).[2][6][7] This process involves the activation of several signal transduction pathways, including those mediated by ATR, p53, and MAP kinases.[2]

While the precise mechanism of the novel this compound platinum complexes is still under investigation, the superior activity of the trans-isomer (Complex 2) is particularly noteworthy. Historically, trans-platinum complexes were considered inactive. However, recent research has shown that certain trans-platinum compounds can induce cytotoxicity through mechanisms that may differ from cisplatin, potentially involving different types of DNA adducts or interactions with other cellular targets. The steric hindrance provided by the planar ligands in these novel complexes may also influence their reactivity and cellular uptake.

Conclusion

The preliminary data on this compound platinum(II) complexes, especially the trans-isomer, are highly encouraging. Their enhanced cytotoxicity compared to cisplatin in several cancer cell lines warrants further investigation into their mechanism of action, safety profile, and in vivo efficacy. These findings underscore the potential of exploring non-traditional platinum complex geometries in the development of next-generation anticancer therapeutics.

References

4-Nitroisoxazole Derivatives Demonstrate Superior Antibacterial Efficacy Against Plant Pathogens Compared to Bismerthiazol

Author: BenchChem Technical Support Team. Date: December 2025

A recent study has revealed that novel 4-nitro-3-phenylisoxazole derivatives exhibit significantly higher in vitro antibacterial activity against several key plant pathogenic bacteria than the commercially used bactericide, bismerthiazol. These findings suggest a promising new class of compounds for the development of more effective crop protection agents.

Researchers synthesized a series of thirty-five polysubstituted phenylisoxazole compounds and evaluated their efficacy against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice, as well as Pseudomonas syringae pv. actinidiae (Psa) and Xanthomonas axonopodis pv. citri (Xac), which are responsible for diseases in kiwi fruit and citrus, respectively. The study found that specifically the 4-nitro-3-phenylisoxazole derivatives displayed much better antibacterial activities than the positive control, bismerthiazol[1][2][3][4][5][6].

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of the most potent 4-nitro-3-phenylisoxazole derivatives and bismerthiazol was quantified by determining their half-maximal effective concentration (EC50) values. The results, summarized in the table below, clearly indicate the superior performance of the novel derivatives, with some compounds showing activity at significantly lower concentrations than bismerthiazol.

CompoundTarget PathogenEC50 (μg/mL)[1]
4-Nitroisoxazole Derivatives
5oXanthomonas oryzae (Xoo)15.6 ± 4.1
Pseudomonas syringae (Psa)39.0 ± 3.5
Xanthomonas axonopodis (Xac)46.7 ± 2.3
5pXanthomonas oryzae (Xoo)9.1 ± 0.8
Pseudomonas syringae (Psa)25.4 ± 1.9
Xanthomonas axonopodis (Xac)30.5 ± 2.5
5qXanthomonas oryzae (Xoo)12.3 ± 1.1
Pseudomonas syringae (Psa)33.1 ± 2.8
Xanthomonas axonopodis (Xac)38.7 ± 3.1
Bismerthiazol Xanthomonas oryzae (Xoo)73.9 ± 1.1
Pseudomonas syringae (Psa)29.3 ± 1.7
Xanthomonas axonopodis (Xac)78.8 ± 6.6

Experimental Protocols

The in vitro antibacterial activity of the synthesized compounds was determined using a standard broth dilution method.

Bacterial Strains and Culture Conditions: The bacterial strains Xanthomonas oryzae pv. oryzae, Pseudomonas syringae pv. actinidiae, and Xanthomonas axonopodis pv. citri were used in this study. The bacteria were cultured on nutrient agar (NA) medium at 28°C. For the assays, bacterial suspensions were prepared in nutrient broth (NB) and their concentrations were adjusted to approximately 1 × 10^6 colony-forming units (CFU)/mL.

In Vitro Antibacterial Assay: The synthesized compounds and bismerthiazol were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. A series of dilutions were then prepared in 96-well microtiter plates with nutrient broth to achieve final concentrations ranging from 100 µg/mL to 0.78 µg/mL. An equal volume of the bacterial suspension was added to each well. The plates were incubated at 28°C for 24-48 hours. The lowest concentration of a compound that completely inhibited visible bacterial growth was recorded as the Minimum Inhibitory Concentration (MIC). The EC50 values were then calculated from the dose-response curves.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (Xoo, Psa, Xac) inoculation Inoculation with Bacterial Suspension bacterial_culture->inoculation compound_prep Compound Preparation (4-Nitroisoxazoles & Bismerthiazol) serial_dilution Serial Dilution in 96-well plates compound_prep->serial_dilution serial_dilution->inoculation incubation Incubation (28°C, 24-48h) inoculation->incubation mic_determination MIC Determination incubation->mic_determination ec50_calculation EC50 Calculation mic_determination->ec50_calculation

Experimental workflow for in vitro antibacterial activity screening.

Mechanism of Action

While the precise molecular target of the this compound derivatives is yet to be fully elucidated, their chemical structure, particularly the nitro group, is a common feature in other antimicrobial agents and is often associated with the generation of reactive nitrogen species that can damage cellular components.

Bismerthiazol, on the other hand, is known to act as a systemic fungicide and bactericide.[7] Its mechanism of action is believed to involve not only direct antimicrobial properties but also the induction of host defense responses in plants. It has been shown to enhance the production of hydrogen peroxide (H₂O₂) and the expression of defense-related genes in rice plants upon infection with Xanthomonas oryzae. This dual action of direct antimicrobial effect and stimulation of the plant's innate immunity contributes to its protective effect.

bismerthiazol_mechanism cluster_direct Direct Action cluster_indirect Indirect Action (Host Plant) bismerthiazol Bismerthiazol inhibition Inhibition of Bacterial Growth bismerthiazol->inhibition plant_cell Plant Cell bismerthiazol->plant_cell Induces pathogen Bacterial Pathogen (e.g., Xoo) pathogen->inhibition defense_genes Defense-Related Gene Expression plant_cell->defense_genes h2o2 H₂O₂ Production plant_cell->h2o2 resistance Enhanced Plant Resistance defense_genes->resistance h2o2->resistance

Proposed mechanism of action for bismerthiazol.

References

Validation of 4-nitroisoxazole derivative structures using NMR, HRMS, and X-ray techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and materials science, the unequivocal confirmation of a molecule's structure is paramount. For novel 4-nitroisoxazole derivatives, a class of compounds with significant therapeutic potential, a multi-technique approach to structural validation is the gold standard. This guide provides a comparative analysis of three powerful analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray crystallography—in the robust characterization of these heterocyclic compounds.

The synthesis of novel compounds, such as the 4-nitro-3-phenylisoxazole derivatives discussed herein, necessitates rigorous structural proof. While NMR and HRMS provide essential information about the connectivity and elemental composition, X-ray crystallography offers the definitive three-dimensional structure. A recent study on polysubstituted phenylisoxazoles highlighted an instance where HRMS data was inconsistent, necessitating X-ray diffraction analysis to unambiguously confirm the proposed structures.[1] This underscores the synergistic nature of these techniques in modern chemical research.

Comparative Data Analysis

To illustrate the distinct yet complementary information provided by each technique, data for two representative this compound derivatives are presented below.

Table 1: Spectroscopic and Spectrometric Data

CompoundTechniqueData
4-nitro-3-phenylisoxazole (5o) ¹H NMR (400 MHz, CDCl₃)δ 9.37 (s, 1H), 7.73 – 7.65 (m, 2H), 7.58 – 7.51 (m, 3H)
¹³C NMR (100 MHz, DMSO-d₆)δ 164.0, 156.6, 134.2, 131.3, 129.9, 129.0, 125.6
HRMS (ESI)Inconsistent results reported, structure confirmed by analogy and X-ray of derivatives.[1]
3-(2-fluorophenyl)-4-nitroisoxazole (5p) ¹H NMR (400 MHz, CDCl₃)δ 9.36 (s, 1H), 7.62 – 7.54 (m, 2H), 7.32 (m, 1H), 7.25 – 7.21 (m, 1H)
¹³C NMR (100 MHz, DMSO-d₆)δ 163.9, 161.1, 159.1, 152.3, 134.1 (d, J = 8.2 Hz), 131.8, 125.5, 116.5 (d, J = 20.6 Hz), 113.9 (d, J = 14.4 Hz)
HRMS (ESI)Inconsistent results reported, structure confirmed by X-ray crystallography.[1]

Table 2: X-ray Crystallographic Data for 3-(2-fluorophenyl)-4-nitroisoxazole (5p)

ParameterValue
Chemical Formula C₉H₅FN₂O₃
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.58 Å, b = 10.12 Å, c = 12.34 Å, β = 107.2°
CCDC Deposition Number 2130131[1]

Note: Unit cell dimensions are representative and derived from the CCDC database for illustrative purposes. For complete crystallographic data, refer to the CCDC deposition number.

The Role of Each Technique

NMR Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR identifies the number of distinct proton environments and their neighboring protons through chemical shifts and splitting patterns. In the case of 5o and 5p , the singlet around 9.36 ppm is characteristic of the isoxazole ring proton, while the multiplets in the aromatic region confirm the presence and substitution pattern of the phenyl ring.

  • ¹³C NMR reveals the number of different carbon environments. For 5p , the coupling observed in some signals (indicated by 'd' for doublet) provides evidence for the presence of the fluorine atom and its proximity to specific carbon atoms.

High-Resolution Mass Spectrometry (HRMS) determines the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio to several decimal places. This allows for the calculation of a molecular formula. However, as seen with the 4-nitro-3-phenylisoxazole series, certain molecular structures can be prone to fragmentation or ionization issues, leading to ambiguous or inconsistent results.[1]

X-ray Crystallography is the ultimate arbiter of molecular structure. By diffracting X-rays off a single crystal of the compound, it is possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and stereochemistry. In the case of the this compound derivatives where HRMS was problematic, X-ray crystallography provided the definitive proof of structure for compounds 5p , 5q , and 5r , thereby validating the structures of the entire series.[1]

Experimental Workflow

The logical flow for validating the structure of a novel this compound derivative is depicted in the following diagram.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Structural Confirmation cluster_validation Final Validation synthesis Synthesis of this compound Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr hrms HRMS Analysis purification->hrms xray Single-Crystal X-ray Diffraction validated_structure Validated Structure crystal_growth Crystal Growth hrms->crystal_growth Inconsistent Data? hrms->validated_structure Consistent Data crystal_growth->xray xray->validated_structure

Caption: Workflow for the structural validation of this compound derivatives.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data is typically acquired at 400 MHz. For ¹³C NMR, data is acquired at 100 MHz on the same instrument. Standard pulse programs are used for both nuclei.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS. The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are reported in Hertz (Hz).

High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (<1 mg) in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µM.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The instrument, such as an Orbitrap or TOF mass analyzer, is calibrated using a known standard. Data is acquired in either positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight of the compound.

  • Data Analysis: The mass spectrum is analyzed to find the peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The exact mass of this peak is determined and used to calculate the elemental composition using software that compares the measured mass to theoretical masses of possible formulas within a narrow tolerance (typically <5 ppm).

Single-Crystal X-ray Crystallography

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, often by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture. A crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected.

  • Data Collection: The selected crystal is mounted on a goniometer head and placed in the X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffraction pattern is recorded by a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is refined using least-squares methods to best fit the experimental data, resulting in the final, detailed three-dimensional structure. The final structure is validated and deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).

References

Computational Insights into the [3+2] Cycloaddition for Nitroisoxazoline Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The [3+2] cycloaddition (32CA) reaction stands as a cornerstone for the synthesis of five-membered heterocycles, including the medicinally significant nitroisoxazolines.[1] Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of these reactions, predicting their outcomes, and guiding experimental efforts. This guide provides a comparative analysis of computational studies on the reaction mechanism of [3+2] cycloaddition for the formation of nitroisoxazolines, offering valuable insights for researchers, scientists, and professionals in drug development.

Reaction Mechanism and Regioselectivity: A Tale of Two Pathways

The [3+2] cycloaddition of a nitrile N-oxide with a nitroalkene can theoretically yield two regioisomeric products: a 4-nitroisoxazoline and a 5-nitroisoxazoline. Computational studies have consistently shown that these reactions are polar, one-step processes, proceeding through an asynchronous transition state.[1][2][3] Interestingly, while electronic factors might suggest the formation of one regioisomer, steric effects often dictate the final product distribution, favoring the less sterically hindered compound.[1]

A comprehensive DFT study on the reaction between nitro-substituted formonitrile N-oxide and various electron-rich alkenes revealed that the formation of 5-substituted 3-nitro-2-isoxazolidines is kinetically and thermodynamically preferred.[1] This preference holds true even when considering different solvents of varying polarity. All attempts to locate a stepwise zwitterionic intermediate have been unsuccessful, reinforcing the concerted nature of this cycloaddition.[1][4]

Comparative Analysis of Computational Data

The following tables summarize key quantitative data from representative computational studies on the [3+2] cycloaddition for nitroisoxazoline synthesis. These values, calculated using DFT methods, provide a basis for comparing the reactivity of different substrates and the influence of computational parameters.

Table 1: Thermodynamic and Kinetic Parameters for the [3+2] Cycloaddition of Nitro-substituted Formonitrile N-oxide with Electron-Rich Alkenes

AlkenePathwayΔH (kcal/mol)ΔG (kcal/mol)ΔS (cal/mol·K)ΔG‡ (kcal/mol)
Isobutene Path A (4-substituted)-45.2-29.3-53.319.9
Path B (5-substituted)-51.5-35.2-54.713.6
Propene Path A (4-substituted)-44.8-29.0-53.020.2
Path B (5-substituted)-50.9-34.8-54.014.1
Styrene Path A (4-substituted)-43.1-27.1-53.721.5
Path B (5-substituted)-48.9-32.8-54.015.8

Data extracted from a study by Jasiński, R. (2024).[1] Calculations performed at the wb97xd/6-311+G(d) (PCM) level of theory in toluene.

Table 2: Global Electronic Properties of Reactants

ReactantElectronic Chemical Potential (μ) (eV)Chemical Hardness (η) (eV)Global Electrophilicity (ω) (eV)Global Nucleophilicity (N) (eV)
Nitro-substituted formonitrile N-oxide -4.876.251.902.13
Isobutene -3.546.121.032.51
Propene -3.616.081.072.49
Styrene -3.285.211.032.78

Data extracted from a study by Jasiński, R. (2024).[1]

Experimental and Computational Protocols

The data presented in this guide are derived from rigorous computational methodologies. Understanding these protocols is crucial for interpreting the results and for designing future studies.

DFT Calculations

A prevalent computational approach for studying these reactions is Density Functional Theory (DFT). A commonly employed method involves the wb97xd functional with the 6-311+G(d) basis set .[1] Solvent effects are often incorporated using the Polarizable Continuum Model (PCM).

Key Steps in the Computational Protocol:

  • Geometry Optimization: The geometries of all reactants, transition states, and products are optimized to find their lowest energy conformations.

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data such as enthalpy and Gibbs free energy.

  • Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify that the located transition state connects the corresponding reactants and products.

  • Conceptual DFT Analysis: Global and local reactivity indices, such as electronic chemical potential, chemical hardness, electrophilicity, and nucleophilicity, are calculated to understand the electronic nature of the reactants and predict the regioselectivity of the reaction.[3]

Visualizing Reaction Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the reaction mechanisms and workflows.

reaction_pathway cluster_reactants Reactants cluster_transition_states Transition States cluster_products Products R Nitrile N-oxide + Nitroalkene TS_A TS for 4-nitroisoxazoline R->TS_A Path A TS_B TS for 5-nitroisoxazoline R->TS_B Path B P_A 4-Nitroisoxazoline TS_A->P_A P_B 5-Nitroisoxazoline TS_B->P_B

Caption: Reaction pathways for the [3+2] cycloaddition.

workflow start Define Reactants opt Geometry Optimization start->opt freq Frequency Calculation opt->freq irc IRC Calculation freq->irc analysis Data Analysis & Visualization irc->analysis end Conclusion analysis->end

Caption: A typical computational workflow for studying reaction mechanisms.

Alternative Approaches and Future Directions

While the [3+2] cycloaddition is a powerful tool, other methods for synthesizing isoxazoline derivatives exist. However, detailed computational comparisons between these alternative routes and the [3+2] cycloaddition for nitroisoxazolines are scarce in the current literature. Future computational studies could focus on:

  • Direct comparison of different synthetic strategies: Evaluating the energy profiles of alternative pathways, such as those involving intramolecular cyclizations, to identify more efficient synthetic routes.

  • Exploring the role of catalysts: Investigating the effect of Lewis acid or organocatalysts on the activation barriers and stereoselectivity of the [3+2] cycloaddition.

  • Expanding the substrate scope: Computationally screening a wider range of nitrile N-oxides and nitroalkenes to identify novel reactant combinations for the synthesis of diverse nitroisoxazoline libraries.

References

Evaluating the Antimicrobial Mechanism of Isoxazole Derivatives Against Staphylococcus aureus: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of antibiotic-resistant bacteria, particularly Staphylococcus aureus, necessitates the urgent discovery and development of novel antimicrobial agents. Isoxazole derivatives have emerged as a promising class of compounds with demonstrated efficacy against this formidable pathogen. This guide provides an objective comparison of the antimicrobial mechanisms of isoxazole derivatives against S. aureus, supported by experimental data and detailed protocols.

Performance Comparison: Isoxazole Derivatives vs. Alternative Antimicrobials

The antimicrobial efficacy of isoxazole derivatives is often evaluated in comparison to standard-of-care antibiotics and other novel antimicrobial agents. Key performance indicators include the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which quantify the potency of a compound in inhibiting and killing bacteria, respectively.

Compound ClassSpecific Derivative(s)Target OrganismMIC (µg/mL)Mechanism of ActionReference(s)
Isoxazole Derivatives 2-hydroxy-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone-4-imineS. aureusNot specifiedInduction of oxidative stress[1]
N3, N5-di(substituted)isoxazole-3,5-diamine derivatives (e.g., 178e)S. aureus MTCC 9695Not fully elucidated
Isoxazole-triazole conjugatesS. aureus ATCC 25923>30Not fully elucidated[2]
Fluoroquinolones CiprofloxacinS. aureus ATCC 433000.26Inhibition of DNA gyrase and topoisomerase IV[3]
MoxifloxacinS. aureus ATCC 433000.049Inhibition of DNA gyrase and topoisomerase IV[3]
Oxazolidinones LinezolidMethicillin-resistant S. aureus (MRSA)0.5-8Inhibition of protein synthesis
Antimicrobial Peptides (AMPs) LTX-109MRSA and Vancomycin-resistant S. aureus (VRSA)Not specifiedRapid membrane destruction

Unraveling the Antimicrobial Mechanisms of Isoxazole Derivatives

The antimicrobial activity of isoxazole derivatives against S. aureus is attributed to a variety of mechanisms, with the induction of oxidative stress being a key pathway for certain derivatives.

Oxidative Stress Induction

One studied mechanism involves the cleavage of an isoxazolylnaphthoquinoneimine derivative in the presence of S. aureus. This process is associated with an interaction with the bacterial respiratory chain, leading to an increase in oxygen consumption and the generation of superoxide anions.[1] This surge in reactive oxygen species (ROS) overwhelms the bacterial antioxidant defense systems, causing cellular injury and death.[1]

Mechanistic ParameterIsoxazole Derivative Effect on S. aureusAlternative Agent EffectReference(s)
Reactive Oxygen Species (ROS) Production Increased superoxide anion generation by an isoxazolylnaphthoquinoneimine derivative.Some quinolones can induce ROS production. Host immune cells generate ROS to kill bacteria.[1]
Membrane Potential Data not currently available for a broad range of isoxazole derivatives.Antimicrobial peptides (e.g., LTX-109) cause rapid membrane depolarization.
Intracellular ATP Levels Data not currently available for a broad range of isoxazole derivatives.Some novel compounds can boost ATP synthesis in stationary phase S. aureus, leading to redox imbalance and cell death.[4]

Experimental Protocols for Mechanistic Evaluation

To elucidate the antimicrobial mechanism of novel compounds like isoxazole derivatives, a series of key experiments are typically performed.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.

Protocol:

  • Prepare serial two-fold dilutions of the isoxazole derivative in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of S. aureus (typically adjusted to a 0.5 McFarland standard).

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 16-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Bacterial Membrane Potential Assay

This assay assesses the ability of a compound to disrupt the bacterial cell membrane potential using voltage-sensitive fluorescent dyes.

Protocol:

  • Grow S. aureus to the mid-logarithmic phase and wash the cells with a suitable buffer.

  • Resuspend the bacteria in the buffer containing a voltage-sensitive dye, such as DiSC₃(5) or DiOC₂(3).

  • Incubate to allow the dye to accumulate in polarized cells, leading to fluorescence quenching (for DiSC₃(5)) or a shift in fluorescence emission (for DiOC₂(3)).

  • Add the isoxazole derivative at various concentrations to the bacterial suspension.

  • Monitor the change in fluorescence over time using a fluorescence plate reader. An increase in fluorescence (for DiSC₃(5)) or a shift from red to green fluorescence (for DiOC₂(3)) indicates membrane depolarization.

Intracellular ATP Level Measurement

This assay quantifies the intracellular ATP concentration as an indicator of metabolic activity and cell viability.

Protocol:

  • Expose S. aureus cultures to the isoxazole derivative at its MIC for a defined period.

  • Lyse the bacterial cells to release the intracellular ATP.

  • Use a commercial ATP assay kit, which typically employs a luciferase-luciferin reaction.

  • The amount of light produced is proportional to the ATP concentration and is measured using a luminometer.

  • Compare the ATP levels in treated cells to those in untreated control cells.

Reactive Oxygen Species (ROS) Assay

This assay measures the production of ROS within bacterial cells upon exposure to a compound.

Protocol:

  • Treat S. aureus cells with the isoxazole derivative.

  • Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescein diacetate (DCFH-DA) or CellROX Green.

  • In the presence of ROS, these probes are oxidized to their fluorescent forms (DCF and the oxidized CellROX Green, respectively).

  • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

  • An increase in fluorescence indicates an elevation in intracellular ROS levels.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the antimicrobial mechanism of a novel compound against S. aureus.

experimental_workflow Workflow for Antimicrobial Mechanism Evaluation cluster_initial_screening Initial Screening cluster_mechanism_assays Mechanistic Assays cluster_target_identification Target Identification (if applicable) cluster_conclusion Conclusion MIC MIC Determination MBC MBC Determination MIC->MBC Bactericidal/Bacteriostatic? Membrane_Potential Membrane Potential Assay MIC->Membrane_Potential ATP_Levels Intracellular ATP Assay MIC->ATP_Levels ROS_Production ROS Production Assay MIC->ROS_Production Enzyme_Inhibition Enzyme Inhibition Assays Membrane_Potential->Enzyme_Inhibition Pathway_Analysis Metabolic Pathway Analysis ATP_Levels->Pathway_Analysis ROS_Production->Pathway_Analysis Mechanism Elucidate Mechanism of Action Enzyme_Inhibition->Mechanism Pathway_Analysis->Mechanism

References

Head-to-head comparison of different metal-free synthetic routes for substituted isoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, found in a variety of biologically active compounds.[1][2] The development of efficient and environmentally benign synthetic methods for substituted isoxazoles is therefore of significant interest to researchers in academia and the pharmaceutical industry. While metal-catalyzed reactions have been widely employed, concerns over cost, toxicity, and metal contamination of the final products have spurred the development of metal-free alternatives.[3] This guide provides a head-to-head comparison of prominent metal-free synthetic routes to substituted isoxazoles, supported by experimental data and detailed protocols.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is the most prevalent and versatile metal-free method for synthesizing isoxazoles.[4] The key difference between various approaches lies in the in-situ generation of the often-unstable nitrile oxide intermediate.

Oxidation of Aldoximes

A common method for generating nitrile oxides involves the oxidation of aldoximes. Various oxidizing agents can be employed, each with its own advantages and substrate scope.

Experimental Protocol: Oxidation using [Bis(trifluoroacetoxy)iodo]benzene (PIFA)

To a solution of an alkyne (1.2 equivalents) and an aldoxime (1 equivalent) in a 5:1 mixture of methanol and water (5 mL), [bis(trifluoroacetoxy)iodo]benzene (1.5 equivalents) is added. The reaction mixture is stirred at room temperature, and its progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane (DCM). The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by flash chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[5]

Experimental Protocol: Oxidation using Sodium Hypochlorite (Bleach)

An aldoxime is stirred in a biphasic mixture of dichloromethane (DCM) and aqueous sodium hypochlorite (bleach). The in-situ generated nitrile oxide then undergoes an intramolecular cycloaddition with a neighboring alkyne to form the isoxazole product. This method is particularly useful for intramolecular reactions, leading to the clean formation of fused ring systems with high yields.[6]

Data Summary: Oxidation of Aldoximes for Isoxazole Synthesis

AlkyneAldoximeOxidantSolventTimeYield (%)Reference
Phenylacetylene4-Pyridinaldoxime[Bis(trifluoroacetoxy)iodo]benzeneMeOH/H₂O--[5]
1-Ethynyl-2-fluorobenzene4-Methoxybenzaldehyde oxime[Bis(trifluoroacetoxy)iodo]benzeneEtOAc/Hexanes--[5]
2-EthynylpyridinePyridine-2-aldoxime[Bis(trifluoroacetoxy)iodo]benzeneAcetone/DCMOvernight-[5]
N-propargylbenzimidazole oxime-Bleach/DCMBiphasic-97[6]

Note: Specific reaction times and yields for all examples were not available in the provided search results. The table reflects the available data.

Oxidation_of_Aldoximes cluster_generation Nitrile Oxide Generation cluster_cycloaddition Cycloaddition Aldoxime Aldoxime Nitrile_Oxide Nitrile_Oxide Aldoxime->Nitrile_Oxide Oxidation Oxidant Oxidant Oxidant->Nitrile_Oxide Isoxazole Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole

Caption: General workflow for isoxazole synthesis via oxidation of aldoximes.

From Hydroxyimidoyl Chlorides

Hydroxyimidoyl chlorides serve as stable precursors to nitrile oxides, which can be generated in situ by dehydrochlorination with a base. This method offers an alternative to direct oxidation of aldoximes.

Experimental Protocol: Base-mediated Nitrile Oxide Generation

Aryl hydroximino chlorides are generated from the corresponding aldehyde oximes by reaction with N-chlorosuccinimide (NCS). The 1,3-dipole (nitrile oxide) is then formed in situ by the dropwise addition of triethylamine (TEA) in dimethylformamide (DMF). The subsequent addition of an alkyne leads to the formation of the sinomenine isoxazole derivative via a 1,3-dipolar cycloaddition reaction.[7] In a different approach, a catalyst-free mechanochemical synthesis of 3,5-isoxazoles has been developed from terminal alkynes and hydroxyimidoyl chlorides under ball-milling conditions.[8]

Data Summary: Isoxazole Synthesis from Hydroxyimidoyl Chlorides

AlkyneHydroxyimidoyl ChlorideBase/ConditionsYield (%)Reference
4-Alkynyl sinomenineAryl hydroximino chlorideTriethylamine-[7]
Terminal AlkynesHydroxyimidoyl chloridesBall-millingModerate to Excellent[8]

Note: Specific yields for a range of substrates were not detailed in the provided search results.

Hydroxyimidoyl_Chlorides Hydroxyimidoyl_Chloride Hydroxyimidoyl_Chloride Nitrile_Oxide Nitrile_Oxide Hydroxyimidoyl_Chloride->Nitrile_Oxide -HCl Base Base Base->Nitrile_Oxide Isoxazole Isoxazole Nitrile_Oxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Isoxazole

Caption: Synthesis of isoxazoles from hydroxyimidoyl chlorides.

Electrophilic Cyclization of 2-Alkyn-1-one O-methyl Oximes

An alternative metal-free strategy for the synthesis of highly substituted isoxazoles involves the electrophilic cyclization of Z-O-methyl oximes of 2-alkyn-1-ones. This method provides access to 4-halo-substituted isoxazoles, which can be further functionalized.[9]

Experimental Protocol: ICl-Induced Cyclization

The starting 2-alkyn-1-one O-methyl oximes are prepared by reacting the corresponding ynone with methoxylamine hydrochloride and pyridine in methanol. It is crucial to isolate the Z-isomer for successful cyclization. The Z-O-methyl oxime is then dissolved in a suitable solvent, and a solution of an electrophile, such as iodine monochloride (ICl), is added. The reaction proceeds under mild conditions to yield the corresponding 4-iodoisoxazole.[1][9]

Data Summary: Electrophilic Cyclization for Isoxazole Synthesis

Substrate (Z-O-methyl oxime of 2-alkyn-1-one)ElectrophileYield (%)Reference
Various functionally-substitutedIClModerate to Excellent[9]
VariousI₂, Br₂, PhSeBrGood to Excellent[1]

Note: The references indicate a broad substrate scope with good to excellent yields, but a detailed table with specific substrates was not available.

Electrophilic_Cyclization Ynone Ynone Z_Oxime Z_Oxime Ynone->Z_Oxime Methoxylamine_HCl Methoxylamine_HCl Methoxylamine_HCl->Z_Oxime 4_Haloisoxazole 4_Haloisoxazole Z_Oxime->4_Haloisoxazole Cyclization Electrophile Electrophile Electrophile->4_Haloisoxazole

Caption: Pathway for electrophilic cyclization to form 4-haloisoxazoles.

One-Pot Cascade Reactions

One-pot cascade reactions offer an efficient approach to synthesizing polysubstituted isoxazoles by combining multiple reaction steps without isolating intermediates.

Experimental Protocol: DABCO-catalyzed Cascade Reaction

To synthesize isoxazole derivatives, ethyl nitroacetate and an aromatic aldehyde are reacted in water with 20 mol% of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. The reaction is carried out at 80°C for 24 hours under ultrasonication.[10] This method provides a metal-free, one-pot synthesis of polysubstituted isoxazoles.

Conclusion

Metal-free synthetic routes provide viable and often advantageous alternatives to traditional metal-catalyzed methods for the synthesis of substituted isoxazoles. The choice of a specific route depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The 1,3-dipolar cycloaddition of in-situ generated nitrile oxides remains the most versatile and widely used approach, with various methods available for nitrile oxide generation. For the synthesis of 4-halo-substituted isoxazoles, electrophilic cyclization offers a powerful strategy. As the demand for greener and more sustainable chemical processes grows, the development and application of these and other novel metal-free methodologies will continue to be a key focus in organic synthesis.

References

Biological evaluation of nitroisoxazole-containing compounds as anticancer agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Nitroisoxazole-Containing Compounds as Anticancer Agents

Nitroisoxazole-containing compounds have emerged as a promising class of therapeutic agents in oncology research. Their diverse biological activities, attributed to the unique chemical properties of the isoxazole ring, have led to the exploration of numerous derivatives as potential anticancer drugs. This guide provides a comparative overview of the performance of these compounds, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Quantitative Performance Data

The anticancer efficacy of nitroisoxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following tables summarize the cytotoxic activity of representative nitroisoxazole-containing compounds against various human cancer cell lines.

Table 1: Anticancer Activity of Nitroisoxazole-Containing Spiro[pyrrolidin-oxindole] Derivatives

Compound IDCancer Cell LineIC50 (µM)Noted Mechanism of Action
70a MCF-7 (Breast)4.3Not specified
HepG2 (Liver)4.7Not specified
70b MCF-7 (Breast)6.9Not specified
HepG2 (Liver)11.8Not specified
71a MCF-7 (Breast)Noticeable Antitumor PropertiesSuppression of MDM2-mediated p53 degradation[1]
71b MCF-7 (Breast)Noticeable Antitumor PropertiesSuppression of MDM2-mediated p53 degradation[1]
3d MCF-7 (Breast)0.12Dual inhibitor of GPX4 and MDM2, inducing ferroptosis and apoptosis[1][2]
Staurosporine (Control) MCF-7 (Breast)17.8Not applicable
HepG2 (Liver)10.3Not applicable

Table 2: Anticancer Activity of Isoxazole-Amide Analogues

Compound IDCancer Cell LineIC50 (µg/mL)
2a MCF-7 (Breast)> 100
HeLa (Cervical)39.80
Hep3B (Liver)> 100
2d MCF-7 (Breast)> 100
HeLa (Cervical)15.48
Hep3B (Liver)~23
2e MCF-7 (Breast)> 100
HeLa (Cervical)> 100
Hep3B (Liver)~23

Data for Table 2 sourced from a study on isoxazole-amide analogues, which demonstrated varied activity across different cancer cell lines. Compounds 2d and 2e showed the most promising activity against liver and cervical cancer cells.[3]

Experimental Protocols

The evaluation of novel anticancer agents relies on standardized in vitro assays to determine their efficacy and mechanism of action.[4][5] Below are detailed protocols for key experiments used in the assessment of nitroisoxazole-containing compounds.

Protocol 1: Cell Culture and Maintenance

Standard laboratory procedures for in vitro anticancer drug screening begin with the proper maintenance of cancer cell lines.[4]

  • Cell Lines: A panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), are commonly used for initial screenings.[4]

  • Culture Medium: Cells are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[4]

  • Incubation: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

  • Subculture: To maintain exponential growth, cells should be passaged upon reaching 80-90% confluency.[4]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[4]

  • Drug Treatment: Treat the cells with various concentrations of the nitroisoxazole compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[4]

Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Assay)

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[4] The Annexin V-FITC/Propidium Iodide (PI) assay is used to detect apoptosis by flow cytometry.[4]

  • Cell Treatment: Treat cells with the nitroisoxazole compound at its IC50 concentration for 24-48 hours.[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[4]

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Analyze the cells using a flow cytometer. Annexin V positive cells are considered apoptotic, while PI positive cells are necrotic.[4]

Visualizing Mechanisms and Workflows

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex processes involved in cancer biology and drug evaluation.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture & Maintenance cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding drug_treatment Treatment with Nitroisoxazole (Varying Concentrations) cell_seeding->drug_treatment mtt_assay MTT Assay drug_treatment->mtt_assay apoptosis_assay Annexin V/PI Staining drug_treatment->apoptosis_assay plate_reader Absorbance Measurement (570 nm) mtt_assay->plate_reader flow_cytometry Flow Cytometry Analysis apoptosis_assay->flow_cytometry ic50_calc IC50 Calculation plate_reader->ic50_calc apoptosis_quant Quantification of Apoptosis flow_cytometry->apoptosis_quant

Caption: Experimental workflow for in vitro evaluation of anticancer compounds.

Certain nitroisoxazole-containing compounds have been identified as dual inhibitors of Glutathione Peroxidase 4 (GPX4) and Mouse Double Minute 2 (MDM2).[1][2] This dual-inhibition mechanism triggers two distinct cell death pathways: apoptosis and ferroptosis.

signaling_pathway cluster_drug cluster_targets Cellular Targets cluster_pathways Downstream Effects nitroisoxazole Nitroisoxazole Compound mdm2 MDM2 nitroisoxazole->mdm2 Inhibits gpx4 GPX4 nitroisoxazole->gpx4 Inhibits p53 p53 Stabilization mdm2->p53 Degrades lipid_peroxidation Lipid Peroxidation gpx4->lipid_peroxidation Prevents apoptosis Apoptosis p53->apoptosis ferroptosis Ferroptosis lipid_peroxidation->ferroptosis

Caption: Dual-inhibition mechanism of nitroisoxazole compounds inducing apoptosis and ferroptosis.
Alternative Anticancer Agents

The field of oncology is vast, with numerous alternatives to nitroisoxazole-based compounds. These include other nitrogen-containing heterocyclic compounds like oxazoles, triazoles, and imidazoles, which also exhibit significant anticancer properties.[6][7][8] Additionally, natural products and their derivatives, such as curcumin and combretastatin, represent another major avenue of anticancer drug discovery.[3][9] The primary advantage of exploring diverse chemical scaffolds is the potential to overcome drug resistance, reduce toxicity, and improve selectivity for cancer cells.[10] Many studies use established chemotherapeutic drugs like doxorubicin as a benchmark for comparing the efficacy of new compounds.[4]

References

The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 4-Nitroisoxazole Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antibacterial agents is a perpetual challenge. The 4-nitroisoxazole scaffold has emerged as a promising pharmacophore, demonstrating potent activity against a range of bacteria. This guide provides a comprehensive comparison of this compound derivatives, summarizing key structure-activity relationship (SAR) findings, presenting supporting experimental data, and detailing the methodologies employed in their evaluation.

Introduction to this compound Antibacterial Agents

The isoxazole ring is a versatile heterocyclic motif found in numerous biologically active compounds. The introduction of a nitro group at the 4-position of the isoxazole ring has been shown to be a critical determinant of antibacterial activity. This guide focuses on the SAR of this compound derivatives, with a particular emphasis on a series of 4-nitro-3-phenylisoxazole compounds that have been extensively studied for their potent antibacterial effects, primarily against plant pathogenic bacteria. The insights gleaned from these studies provide a valuable starting point for the development of new antibacterial agents for both agricultural and clinical applications.

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of a series of 4-nitro-3-phenylisoxazole derivatives was evaluated against several plant pathogenic bacteria. The following table summarizes the in vitro inhibitory activities, presented as EC50 values (the concentration required to inhibit 50% of bacterial growth).

Table 1: In Vitro Antibacterial Activity of 4-Nitro-3-phenylisoxazole Derivatives against Plant Pathogenic Bacteria

Compound IDR SubstituentEC50 (μg/mL) vs. Xanthomonas oryzae (Xoo)EC50 (μg/mL) vs. Pseudomonas syringae (Psa)EC50 (μg/mL) vs. Xanthomonas axonopodis (Xac)
5o H35.8 ± 2.144.2 ± 5.040.8 ± 1.6
5p 4-F25.4 ± 1.530.1 ± 2.328.7 ± 1.9
5q 4-Cl20.3 ± 1.125.6 ± 1.822.4 ± 1.3
5r 4-Br18.7 ± 0.922.3 ± 1.520.1 ± 1.1
5s 4-CH345.2 ± 3.355.1 ± 4.750.3 ± 3.9
5t 4-OCH358.9 ± 4.168.7 ± 5.262.5 ± 4.8
5u 3-F30.1 ± 2.038.4 ± 3.135.2 ± 2.6
5v 3-Cl28.7 ± 1.833.1 ± 2.530.9 ± 2.2
5w 3-Br26.5 ± 1.630.8 ± 2.128.3 ± 1.9
Bismerthiazol Positive Control73.9 ± 1.146.7 ± 2.378.8 ± 6.6

Data extracted from "Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition".[1][2]

Structure-Activity Relationship (SAR) Analysis

The data presented in Table 1 reveals several key trends in the structure-activity relationship of these 4-nitro-3-phenylisoxazole derivatives:

  • Essentiality of the 4-Nitro Group: The 4-nitro group on the isoxazole ring is crucial for the observed antibacterial activity.

  • Influence of Phenyl Ring Substitution: The nature and position of substituents on the 3-phenyl ring significantly modulate the antibacterial potency.

    • Halogen Substitution: The introduction of halogen atoms (F, Cl, Br) on the phenyl ring, particularly at the 4-position, generally enhances antibacterial activity compared to the unsubstituted analog (5o). A trend of increasing activity is observed with increasing atomic weight of the halogen (Br > Cl > F).

    • Electron-Donating Groups: The presence of electron-donating groups, such as methyl (CH3) and methoxy (OCH3) at the 4-position, leads to a decrease in antibacterial activity.

    • Positional Isomers: Substituents at the 4-position of the phenyl ring tend to impart greater activity than those at the 3-position.

The following diagram illustrates the logical relationship of the SAR findings.

SAR_Analysis cluster_core Core Scaffold cluster_modifications Modifications at 3-Phenyl Ring cluster_activity Antibacterial Activity This compound This compound Halogen (4-position) Halogen (4-position) This compound->Halogen (4-position) Halogen (3-position) Halogen (3-position) This compound->Halogen (3-position) Electron Donating (4-position) Electron Donating (4-position) This compound->Electron Donating (4-position) Unsubstituted Unsubstituted This compound->Unsubstituted High High Halogen (4-position)->High Halogen (3-position)->High Low Low Electron Donating (4-position)->Low Moderate Moderate Unsubstituted->Moderate

Caption: SAR of 4-nitro-3-phenylisoxazole derivatives.

Comparison with Other Antibacterial Agents

While the primary data for 4-nitro-3-phenylisoxazoles is against plant pathogens, the broader class of nitro-containing heterocycles has demonstrated significant potential against human pathogens. For instance, nitroimidazole derivatives have shown potent activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus, with some compounds exhibiting Minimum Inhibitory Concentrations (MICs) in the range of 1.56-6.25 μg/mL.[2] This suggests that the this compound scaffold could be a valuable starting point for the development of novel antibiotics for clinical use.

Furthermore, other isoxazole-containing compounds have been investigated as antibacterial agents. For example, certain isoxazole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). The exploration of different substituents on the isoxazole and phenyl rings could lead to the discovery of compounds with improved potency and a broader spectrum of activity against clinically relevant bacteria.

Experimental Protocols

The following section details the methodologies used for the synthesis and antibacterial evaluation of the 4-nitro-3-phenylisoxazole derivatives.

General Synthesis of 4-Nitro-3-phenylisoxazole Derivatives

The synthesis of the 4-nitro-3-phenylisoxazole derivatives was achieved through a [3+2] cycloaddition reaction. A general workflow for this synthesis is depicted below.

Synthesis_Workflow start Starting Materials (Phenyloximes and Dimethyl-(2-nitrovinyl)-amine) cycloaddition [3+2] Cycloaddition Reaction start->cycloaddition purification Purification (e.g., Column Chromatography) cycloaddition->purification characterization Structural Characterization (NMR, HRMS, X-ray) purification->characterization final_product Final 4-Nitro-3-phenylisoxazole Derivatives characterization->final_product

Caption: General synthesis workflow.

Detailed Protocol: A solution of the appropriate phenyloxime (1.0 mmol) and dimethyl-(2-nitrovinyl)-amine (1.2 mmol) in a suitable solvent such as DMF (5 mL) is treated with a reagent like N-chlorosuccinimide (NCS) (1.2 mmol) and a base such as triethylamine (TEA) (2.0 mmol). The reaction mixture is stirred at room temperature for a specified time (e.g., 12 hours). After completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 4-nitro-3-phenylisoxazole derivative.[1]

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The antibacterial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compounds: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate also includes a positive control (a known antibiotic) and a negative control (broth with solvent only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion

The structure-activity relationship studies of this compound antibacterial agents have revealed critical insights for the design of more potent compounds. The 4-nitro group is indispensable for activity, while substitutions on the 3-phenyl ring provide a handle for fine-tuning the antibacterial potency. Halogen substituents, particularly at the 4-position, have been shown to enhance activity against plant pathogenic bacteria. While comprehensive data against a broad panel of human pathogens is still emerging, the promising activity of related nitro-containing heterocycles suggests that the this compound scaffold is a valuable platform for the development of new antibacterial drugs. Further exploration of this chemical space, guided by the SAR principles outlined in this guide, holds the potential to deliver novel therapeutic agents to combat the growing threat of bacterial infections.

References

Assessing the in vitro and in vivo efficacy of novel 4-nitroisoxazole drug candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-nitroisoxazole scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, demonstrating a broad spectrum of activity against various challenging diseases. This guide provides a comparative assessment of the in vitro and in vivo efficacy of novel this compound drug candidates and their analogues, with a focus on their potential as antitubercular, anticancer, and antiparasitic agents. The data presented herein is collated from recent preclinical studies to aid in the evaluation and selection of promising candidates for further development.

In Vitro Efficacy: Comparative Analysis

The in vitro activity of this compound derivatives is a critical initial determinant of their therapeutic potential. Key metrics such as the Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC50) for anticancer and antiparasitic compounds are presented below.

Antitubercular Activity

Nitroaromatic compounds, including 4-nitroisoxazoles and related nitroimidazoles, are a significant area of research for new tuberculosis treatments, particularly for multidrug-resistant strains. Their mechanism of action often involves the reductive activation of the nitro group by mycobacterial enzymes.

Table 1: Comparative In Vitro Antitubercular Activity of Nitroaromatic Compounds

CompoundClassTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
PA-824 (Pretomanid) Nitroimidazo-oxazineMycobacterium tuberculosis (MDR strains)<1IsoniazidVaries (resistance)
Delamanid (OPC-67683) Nitro-dihydro-imidazooxazoleMycobacterium tuberculosis (Drug-susceptible & resistant)0.004 - 0.012 (MIC90)RifampicinVaries (resistance)
CGI 17341 5-NitroimidazoleMycobacterium tuberculosis (Drug-susceptible & MDR)0.1 - 0.3Isoniazid, RifampinComparable
Anticancer Activity

Certain this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. A key mechanism identified is the induction of ferroptosis through the inhibition of glutathione peroxidase 4 (GPX4).

Table 2: Comparative In Vitro Anticancer Activity of a this compound Derivative

CompoundClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 17 4-Nitroimidazole-tetrazoleHL-60 (Leukemia)2.05 - 8.45EtoposideNot specified
Z-138 (Lymphoma)2.05 - 8.45NocodazoleNot specified
K-562 (Leukemia)2.05 - 8.45
Compound 11 4-Nitroimidazole-piperazineVarious cancer cell lines8.60 - 64.0Not specifiedNot specified

Note: Data for a broader range of novel this compound anticancer candidates with direct comparisons is limited in the reviewed literature.

Antiparasitic Activity

Nitroisoxazoles are also being explored for their efficacy against parasitic infections like Chagas disease, caused by Trypanosoma cruzi. The mechanism is thought to involve the generation of oxidative stress within the parasite.

Table 3: Comparative In Vitro Antiparasitic Activity of Nitroisoxazole Derivatives

CompoundClassTarget OrganismActivityReference CompoundActivity
Compound 9 Nitroisoxazole derivativeT. cruzi (epimastigote)52 ± 4% trypanocidal effectNifurtimox (Nfx)Higher than Compound 9
T. cruzi (trypomastigote)15 ± 3% trypanocidal effect

In Vivo Efficacy: Preclinical Animal Models

In vivo studies are essential to evaluate the therapeutic potential of drug candidates in a whole-organism context, providing insights into their pharmacokinetics, safety, and efficacy.

Antitubercular Activity

Mouse models of tuberculosis infection are standard for assessing the in vivo efficacy of new drug candidates.

Table 4: Comparative In Vivo Antitubercular Activity of Nitroaromatic Compounds in Mice

CompoundDose (mg/kg)EfficacyReference CompoundDose (mg/kg)Efficacy
PA-824 100As active as moxifloxacin and isoniazid; slightly more active than rifampin. Reduced bacterial load below 500 CFU in lungs and spleen with long-term treatment.[1]Isoniazid25Comparable to PA-824 at 100 mg/kg.[1]
Rifampin20Slightly less active than PA-824 at 100 mg/kg.[1]
CGI 17341 7.7 (ED50)Dose-dependent increase in survival time.[2]Not specifiedNot specifiedNot specified

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized protocols for key in vitro and in vivo assays based on standard methodologies.

In Vitro Assay: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum: A pure culture of the target bacterium (e.g., Mycobacterium tuberculosis) is grown to a logarithmic phase. The bacterial suspension is then standardized to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Test Compound: The this compound candidate is dissolved in a suitable solvent and then serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Middlebrook 7H9 broth for mycobacteria).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only medium (sterility control) and medium with bacteria (growth control) are included.

  • Incubation: The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C for M. tuberculosis) for a specified period (e.g., 7-14 days).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Assay: Efficacy in a Murine Tuberculosis Model

This protocol describes a common model for evaluating the in vivo efficacy of antitubercular drug candidates.

  • Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Infection: Mice are infected with a low-dose aerosol of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a chronic infection in the lungs.

  • Treatment: After a set period to allow the infection to establish (e.g., 4 weeks), mice are randomly assigned to treatment groups. The test compound, a vehicle control, and a positive control drug (e.g., isoniazid) are administered orally or via the desired route for a specified duration (e.g., 4-8 weeks).

  • Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed. The organs are homogenized, and serial dilutions are plated on appropriate agar medium (e.g., Middlebrook 7H11 agar).

  • Data Analysis: After incubation, the number of CFUs is counted, and the bacterial load in the organs of the treated groups is compared to that of the control group to determine the reduction in bacterial burden.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is paramount for rational drug design and development. Novel 4-nitroisoxazoles have been shown to act through distinct and targeted signaling pathways.

Nitroreductase-Mediated Activation

A primary mechanism for the antimicrobial and antiparasitic activity of nitroaromatic compounds is their activation by nitroreductase enzymes present in the target organisms.

Nitroreductase_Activation Prodrug This compound (Inactive Prodrug) NTR Nitroreductase (e.g., in M. tuberculosis) Prodrug->NTR Enzymatic Reduction ReactiveSpecies Reactive Nitrogen Intermediates NTR->ReactiveSpecies Generates Damage Cellular Damage (DNA, proteins, lipids) ReactiveSpecies->Damage Causes CellDeath Bacterial/Parasite Cell Death Damage->CellDeath Leads to

Caption: Nitroreductase-mediated activation of this compound prodrugs.

GPX4 Inhibition and Ferroptosis Induction

In cancer cells, some this compound derivatives have been identified as inhibitors of Glutathione Peroxidase 4 (GPX4), a key enzyme in the ferroptosis pathway. Inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in iron-dependent cell death known as ferroptosis.

GPX4_Inhibition cluster_membrane Cell Membrane PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxides Lipid Peroxides (L-OOH) PUFA->LipidPeroxides Oxidation LipidPeroxides->PUFA Reduces to L-OH Ferroptosis Ferroptosis (Cell Death) LipidPeroxides->Ferroptosis Accumulation Induces GPX4 GPX4 GSH Glutathione (GSH) GSH->GPX4 Cofactor Nitroisoxazole This compound Derivative Nitroisoxazole->GPX4 Inhibits

Caption: Inhibition of GPX4 by this compound derivatives induces ferroptosis.

References

A Comparative Analysis of the Antimicrobial Activity of 3-Nitroisoxazole Derivatives and Nitrofurantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. This guide provides a comparative overview of the antimicrobial activity of 3-nitroisoxazole derivatives and the established urinary tract antiseptic, nitrofurantoin. This analysis is based on available in vitro experimental data to inform preclinical research and drug discovery efforts.

Executive Summary

Nitrofurantoin is a widely used antibiotic for treating urinary tract infections (UTIs), with a multifaceted mechanism of action that contributes to a low incidence of resistance. Emerging research into 3-nitroisoxazole derivatives suggests a promising new class of antimicrobial agents. One early study indicated that a 3-nitroisoxazole derivative, oxime (III a), exhibited bacteriostatic activity against gram-negative bacteria comparable to that of nitrofurantoin[1]. This guide synthesizes available data to draw a preliminary comparison between these two classes of compounds.

Quantitative Antimicrobial Activity

Minimum Inhibitory Concentration (MIC) is a key metric for antimicrobial efficacy. The following table summarizes MIC values for nitrofurantoin against common uropathogens and presents available data for a 3-nitroisoxazole derivative. It is important to note that the data for the 3-nitroisoxazole derivative and nitrofurantoin are not from a head-to-head comparative study and are compiled from different sources.

CompoundGram-Negative BacteriaGram-Positive Bacteria
Nitrofurantoin Escherichia coli: 16-64 mg/L[2]Staphylococcus aureus: 8-64 mg/L[2]
Enterobacteriaceae: 16-64 mg/L[2]Enterococcus faecalis: 4-256 µg/mL
3-Nitroisoxazole Derivative (oxime IIIa) Comparable bacteriostatic activity to nitrofurantoin[1]Data not available

Experimental Protocols

The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is crucial for evaluating the potential of new antimicrobial agents. The following is a generalized protocol based on standard broth microdilution methods.

Broth Microdilution Method for MIC Determination

This method is a standard laboratory procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum:

    • Bacterial strains are cultured on an appropriate agar medium (e.g., Mueller-Hinton agar) for 18-24 hours.

    • Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension is further diluted in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions:

    • A stock solution of the test compound (e.g., a 3-nitroisoxazole derivative or nitrofurantoin) is prepared in a suitable solvent (e.g., DMSO).

    • A series of two-fold dilutions of the antimicrobial agent are prepared in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

    • Control wells are included: a positive control (broth with bacteria, no antimicrobial agent) and a negative control (broth only).

    • The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air.

  • Determination of MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining and comparing the Minimum Inhibitory Concentration (MIC) of antimicrobial compounds.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_culture Bacterial Culture (18-24h) start->bacterial_culture mcfarland 0.5 McFarland Standardization bacterial_culture->mcfarland inoculum_prep Inoculum Preparation (~5x10^5 CFU/mL) mcfarland->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation compound_prep Antimicrobial Compound Serial Dilution compound_prep->inoculation incubation Incubation (35-37°C, 16-20h) inoculation->incubation mic_determination Visual Inspection for MIC Determination incubation->mic_determination data_comparison Data Comparison (3-Nitroisoxazole vs. Nitrofurantoin) mic_determination->data_comparison end_node End data_comparison->end_node

Caption: Experimental workflow for MIC determination and comparison.

Postulated Mechanism of Action

The antimicrobial activity of both nitrofurantoin and 3-nitroisoxazole derivatives is believed to be dependent on the enzymatic reduction of their nitro group within the bacterial cell. This process generates reactive intermediates that are toxic to the bacteria.

Nitrofurantoin

The mechanism of action for nitrofurantoin is well-established and multifaceted.[3][4][5]

  • Activation: Bacterial nitroreductases reduce the nitro group of nitrofurantoin.

  • Generation of Reactive Intermediates: This reduction creates highly reactive electrophilic intermediates and reactive oxygen species (ROS).

  • Multiple Target Disruption: These intermediates non-specifically damage multiple cellular components, including:

    • DNA and RNA: Causing strand breakage and inhibiting replication and transcription.

    • Ribosomal Proteins: Leading to the inhibition of protein synthesis.

    • Enzymes: Interfering with essential metabolic pathways like the citric acid cycle.

    • Cell Wall Synthesis: Disrupting the integrity of the bacterial cell wall.

This multi-targeted approach is thought to be the reason for the low rate of acquired resistance to nitrofurantoin.[3][5]

3-Nitroisoxazole Derivatives

The precise mechanism of action for 3-nitroisoxazole derivatives is still under investigation. However, based on the presence of the nitro group and studies on similar nitroaromatic compounds, a similar mechanism involving reductive activation is postulated.

The following diagram illustrates the proposed signaling pathway for the antimicrobial action of 3-nitroisoxazole derivatives, in comparison to nitrofurantoin.

mechanism_of_action cluster_nitrofurantoin Nitrofurantoin cluster_nitroisoxazole 3-Nitroisoxazole Derivatives (Postulated) nitrofurantoin Nitrofurantoin nf_reduction Bacterial Nitroreductases nitrofurantoin->nf_reduction nf_intermediates Reactive Intermediates (Electrophiles, ROS) nf_reduction->nf_intermediates nf_dna_rna DNA/RNA Damage nf_intermediates->nf_dna_rna nf_ribosomes Ribosomal Protein Inhibition nf_intermediates->nf_ribosomes nf_enzymes Metabolic Enzyme Inhibition nf_intermediates->nf_enzymes nf_cell_death Bacterial Cell Death nf_dna_rna->nf_cell_death nf_ribosomes->nf_cell_death nf_enzymes->nf_cell_death nitroisoxazole 3-Nitroisoxazole Derivative ni_reduction Bacterial Nitroreductases nitroisoxazole->ni_reduction ni_intermediates Reactive Intermediates ni_reduction->ni_intermediates ni_damage Macromolecular Damage ni_intermediates->ni_damage ni_cell_death Bacterial Cell Death ni_damage->ni_cell_death

Caption: Postulated antimicrobial mechanism of 3-nitroisoxazoles vs. nitrofurantoin.

Conclusion

Preliminary evidence suggests that 3-nitroisoxazole derivatives may represent a viable new class of antimicrobial agents with activity comparable to nitrofurantoin. However, comprehensive studies involving direct, head-to-head comparisons with established antibiotics like nitrofurantoin are essential to fully elucidate their therapeutic potential. Further research is also needed to confirm the precise mechanism of action and to establish a comprehensive profile of their antimicrobial spectrum and safety. The development of such novel compounds is a critical endeavor in the ongoing battle against antimicrobial resistance.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-Nitroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper management and disposal of chemical waste are paramount to ensuring personnel safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-nitroisoxazole, a nitro-containing heterocyclic organic compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)

When handling this compound, the use of appropriate personal protective equipment is mandatory. This includes:

PPE ItemSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile).
Protective Clothing A laboratory coat. A flame-resistant lab coat is recommended.[3]
Respiratory Protection A NIOSH-approved respirator if aerosols may be generated or if working in a poorly ventilated area.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Organic chemical waste should never be disposed of down the drain.[4]

  • Waste Identification and Segregation:

    • Clearly label the waste container as "Hazardous Waste: this compound".

    • Segregate the this compound waste from other chemical waste streams to prevent potentially incompatible reactions. Do not mix with acids, bases, or oxidizing agents unless compatibility is confirmed.

  • Waste Collection and Containment:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste. The original container, if in good condition, can be used.

    • Keep the waste container tightly closed when not in use.

  • Storage:

    • Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Spillage Containment and Cleanup:

    • In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated.

    • Eliminate all potential ignition sources.[3]

    • Contain the spill using a non-combustible absorbent material such as sand or vermiculite.[3]

    • Carefully collect the absorbed material and place it into a labeled hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.

    • Report the spill to your institution's Environmental Health and Safety (EHS) department.

  • Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • Follow all institutional and regulatory procedures for waste manifests and record-keeping.

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the principles of handling nitro compounds and hazardous waste are well-established. The provided step-by-step disposal protocol is based on these established principles. For instance, the general procedure for handling spills of nitro compounds involves containment with non-combustible absorbent materials followed by collection for hazardous waste disposal.[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste ppe->segregate collect Collect in Labeled, Closed Container segregate->collect store Store in Designated Hazardous Waste Area collect->store spill_check Spill Occurred? store->spill_check spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain with Inert Absorbent 3. Collect & Decontaminate spill_check->spill_procedure Yes contact_ehs Contact EHS for Pickup spill_check->contact_ehs No spill_procedure->store end End: Proper Disposal contact_ehs->end

References

Essential Safety and Operational Guide for Handling 4-Nitroisoxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-Nitroisoxazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its derivatives are hazardous substances that can cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2][3]. Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

PPE CategoryRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Chemical Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect from splashes and dust.[4]
Hand Protection Chemical-Resistant GlovesNitrile or other suitable chemical-resistant gloves are required. Inspect gloves for any signs of degradation or puncture before use.[4][5]
Respiratory Protection N95 Dust Mask or NIOSH-Approved RespiratorTo be used, especially when handling the powder form, to prevent inhalation of dust particles.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][5]
Body Protection Laboratory Coat or Chemical-Resistant ApronA lab coat should be worn at all times to protect against skin contact.[5][6] For larger quantities, chemical-resistant coveralls may be necessary.
Foot Protection Closed-Toe ShoesLeather or other chemical-resistant material is recommended. Do not wear open-toed footwear in the laboratory.

Experimental Protocol: Weighing and Diluting this compound

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of this compound.

1. Preparation and Precautionary Measures:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.
  • Don all required PPE as specified in the table above.
  • Prepare all necessary equipment (e.g., analytical balance, weigh paper, spatula, beaker, solvent, magnetic stirrer, and stir bar) and place them inside the fume hood.

2. Weighing the Compound:

  • Inside the chemical fume hood, carefully open the container of this compound.
  • Using a clean spatula, transfer the desired amount of the solid onto a piece of weigh paper on the analytical balance.
  • Avoid creating dust.[2][5] If any dust is generated, ensure the fume hood ventilation is effectively capturing it.
  • Once the desired weight is achieved, securely close the primary container.

3. Dissolution:

  • Carefully transfer the weighed this compound from the weigh paper into a beaker containing the appropriate solvent.
  • Add a magnetic stir bar to the beaker and place it on a magnetic stirrer.
  • Stir the mixture until the solid is completely dissolved.

4. Post-Handling and Cleanup:

  • Wipe down the spatula and any surfaces inside the fume hood that may have come into contact with the chemical, using a damp cloth. Dispose of the cloth as hazardous waste.
  • Dispose of the used weigh paper in the designated solid hazardous waste container.
  • Wash hands thoroughly with soap and water after completing the procedure, even after removing gloves.[2]

Operational and Disposal Plans

Spill Management:

  • Minor Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[7] Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[7]

  • Major Spill: Evacuate the area and alert the appropriate safety personnel.

Waste Disposal:

  • This compound and any materials contaminated with it must be disposed of as hazardous waste.[7][8][9]

  • Solid Waste: Collect all solid waste, including contaminated weigh paper, gloves, and absorbent materials, in a clearly labeled, sealed container for hazardous solid waste.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not pour down the drain.[7][9]

  • Contaminated clothing should be removed and washed before reuse.

Safety Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Workspace in Fume Hood A->B C Weigh this compound B->C Proceed to Handling D Prepare Solution C->D E Clean Equipment and Workspace D->E Proceed to Cleanup F Segregate and Dispose of Waste E->F G Remove PPE and Wash Hands F->G

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitroisoxazole
Reactant of Route 2
Reactant of Route 2
4-Nitroisoxazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。